(R)-Hydroxychloroquine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160180 | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-23-9 | |
| Record name | (R)-Hydroxychloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLOROQUINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Hydroxychloroquine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a chiral molecule administered clinically as a racemate. This technical guide provides an in-depth exploration of the history, synthesis, and mechanisms of action of hydroxychloroquine, with a particular focus on the (R)-enantiomer. The differential pharmacological and toxicological profiles of the (R) and (S) enantiomers underscore the importance of stereoselective synthesis and analysis. This document details the historical development from its origins as a derivative of chloroquine to modern stereoselective synthetic methods. Furthermore, it elucidates the key signaling pathways through which hydroxychloroquine exerts its therapeutic effects, primarily through the modulation of lysosomal pH and inhibition of Toll-like receptor signaling. Detailed experimental protocols for pivotal synthetic procedures are provided, and quantitative data are summarized for comparative analysis.
Discovery and Historical Development
The journey of hydroxychloroquine begins with the quest for synthetic alternatives to quinine for malaria treatment. Following the synthesis of chloroquine in 1934 by Hans Andersag at Bayer laboratories, researchers sought to develop analogues with improved efficacy and reduced toxicity.[1] This led to the synthesis of hydroxychloroquine, a hydroxylated derivative of chloroquine, which was first disclosed in a patent filed by Sterling Drug in 1949.[1][2] Hydroxychloroquine was approved for medical use in the United States in 1955.[1]
Initially developed as an antimalarial agent, the therapeutic applications of hydroxychloroquine expanded in the early 1950s when its beneficial effects in treating rheumatoid arthritis and lupus erythematosus were observed.[3][4] It is now considered a first-line treatment for systemic lupus erythematosus.[1]
The clinical use of racemic hydroxychloroquine revealed enantioselective pharmacokinetics, with studies showing higher blood concentrations of (R)-hydroxychloroquine compared to (S)-hydroxychloroquine after administration of the racemate.[5] This observation, coupled with findings that the enantiomers possess different activities and toxicities, spurred the development of methods for their separation and stereoselective synthesis.[5][6]
Synthesis of this compound
The synthesis of enantiomerically pure this compound has been approached through two primary strategies: the resolution of racemic mixtures and asymmetric synthesis.
Racemic Synthesis of Hydroxychloroquine
The foundational synthesis of racemic hydroxychloroquine involves the condensation of 4,7-dichloroquinoline with N-(ethyl)-N-(2-hydroxyethyl)-1,4-pentanediamine. This method, outlined in the original 1949 patent by Sterling Drug, remains a common industrial approach.[1][7]
Experimental Protocol: Racemic Hydroxychloroquine Synthesis [8][9]
This protocol describes a common method for the synthesis of racemic hydroxychloroquine.
-
Reaction Setup: A mixture of 4,7-dichloroquinoline and N'-(ethyl)-N'-(β-hydroxyethyl)-1,4-pentanediamine in a molar ratio of 1:1.1 is placed into a high-pressure reactor.
-
Reaction Conditions: The internal pressure of the reactor is adjusted to a range of 5 to 20 bars using nitrogen. The reactor is then heated to a temperature of 100 to 120°C and stirred for 4 to 6 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and the solvent is evaporated to yield crude hydroxychloroquine.
-
Salt Formation: The crude hydroxychloroquine is dissolved in an appropriate solvent and treated with sulfuric acid to precipitate hydroxychloroquine sulfate, which can be further purified by recrystallization.
Stereoselective Synthesis of this compound via Chiral Resolution
The most common method for obtaining enantiomerically pure this compound is through the chiral resolution of a racemic intermediate, typically 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, using a chiral resolving agent such as mandelic acid.[5][10]
Experimental Protocol: Chiral Resolution and Synthesis of this compound Sulfate [10]
This protocol details the synthesis of this compound sulfate starting from racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
-
Formation of Diastereomeric Salt: A solution of racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (e.g., 8.0 g, 45.9 mmol) in 2-propanol (100 mL) is added to a solution of R-(-)-mandelic acid (e.g., 3.5 g, 23.0 mmol) in 2-propanol (20 mL). The mixture is stirred overnight at room temperature.
-
Isolation of (R)-amine Mandelate: The resulting precipitate is collected by filtration. The white crystals are recrystallized twice from 2-propanol to afford (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate.
-
Liberation of the Chiral Amine: The mandelate salt is treated with an aqueous solution of sodium hydroxide to remove the mandelic acid, followed by extraction with an organic solvent to isolate the free chiral amine, (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
-
Condensation with 4,7-dichloroquinoline: The purified (R)-amine is then reacted with 4,7-dichloroquinoline to yield this compound.
-
Formation of the Sulfate Salt: Finally, the this compound is treated with sulfuric acid to furnish this compound sulfate.
Quantitative Data for Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Enantiomeric Excess | Reference |
| Chiral Resolution | racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol | R-(-)-mandelic acid, 2-propanol | Stirred overnight at room temperature | (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate | 52% | >99% | [10] |
| Condensation | (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-dichloroquinoline | - | - | This compound | Good | >99% | [10] |
Mechanisms of Action
Hydroxychloroquine exerts its therapeutic effects through multiple mechanisms, primarily centered on its ability to accumulate in acidic intracellular compartments and modulate immune responses.
Lysosomal pH Regulation and Autophagy Inhibition
As a weak base, hydroxychloroquine readily crosses cell membranes and accumulates in acidic organelles, particularly lysosomes.[1][11] This accumulation leads to an increase in the lysosomal pH.[1][11] The elevation of lysosomal pH has several downstream consequences:
-
Inhibition of Lysosomal Enzymes: Many lysosomal enzymes, which are crucial for protein degradation and antigen processing, are optimally active at acidic pH. By raising the pH, hydroxychloroquine inhibits their activity.[12]
-
Inhibition of Autophagy: The fusion of autophagosomes with lysosomes is a critical step in autophagy, a cellular process for degrading and recycling cellular components. Hydroxychloroquine inhibits this fusion, thereby blocking autophagic flux.[5][11]
-
Impaired Antigen Presentation: The processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules occurs in lysosomes. By disrupting lysosomal function, hydroxychloroquine impairs the presentation of autoantigens to T-cells, a key step in the activation of the adaptive immune system in autoimmune diseases.[5][12]
Caption: Hydroxychloroquine's mechanism of action via lysosomal pH modulation.
Inhibition of Toll-Like Receptor (TLR) Signaling
Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), such as nucleic acids.[1][4] Hydroxychloroquine inhibits the signaling of endosomal TLRs, particularly TLR7 and TLR9, which recognize single-stranded RNA and unmethylated CpG DNA, respectively.[1][13]
The inhibitory mechanism is twofold:
-
Increased Endosomal pH: The activation of TLR7 and TLR9 requires proteolytic cleavage within the endosome, a process that is pH-dependent. By increasing the endosomal pH, hydroxychloroquine prevents this activation step.[13]
-
Direct Binding to Nucleic Acids: Hydroxychloroquine can directly bind to nucleic acids, preventing their interaction with the TLRs.[13]
Inhibition of TLR7 and TLR9 signaling leads to a reduction in the production of pro-inflammatory cytokines, such as type I interferons (IFN-α/β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation in autoimmune diseases.[1][14]
Caption: Inhibition of Toll-Like Receptor 9 (TLR9) signaling by hydroxychloroquine.
Conclusion
This compound represents a significant refinement in the therapeutic application of quinoline-based drugs. The elucidation of its stereoselective synthesis and distinct pharmacological profile has paved the way for more targeted and potentially safer therapeutic strategies. The mechanisms of action, primarily through the disruption of lysosomal function and inhibition of key innate immune signaling pathways, provide a solid rationale for its efficacy in a range of autoimmune disorders. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed overview of the discovery, synthesis, and molecular basis of this compound's therapeutic utility. Further research into the nuanced differences between the enantiomers will continue to inform the development of next-generation immunomodulatory agents.
References
- 1. droracle.ai [droracle.ai]
- 2. US2546658A - 7-chloro-4-[5-(n-ethyl-n-2-hydroxyethylamino)-2-pentyl] aminoquinoline, its acid addition salts, and method of preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111635358A - Preparation method of hydroxychloroquine - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Chemical Properties of (R)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental chemical properties of (R)-Hydroxychloroquine, the R-enantiomer of the synthetic 4-aminoquinoline drug, hydroxychloroquine. While the racemic mixture is widely used for its antimalarial and immunomodulatory effects, understanding the properties of individual enantiomers is critical for advanced drug development, mechanistic studies, and chiral pharmacology. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and visualizes a critical signaling pathway associated with its mechanism of action.
Core Chemical Properties of this compound
The fundamental physicochemical properties of this compound are essential for its formulation, delivery, and interaction with biological systems. The data presented below has been compiled from various scientific sources.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | [1] |
| Molecular Formula | C₁₈H₂₆ClN₃O | [1][2] |
| Molecular Weight | 335.87 g/mol | [2][3][4][5] |
| Melting Point | 89-91 °C (for racemic mixture) | [4][6] |
| Specific Optical Rotation | -107.8° | [2][7] |
| Water Solubility | Data varies significantly based on the form (base vs. salt). The sulfate salt is freely soluble in water (~200 mg/mL). | [4] |
| pKa (Strongest Basic) | 9.7 (for racemic mixture) | |
| CAS Number | 137433-23-9 | [1][2] |
Experimental Protocols for Property Determination
The accurate determination of chemical properties requires standardized and robust experimental protocols. The following sections detail the methodologies for measuring key parameters of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or a buffer of a specific pH) at a constant temperature until equilibrium is achieved. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions. Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required can be determined in a preliminary experiment by measuring the concentration at sequential time points until it reaches a plateau.
-
Phase Separation: After agitation, allow the samples to rest to let the undissolved solid settle. Separate the saturated supernatant from the solid drug using centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: The experiment should be performed in at least triplicate for each pH condition to ensure the reliability of the results.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is the most common and accurate method for determining the acid-dissociation constant (pKa) of ionizable drugs.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent. Since the free base may have low water solubility, a co-solvent system (e.g., methanol-water mixture) can be used to ensure complete dissolution. The solution should be made acidic (e.g., to pH 1.8-2.0) with a standardized acid like 0.1 M HCl.
-
Titration: Place the solution in a thermostated vessel on a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Titrate the solution with a standardized base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to more accurately identify the equivalence points. The pKa is the pH where the buffering capacity is maximal. Perform at least three replicate titrations to ensure reproducibility.
Determination of Specific Optical Rotation (Polarimetry)
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active, chiral molecule in solution.
Principle: Chiral molecules, like this compound, rotate the plane of linearly polarized light. The magnitude and direction of this rotation are characteristic of the molecule. The specific rotation [α] is a standardized value calculated from the observed rotation, accounting for concentration and path length.
Detailed Methodology:
-
Instrument Setup: Turn on the polarimeter's light source (typically a sodium D-line at 589 nm) and allow it to stabilize.
-
Blank Measurement: Fill a polarimeter cell of a known path length (e.g., 1 decimeter) with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
-
Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) using the same solvent as the blank. Ensure the sample is fully dissolved and the solution is free of bubbles.
-
Sample Measurement: Rinse and fill the polarimeter cell with the sample solution. Place the cell in the instrument and measure the observed angle of rotation (α). A negative value indicates levorotatory rotation (to the left), which is expected for the (R)-enantiomer.[2][7]
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law: [α] = α / (l × c) Where:
-
[α] is the specific rotation in degrees.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL. The measurement conditions, including temperature (T) and wavelength (λ), should always be reported alongside the specific rotation value (e.g., [α]²⁰_D).
-
Visualization of a Key Signaling Pathway
Hydroxychloroquine exerts its immunomodulatory effects in part by interfering with Toll-like receptor (TLR) signaling. It accumulates in acidic intracellular compartments like endosomes and raises the pH. This change in pH inhibits the function of endosomal TLRs, such as TLR7 and TLR9, which are crucial for recognizing nucleic acid-based autoantigens and pathogens, thereby reducing the downstream production of inflammatory cytokines.[7]
Caption: Inhibition of TLR7/9 signaling by this compound in the endosome.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral switches of chloroquine and hydroxychloroquine: potential drugs to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
(R)-Hydroxychloroquine: An In-Vitro Mechanistic Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and autoimmune diseases, is clinically administered as a racemic mixture of its (R) and (S) enantiomers. Emerging in-vitro research has focused on elucidating the distinct biological activities of these stereoisomers to optimize therapeutic efficacy and minimize toxicity. This technical guide provides an in-depth analysis of the in-vitro mechanisms of action attributed to the (R)-enantiomer of hydroxychloroquine, with a focus on its antiviral, immunomodulatory, and autophagy-inhibiting properties. Significant conflicting data exists in the literature regarding its antiviral potency compared to its S-counterpart, underscoring the complexity of its pharmacology. This document synthesizes available quantitative data, details key experimental protocols, and provides visual diagrams of core cellular pathways to serve as a comprehensive resource for the scientific community.
Core Mechanisms of Action in Vitro
The in-vitro effects of (R)-Hydroxychloroquine, much like its racemic parent, are pleiotropic, primarily stemming from its nature as a weak base that accumulates in acidic intracellular compartments like lysosomes and endosomes. This accumulation disrupts pH-dependent cellular processes, leading to downstream effects on viral entry, immune signaling, and cellular homeostasis.
Antiviral Activity
The antiviral properties of HCQ enantiomers have been a subject of intense investigation, particularly against SARS-CoV-2. However, in-vitro studies have yielded conflicting results regarding the superior efficacy of the (R)-enantiomer.
-
One prominent study found that (R)-HCQ exhibited more potent antiviral activity against SARS-CoV-2 in Vero E6 cells compared to both the (S)-enantiomer and the racemic mixture[1][2].
-
Conversely, other comprehensive in-vitro studies reported that (S)-HCQ was significantly more active against SARS-CoV-2 than (R)-HCQ[3][4].
This discrepancy highlights the need for further research to understand the precise molecular interactions and experimental conditions that favor the activity of one enantiomer over the other. The proposed antiviral mechanisms, applicable to both enantiomers, include the inhibition of endosomal acidification, which is critical for the entry of many viruses, and potential interference with viral receptor glycosylation[5][6].
Immunomodulation
A key therapeutic action of HCQ is its ability to modulate the immune system. This is largely achieved by interfering with Toll-like receptor (TLR) signaling within endosomes[6][7].
-
Inhibition of Endosomal TLRs: By increasing the pH of endosomes, (R)-HCQ is presumed to inhibit the activation of nucleic acid-sensing TLRs, such as TLR7 and TLR9[5][8][9]. This prevents the proteolytic cleavage and conformational changes required for TLRs to bind their respective ligands (viral ssRNA for TLR7, DNA for TLR9)[8][10].
-
Cytokine Suppression: The blockade of TLR signaling leads to a downstream reduction in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[11][12][13].
-
T-Cell Signaling: HCQ has been shown to inhibit T-cell activation by interfering with calcium signaling. It disrupts the mobilization of calcium from intracellular stores, a critical secondary messenger in T-cell receptor signal transduction[14][15].
Autophagy Inhibition
(R)-HCQ, like the racemate, functions as a late-stage autophagy inhibitor. Autophagy is a catabolic process for degrading and recycling cellular components, and its inhibition is a key mechanism in both HCQ's anticancer and immunomodulatory effects[14][16].
-
Lysosomotropic Action: As a weak base, HCQ becomes protonated and trapped within the acidic environment of lysosomes, thereby raising the lysosomal pH[5].
-
Blockade of Autophagic Flux: The elevated pH inactivates lysosomal acid hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes to form autolysosomes[17][18]. This blockage of the final degradation step is known as inhibiting "autophagic flux"[19][20].
-
Induction of Apoptosis: The resulting accumulation of autophagosomes and cellular waste can lead to increased levels of reactive oxygen species (ROS), triggering apoptotic cell death, a mechanism explored in cancer cell lines[18][21].
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies. The conflicting nature of the antiviral data is presented for direct comparison.
Table 1: In-Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| This compound | Vero E6 | Viral Replication | EC50 | 3.05 | [1][2] |
| (S)-Hydroxychloroquine | Vero E6 | Viral Replication | EC50 | 5.38 | [3] |
| Racemic Hydroxychloroquine | Vero E6 | Viral Replication | EC50 | 5.11 | [3] |
| This compound | Vero E6 | % Inhibition | IC50 | 2.445 | [4] |
| (S)-Hydroxychloroquine | Vero E6 | % Inhibition | IC50 | 1.444 | [4] |
| Racemic Hydroxychloroquine | Vero E6 | % Inhibition | IC50 | 1.752 | [4] |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
Detailed Experimental Protocols
Protocol: In-Vitro Antiviral Assay (SARS-CoV-2)
This protocol is synthesized from methodologies used to determine the anti-SARS-CoV-2 efficacy of HCQ enantiomers[1][4][22][23].
-
Cell Culture: Vero E6 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: (R)-HCQ, (S)-HCQ, and Rac-HCQ are dissolved in a suitable solvent (e.g., DMSO or water) to create stock solutions. Serial dilutions are prepared in culture medium to achieve final desired concentrations (e.g., ranging from 0.008 µM to 25 µM).
-
Infection and Treatment: Vero E6 cells are seeded in 96-well plates. Once confluent, the cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.05. Simultaneously, the prepared drug dilutions are added to the respective wells.
-
Incubation: The plates are incubated for a defined period, typically 24 to 48 hours, at 37°C.
-
Endpoint Measurement:
-
Cytopathic Effect (CPE) Assay: The cells are visually inspected under a microscope for virus-induced cell death and morphological changes. The percentage of CPE inhibition is scored.
-
Viral RNA Quantification: Supernatants are collected, and viral RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to quantify the viral load.
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against a viral protein (e.g., Nucleoprotein). A fluorescently labeled secondary antibody is then applied. Nuclei are counterstained with DAPI. The percentage of infected cells is quantified via imaging[4][23].
-
-
Data Analysis: The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol: Autophagic Flux Assay (Western Blot)
This protocol is based on standard methods for assessing autophagy inhibition by HCQ[19][21][24].
-
Cell Culture and Treatment: A relevant cell line (e.g., OVCAR3 ovarian cancer cells) is cultured under standard conditions. Cells are treated with (R)-HCQ at a predetermined concentration (e.g., 20-50 µM) or vehicle control for a specified time (e.g., 24 hours)[25]. A separate group is co-treated with an autophagy inducer (e.g., starvation medium) if required.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against LC3B (recognizes both LC3-I and the lower band, LC3-II) and p62/SQSTM1. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The band intensities for LC3-II and p62 are densitometrically quantified and normalized to the loading control. An accumulation of both LC3-II and p62 in (R)-HCQ-treated cells compared to the control indicates an inhibition of autophagic flux.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: (R)-HCQ inhibits endosomal TLR7/9 signaling by raising pH.
Caption: (R)-HCQ blocks autophagic flux by preventing autophagosome-lysosome fusion.
Experimental Workflow Diagram
Caption: Workflow for determining the in-vitro antiviral efficacy of (R)-HCQ.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | bioRxiv [biorxiv.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of hydroxychloroquine treatment on pro-inflammatory cytokines and disease activity in SLE patients: data from LUMINA (LXXV), a multiethnic US cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mp.pl [mp.pl]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
- 24. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Stereospecific Properties of Hydroxychloroquine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (R)-hydroxychloroquine and (S)-hydroxychloroquine. Emerging evidence increasingly demonstrates that these enantiomers possess distinct stereospecific properties, exhibiting significant differences in their pharmacokinetic, pharmacodynamic, and toxicological profiles. This technical guide provides an in-depth analysis of these differences, summarizing key quantitative data, detailing experimental methodologies for their separate evaluation, and visualizing the impacted signaling pathways. A thorough understanding of the stereospecificity of HCQ enantiomers is critical for the development of safer and more effective enantiopure therapeutic agents.
Introduction
The use of racemic drugs, while common, can mask the differential contributions of individual enantiomers to both therapeutic efficacy and adverse effects. In the case of hydroxychloroquine, the two enantiomers, (R)-HCQ and (S)-HCQ, interact differently with chiral biological macromolecules such as enzymes, receptors, and transporters. This leads to variations in their absorption, distribution, metabolism, and excretion (ADME), as well as their pharmacological and toxicological actions. This guide aims to consolidate the current knowledge on the stereospecific properties of HCQ enantiomers to inform future research and drug development efforts.
Stereospecific Pharmacokinetics
The pharmacokinetic profiles of (R)- and (S)-hydroxychloroquine are notably different, leading to varying plasma and tissue concentrations upon administration of the racemic mixture.
Table 1: Comparison of Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers
| Parameter | This compound | (S)-Hydroxychloroquine | Key Findings |
| Blood/Plasma Concentration | Higher | Lower | In patients receiving racemic HCQ, concentrations of (R)-HCQ are consistently higher than (S)-HCQ.[1] |
| Plasma Protein Binding | Lower (37% - 63% unbound) | Higher (36% bound) | (S)-HCQ exhibits a higher affinity for plasma proteins.[2][3] |
| Renal Clearance | Lower | Higher | The total and renal clearance of (S)-HCQ is greater than that of (R)-HCQ.[1] |
| Metabolism | Stereoselective | Stereoselective | The metabolism of HCQ is stereoselective, with the R/S ratio being greater than 1 for the parent drug and less than 1 for its metabolites in rats.[4] |
| Tissue Accumulation | Preferential accumulation in ocular tissue (in rabbits) | Lower accumulation in ocular tissue (in rabbits) | Studies in rabbits suggest a higher accumulation of the (R)-enantiomer in ocular tissues, which may have implications for retinal toxicity.[5][6] |
Stereospecific Pharmacodynamics
The enantiomers of hydroxychloroquine display distinct pharmacological activities, particularly in their antiviral effects and their interactions with key biological targets.
Table 2: Comparison of Pharmacodynamic Properties of Hydroxychloroquine Enantiomers
| Target/Activity | This compound | (S)-Hydroxychloroquine | Key Findings |
| Antiviral Activity (SARS-CoV-2) | Higher activity reported in some studies (EC50 = 3.05 µM) | Higher activity reported in other studies (IC50 = 1.444 µM) | There are conflicting reports on which enantiomer possesses superior antiviral activity against SARS-CoV-2.[7][8][9] |
| hERG Channel Inhibition | More potent inhibitor | Less potent inhibitor (IC50 > 20 µM) | (S)-HCQ shows significantly less inhibition of the hERG potassium channel, suggesting a lower potential for cardiac toxicity (QT prolongation).[5] |
| Kir2.1 Channel Inhibition | More potent inhibitor | Less potent inhibitor | (R)-HCQ is a more potent inhibitor of the Kir2.1 channel.[2] |
| Intracellular Ca2+ Oscillations | More potent inhibitor | Less potent inhibitor | (R)-HCQ demonstrates a greater potency in inhibiting spontaneous Ca2+ oscillations in cardiomyocytes.[2] |
| ACE2 Receptor Binding | Weaker binding affinity | Stronger binding affinity | (S)-HCQ shows a significantly enhanced binding affinity to the ACE2 receptor.[10][11] |
Stereospecific Toxicology
The differential interaction of HCQ enantiomers with biological systems extends to their toxicological profiles, with one enantiomer potentially offering a better safety profile.
Table 3: Comparison of Toxicological Data for Hydroxychloroquine Enantiomers
| Toxicity Endpoint | This compound | (S)-Hydroxychloroquine | Key Findings |
| In Vivo Acute Toxicity (Mice) | Lower toxicity | Higher toxicity | Studies in mice suggest that (R)-HCQ has lower acute toxicity compared to (S)-HCQ and the racemate.[7][8] |
| hERG Inhibition (Cardiac Toxicity) | IC50 ~15.7 µM | IC50 > 20 µM | (S)-HCQ has a higher IC50 for hERG inhibition, indicating a lower risk of drug-induced QT prolongation.[5] |
| Ocular Toxicity | Potential for higher contribution due to preferential accumulation in ocular tissues | Potential for lower contribution | The stereoselective accumulation of (R)-HCQ in ocular tissues in animal models raises concerns about its potential role in retinal toxicity.[5][6] |
Experimental Protocols
Enantiomeric Separation of Hydroxychloroquine
Objective: To separate and purify the (R)- and (S)-enantiomers of hydroxychloroquine from a racemic mixture.
Methodology: Semi-preparative Chiral High-Performance Liquid Chromatography (HPLC) [2][10]
-
System: A semi-preparative HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A chiral column, such as an Enantiocel C2-5 or a Chiral-AGP column, is used.[12][13]
-
Mobile Phase: The mobile phase composition is optimized for baseline separation. Examples include:
-
For Enantiocel C2-5: 40% methanol (containing 0.1% diethylamine) in CO₂ at a flow rate of 80 mL/min (Supercritical Fluid Chromatography).[13]
-
For Chiral-AGP: A buffered aqueous-organic mobile phase, for instance, 94% pH 7.0 buffer (0.05M NH₄H₂PO₄, 0.005M dihexylamine), 5% isopropanol, and 1% acetonitrile at a flow rate of 1 mL/min.[12][14]
-
-
Sample Preparation: Racemic hydroxychloroquine sulfate is converted to the free base by dissolving in water and adding a base (e.g., diethylamine). The free base is then extracted with an organic solvent (e.g., dichloromethane).[13]
-
Injection and Fraction Collection: The prepared sample is injected onto the column. The eluting enantiomers are monitored by the UV detector, and the corresponding fractions for each peak are collected separately.
-
Purity Analysis: The enantiomeric excess of the collected fractions is determined using an analytical chiral HPLC method to ensure >99% purity.
Quantification of Hydroxychloroquine Enantiomers in Biological Samples
Objective: To determine the concentration of individual HCQ enantiomers in biological matrices like blood or plasma.
Methodology: Two-Step HPLC with Fluorescence Detection [12][14]
-
Step 1: Achiral Separation and Fraction Collection
-
Column: A non-chiral column (e.g., a cyano column) is used to separate HCQ and its metabolites from other biological components.
-
Mobile Phase: An isocratic mobile phase, for example, 20% pH 6.0 buffer (0.015M K₂HPO₄), 30% methanol, and 50% acetonitrile at a flow rate of 2 mL/min.[14]
-
Procedure: A protein-precipitated and extracted sample from whole blood is injected. The fraction containing racemic HCQ is collected.
-
-
Step 2: Chiral Separation and Quantification
-
Column: A chiral column (e.g., Chiral-AGP).
-
Mobile Phase: A mobile phase optimized for enantiomeric separation, such as 94% pH 7.0 buffer (0.05M NH₄H₂PO₄, 0.005M dihexylamine), 5% isopropanol, and 1% acetonitrile at a flow rate of 1 mL/min.[12][14]
-
Detection: Fluorescence detection (e.g., λex=230nm and λem=385nm) is used for sensitive quantification.[12][14]
-
Quantification: The peak areas of the individual enantiomers are used to determine their respective concentrations by comparing them to a standard curve.
-
Signaling Pathways and Mechanisms of Action
Hydroxychloroquine is known to modulate several key signaling pathways, primarily related to its immunomodulatory and antiviral effects. The stereospecificity of its enantiomers suggests that they may differentially impact these pathways.
Inhibition of Toll-Like Receptor (TLR) Signaling
Racemic HCQ is known to inhibit endosomal Toll-like receptors (TLR7 and TLR9), which are crucial for the innate immune response to viral nucleic acids. This inhibition is thought to occur through the alkalinization of endosomes and direct interference with nucleic acid binding. While stereospecific data is limited, the differential effects of the enantiomers on viral entry and activity suggest potential differences in their ability to modulate TLR signaling.
Caption: Inhibition of TLR7/9 signaling by hydroxychloroquine.
Modulation of Intracellular Calcium Signaling
Studies have shown that HCQ can inhibit spontaneous Ca2+ oscillations in cardiomyocytes, with (R)-HCQ being more potent than (S)-HCQ. This suggests a stereospecific interaction with calcium channels or regulatory proteins. This differential effect on calcium signaling could contribute to the observed differences in cardiac toxicity.
Caption: Differential inhibition of cardiomyocyte Ca2+ oscillations by HCQ enantiomers.
Experimental Workflow for Enantiomer Evaluation
The following workflow outlines the key steps in the preclinical evaluation of hydroxychloroquine enantiomers.
Caption: Preclinical evaluation workflow for hydroxychloroquine enantiomers.
Conclusion and Future Directions
The available evidence strongly indicates that the enantiomers of hydroxychloroquine possess distinct and clinically relevant stereospecific properties. The differences in their pharmacokinetics, pharmacodynamics, and toxicology highlight the potential for developing an enantiopure formulation of HCQ with an improved therapeutic index. Specifically, the lower hERG inhibition of (S)-HCQ suggests a reduced risk of cardiac side effects. However, conflicting reports on the antiviral efficacy of the enantiomers necessitate further investigation.
Future research should focus on:
-
Clarifying Antiviral and Immunomodulatory Potency: Head-to-head comparisons of the enantiomers in a wider range of in vitro and in vivo models are needed to definitively establish which enantiomer possesses the more favorable activity profile.
-
Detailed Signaling Pathway Analysis: Elucidating the precise molecular mechanisms by which each enantiomer differentially modulates key signaling pathways (e.g., TLR, calcium, and autophagy pathways) will provide a deeper understanding of their therapeutic and adverse effects.
-
Comprehensive Toxicological Profiling: Long-term in vivo toxicity studies are required to fully assess the safety profiles of the individual enantiomers, with a particular focus on ocular and cardiac toxicity.
By pursuing these research avenues, the scientific and drug development communities can work towards harnessing the full therapeutic potential of hydroxychloroquine while minimizing its associated risks through the development of an optimized, enantiopure drug product.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS | European Scientific Journal, ESJ [eujournal.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjfmct.journals.ekb.eg [mjfmct.journals.ekb.eg]
- 9. Hydroxychloroquine Attenuates Acute Inflammation (LPS)-Induced Apoptosis via Inhibiting TRPV1 Channel/ROS Signaling Pathways in Human Monocytes [mdpi.com]
- 10. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the stereoisomers of hydroxychloroquine and its major metabolites in plasma and urine following a single oral administration of racemic hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of (R)-Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vitro antiviral activity of (R)-Hydroxychloroquine ((R)-HCQ), the R-enantiomer of the well-known antimalarial and immunomodulatory drug, hydroxychloroquine. While racemic hydroxychloroquine has been extensively studied, research into the specific activities of its enantiomers is crucial for understanding its therapeutic potential and optimizing drug development. This document summarizes the current, albeit conflicting, quantitative data on the antiviral efficacy of (R)-HCQ against SARS-CoV-2, details the experimental protocols used in these pivotal studies, and illustrates the key signaling pathways implicated in its mechanism of action. The presented data and methodologies aim to provide a comprehensive resource for researchers in the field of virology and drug development.
Introduction
Hydroxychloroquine (HCQ) is a 4-aminoquinoline drug that exists as a racemic mixture of two enantiomers: (R)- and (S)-hydroxychloroquine.[1] It is widely used for the treatment of malaria and autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1] The antiviral properties of HCQ have garnered significant interest, particularly in the context of the COVID-19 pandemic caused by SARS-CoV-2. The proposed antiviral mechanisms of HCQ are multifaceted, including the inhibition of viral entry and replication through various cellular pathways.[1][2]
Understanding the distinct pharmacological profiles of the individual enantiomers is critical, as they can exhibit different efficacy and toxicity.[3] This guide focuses specifically on the in vitro antiviral activity of (R)-HCQ, presenting a consolidated overview of the available scientific literature.
Quantitative Data on Antiviral Activity
The in vitro antiviral activity of (R)-HCQ against SARS-CoV-2 has been a subject of conflicting reports in the scientific community. Some studies suggest that the (S)-enantiomer is more potent, while others indicate that the (R)-enantiomer exhibits superior antiviral activity. The following tables summarize the quantitative data from key studies to provide a clear comparison.
Table 1: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers Against SARS-CoV-2 (Study A)
| Compound | IC50 (µM) |
| This compound | 2.445[4] |
| (S)-Hydroxychloroquine | 1.444[4] |
| Racemic Hydroxychloroquine | 1.752[4] |
IC50 (half-maximal inhibitory concentration) values were determined in Vero E6 cells infected with SARS-CoV-2.[4]
Table 2: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers Against SARS-CoV-2 (Study B)
| Compound | EC50 (µM) |
| This compound | 3.05[3][5] |
| (S)-Hydroxychloroquine | Not explicitly stated, but activity was comparable to Rac-HCQ[3] |
| Racemic Hydroxychloroquine | Higher than (R)-HCQ[3] |
EC50 (half-maximal effective concentration) values were determined in Vero E6 cells by observing the cytopathic effect (CPE).[3]
These conflicting findings highlight the need for further standardized in vitro studies to definitively determine the relative antiviral potency of the hydroxychloroquine enantiomers.
Experimental Protocols
The following section details the typical methodologies employed in the in vitro assessment of the antiviral activity of (R)-HCQ against SARS-CoV-2. These protocols are synthesized from several published studies.[6][7][8][9]
Cell Culture and Virus Propagation
-
Cell Line: Vero E6 cells (monkey kidney epithelial cells) are commonly used for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to the virus.[8][9]
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (e.g., penicillin-streptomycin).[8][9]
-
Virus Strain: A clinical isolate of SARS-CoV-2 is propagated in Vero E6 cells to generate a high-titer virus stock. The viral titer is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.[10]
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to evaluate the ability of a compound to inhibit the virus-induced killing of host cells.[6][7]
-
Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density that allows for the formation of a confluent monolayer overnight.[9]
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of test concentrations.
-
Drug Treatment and Infection: The cell culture medium is removed from the 96-well plates and replaced with the medium containing the different concentrations of (R)-HCQ. The cells are then infected with a predetermined multiplicity of infection (MOI) of SARS-CoV-2. Control wells include uninfected cells (cell control) and infected cells without any drug (virus control).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-4 days).[8]
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay or crystal violet staining. The absorbance is measured using a microplate reader.[6][7]
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the cell and virus controls. The EC50 value, which is the concentration of the drug that protects 50% of the cells from virus-induced death, is determined by non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow
Proposed Mechanisms of Action of Hydroxychloroquine
Hydroxychloroquine is believed to exert its antiviral effects through multiple mechanisms. The following diagrams illustrate two key proposed pathways.
4.2.1. Inhibition of Viral Entry via Endosomal Pathway
One of the primary proposed mechanisms of action for hydroxychloroquine is its ability to increase the pH of acidic intracellular organelles like endosomes and lysosomes.[11] By accumulating in these compartments, HCQ prevents the acidification necessary for the activity of certain proteases (e.g., cathepsins) that are required for the fusion of the viral envelope with the endosomal membrane and subsequent release of viral RNA into the cytoplasm.[12] Additionally, HCQ may interfere with the terminal glycosylation of the ACE2 receptor, which could hinder the binding of the SARS-CoV-2 spike protein.[12][13]
4.2.2. Modulation of Toll-Like Receptor (TLR) Signaling
Hydroxychloroquine is also known to have immunomodulatory effects by interfering with Toll-like receptor (TLR) signaling.[14][15][16][17] Specifically, it can inhibit the activation of endosomal TLRs such as TLR7, which recognizes single-stranded viral RNA.[15][16] By increasing the endosomal pH and potentially binding directly to nucleic acids, HCQ can prevent the interaction between viral RNA and TLR7, thereby dampening the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[14][15] This immunomodulatory activity may contribute to its overall therapeutic effect in viral infections.
Conclusion
The in vitro antiviral activity of this compound presents a complex and, at times, contradictory picture. While some studies suggest it is less active than its (S)-enantiomer against SARS-CoV-2, others report superior efficacy. This guide has aimed to provide a clear and structured overview of the available quantitative data, detailed experimental protocols, and the proposed mechanisms of action to aid researchers in this field. The provided diagrams offer a visual representation of the experimental workflow and the intricate signaling pathways potentially modulated by (R)-HCQ. Further research employing standardized methodologies is essential to resolve the existing discrepancies and to fully elucidate the therapeutic potential of this compound as an antiviral agent.
References
- 1. Exploring insights of hydroxychloroquine, a controversial drug in Covid-19: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine and chloroquine: a potential and controversial treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro , Evidencing S -Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | Sciety [sciety.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Chloroquine and Hydroxychloroquine on ACE2-Related Coronavirus Pathology and the Cardiovascular System: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Hydroxychloroquine's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a derivative of chloroquine, is a cornerstone therapy for several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1] While clinically established, the precise molecular mechanisms underpinning its immunomodulatory effects are a subject of ongoing, intensive research. HCQ is administered as a racemic mixture of (R)- and (S)-enantiomers.[2] Although the vast majority of research has been conducted using this racemic mixture, emerging studies are beginning to dissect the distinct activities of each stereoisomer, suggesting potential differences in efficacy and toxicity.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which hydroxychloroquine modulates the immune system, with a special focus on the available data concerning the (R)-enantiomer. We will delve into its impact on key signaling pathways, summarize quantitative data from pivotal studies, and provide detailed experimental protocols for researchers in the field.
Core Immunomodulatory Mechanisms of Hydroxychloroquine
HCQ exerts pleiotropic effects on the immune system, primarily by interfering with intracellular pathways rather than acting as a broad immunosuppressant.[1][4] Its actions are concentrated in acidic intracellular compartments like endosomes and lysosomes, which are critical hubs for immune signaling.[5]
Interference with Endolysosomal Function and Autophagy
As a weak base, HCQ readily traverses cell membranes and accumulates within acidic organelles, most notably lysosomes and endosomes.[5] This sequestration leads to an increase in the intra-organellar pH. The functional consequences of this pH alteration are profound:
-
Inhibition of Lysosomal Enzymes: Many lysosomal proteases are pH-dependent. By raising the pH, HCQ inhibits their enzymatic activity, impairing the degradation of proteins and other macromolecules.[5][6]
-
Impaired Antigen Processing and Presentation: In antigen-presenting cells (APCs) like dendritic cells and macrophages, foreign proteins are processed into smaller peptides within lysosomes. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules for presentation to CD4+ T cells. HCQ disrupts this process by inhibiting the necessary proteolysis and interfering with the loading of antigenic peptides onto MHC-II molecules.[4][6]
-
Autophagy Inhibition: HCQ blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[5][7] This leads to the accumulation of autophagosomes and disrupts cellular homeostasis and the clearing of intracellular pathogens.[8]
References
- 1. mp.pl [mp.pl]
- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients | Clinics [elsevier.es]
Initial Studies on (R)-Hydroxychloroquine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is administered as a racemic mixture of (R)- and (S)-enantiomers. While the therapeutic and toxicological profiles of the racemate have been extensively studied, there is a growing interest in the specific properties of its individual enantiomers. The hypothesis that one enantiomer may offer a better therapeutic window—retaining efficacy while reducing toxicity—drives this research. This technical guide provides an in-depth overview of the initial studies on the toxicity of (R)-Hydroxychloroquine, with a focus on comparative data with its (S)-counterpart and the parent racemate. Due to the limited availability of public data specifically on this compound toxicity, this guide also incorporates relevant data on racemic HCQ to provide a comprehensive context.
Comparative Toxicity of Hydroxychloroquine Enantiomers
Direct comparative toxicity studies of (R)- and (S)-hydroxychloroquine are limited. However, initial in vivo research provides a crucial insight into their differential acute toxicity.
In Vivo Acute Toxicity
A key study investigating the acute toxicity of HCQ enantiomers in mice revealed a significant difference in their safety profiles.
Table 1: Qualitative In Vivo Acute Toxicity Comparison of HCQ Enantiomers in Mice
| Compound | Observed Acute Toxicity |
| This compound | Lower toxicity |
| (S)-Hydroxychloroquine | Higher toxicity |
| Racemic Hydroxychloroquine | Toxicity level between the two enantiomers |
Source: Ni, et al., 2022.[1][2]
This finding suggests that the (R)-enantiomer of hydroxychloroquine may possess a superior safety profile in terms of acute toxicity compared to both the (S)-enantiomer and the racemic mixture.[1][2]
In Vitro Cytotoxicity of Racemic Hydroxychloroquine
Table 2: In Vitro Cytotoxicity (CC50) of Racemic Hydroxychloroquine in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) at 72h |
| H9C2 | Rat Cardiomyoblast | 17.1 |
| HEK293 | Human Embryonic Kidney | 9.88 |
| IEC-6 | Rat Intestinal Epithelial | 17.38 |
| ARPE-19 | Human Retinal Pigment Epithelial | 49.24 |
| Vero | Monkey Kidney Epithelial | 92.35 |
| HuCCT-1 | Human Cholangiocarcinoma | 168.4 |
| CCLP-1 | Human Cholangiocarcinoma | 113.36 |
Sources: Yang, et al., 2020; Wang, et al., 2021.[3][4][5][6]
These data indicate that cardiac and kidney cell lines exhibit higher sensitivity to racemic hydroxychloroquine.
Stereoselective Pharmacokinetics
The differential toxicity of the HCQ enantiomers may be influenced by their stereoselective pharmacokinetics. Multiple studies have consistently shown that the disposition of (R)- and (S)-hydroxychloroquine differs significantly in vivo.
Table 3: Pharmacokinetic Parameters of (R)- and (S)-Hydroxychloroquine
| Parameter | This compound | (S)-Hydroxychloroquine | Key Observation |
| Blood Concentration | Higher | Lower | Blood concentrations of the (R)-enantiomer are consistently higher than the (S)-enantiomer. |
| Plasma Protein Binding | ~37% | ~64% | The (S)-enantiomer is more extensively bound to plasma proteins. |
| Renal Clearance | Lower | Higher | The (S)-enantiomer is cleared more rapidly by the kidneys. |
| Metabolism | Slower | Faster | Metabolism of hydroxychloroquine is stereoselective, favoring the (S)-enantiomer. |
This pharmacokinetic profile, characterized by higher and more sustained levels of the (R)-enantiomer, underscores the importance of understanding its specific toxicological properties.
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of hydroxychloroquine, particularly its well-documented cardiotoxicity and retinopathy, is linked to several key cellular mechanisms.
Inhibition of Autophagy and Lysosomal Dysfunction
A primary mechanism of HCQ-induced toxicity is the disruption of the autophagy-lysosomal pathway.[7][8][9] HCQ, being a weak base, accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This inhibits the activity of lysosomal enzymes and impairs the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagic vacuoles and cellular dysfunction.[7][8][9]
Caption: Signaling pathway of HCQ-induced autophagy inhibition.
Mitochondrial Dysfunction and Oxidative Stress
HCQ can accumulate in mitochondria, leading to impaired mitochondrial function, reduced ATP production, and an increase in the generation of reactive oxygen species (ROS).[10][11] This oxidative stress can damage cellular components and trigger apoptosis, contributing to cardiotoxicity.[10][11]
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine-induced Retinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine Causes Early Inner Retinal Toxicity and Affects Autophagosome–Lysosomal Pathway and Sphingolipid Metabolism in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Deep Dive into the Stereoselective Pharmacokinetics of Hydroxychloroquine Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (R)- and (S)-hydroxychloroquine. Emerging evidence robustly demonstrates that these enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the stereoselective disposition of HCQ enantiomers, focusing on their differential absorption, distribution, metabolism, and excretion (ADME). We present a synthesis of current research, including quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for researchers and drug development professionals. The profound differences in their pharmacokinetic behaviors underscore the potential for developing enantiomerically pure formulations to optimize therapeutic efficacy and minimize toxicity.
Introduction
The therapeutic effects and adverse event profiles of chiral drugs can be significantly influenced by the stereochemical arrangement of their enantiomers. In the case of hydroxychloroquine, the (R)- and (S)-enantiomers exhibit notable differences in their interaction with biological systems, leading to a stereoselective pharmacokinetic profile. This guide delves into the nuances of these differences, providing a granular view of the journey of each enantiomer through the body.
Data Presentation: Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of (R)- and (S)-hydroxychloroquine display significant disparities. The following tables summarize the key quantitative data from various studies, highlighting the stereoselective nature of HCQ's disposition.
Table 1: Plasma Protein Binding of Hydroxychloroquine Enantiomers
| Enantiomer | Plasma Protein Binding (%) | Primary Binding Proteins | Reference |
| (R)-Hydroxychloroquine | 37 | α1-acid glycoprotein (higher affinity) | [1][2] |
| (S)-Hydroxychloroquine | 64 | Human serum albumin (higher affinity) | [1][2] |
Table 2: Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers in Humans
| Parameter | This compound | (S)-Hydroxychloroquine | Reference |
| Blood Concentration | Higher | Lower | [2][3][4] |
| Blood/Plasma Ratio | Higher (R/S ratio ~2.2) | Lower | [2][4] |
| Total Body Clearance | Lower (8 ± 2 L/h) | Higher (14 ± 4 L/h) | [2] |
| Renal Clearance | Lower | Approximately twice that of (R)-enantiomer | [2][3][4] |
| Elimination Half-life | Longer (22 ± 6 days) | Shorter (19 ± 5 days) | [2] |
| AUC (Area Under the Curve) | 62 ± 3% of racemic HCQ AUC | [2] |
Table 3: Stereoselective Metabolism of Hydroxychloroquine
| Metabolite | Predominant Enantiomer Formed | R/S Ratio of Metabolites | Reference |
| Desethylchloroquine (DCQ) | (-)-(R)-DCQ | 2.2 | [5] |
| Desethylhydroxychloroquine (DHCQ) | (-)-(R)-DHCQ | 3.3 | [5] |
| Mean Blood Concentration Ratio (R/S) of Metabolites | [4] | ||
| Desethylhydroxychloroquine | 0.45 | [4] | |
| Desethylchloroquine | 0.56 | [4] |
Experimental Protocols
A thorough understanding of the methodologies employed in pharmacokinetic studies is crucial for data interpretation and replication. Below are detailed protocols for key experiments cited in the literature.
Enantioselective Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of hydroxychloroquine and its metabolites in biological matrices.
Methodology:
-
Sample Preparation:
-
Chromatographic System:
-
Mobile Phase:
-
A mixture of hexane and isopropanol (e.g., 92:8, v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) is often used.[5]
-
-
Detection:
-
UV detection at a wavelength of 343 nm is typically employed.[5]
-
-
Quantification:
-
Construct calibration curves using standards of known concentrations for each enantiomer and metabolite. The method should be validated for linearity, precision, and accuracy.[5]
-
In Vitro Plasma Protein Binding Studies
Objective: To determine the extent of binding of each hydroxychloroquine enantiomer to plasma proteins.
Methodology:
-
Preparation:
-
Obtain pooled human plasma from healthy volunteers.[1]
-
Prepare solutions of individual (R)- and (S)-hydroxychloroquine enantiomers.
-
-
Equilibrium Dialysis:
-
Use a dialysis apparatus with a semi-permeable membrane that allows unbound drug to pass through but retains protein-bound drug.
-
Place plasma spiked with a known concentration of the enantiomer on one side of the membrane and a protein-free buffer on the other.
-
Incubate at physiological temperature until equilibrium is reached.
-
-
Analysis:
-
Measure the concentration of the enantiomer in the buffer compartment (unbound fraction) and the plasma compartment (total concentration) using a validated analytical method like HPLC.
-
-
Calculation:
-
The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.
-
Mandatory Visualizations
Experimental Workflow for Enantioselective Pharmacokinetic Analysis
Caption: Workflow for determining the pharmacokinetic profile of HCQ enantiomers.
Metabolic Pathway of Hydroxychloroquine Enantiomers
Caption: N-dealkylation metabolic pathway of HCQ enantiomers.
Discussion and Implications
The data presented unequivocally demonstrate the stereoselective pharmacokinetics of hydroxychloroquine. The (S)-enantiomer is more extensively bound to plasma proteins, particularly albumin, leading to a lower volume of distribution.[1][2] Conversely, the (R)-enantiomer exhibits lower protein binding, resulting in higher concentrations in whole blood.[2][3][4] This is consistent with findings that this compound has a higher unbound fraction in plasma (0.63) compared to the (S)-enantiomer (0.36).[7]
Metabolism and excretion pathways also show clear enantioselectivity. The total and renal clearances of the (S)-enantiomer are significantly greater than those of the (R)-enantiomer.[2][3][4] This leads to a shorter elimination half-life for (S)-hydroxychloroquine.[2] In vitro studies using rat liver microsomes have shown that the metabolism of HCQ is stereoselective, with the major metabolites being (-)-(R)-desethylchloroquine and (-)-(R)-desethylhydroxychloroquine.[5] This suggests that the (S)-enantiomer is metabolized more rapidly.
These pharmacokinetic differences have significant implications for both the therapeutic and toxicological profiles of hydroxychloroquine. For instance, the stereoselective accumulation of the (R)-enantiomer has been observed in ocular tissues in animal studies, which may be relevant to the well-documented retinal toxicity associated with long-term HCQ use.[8] Furthermore, in the context of its potential antiviral activity, some studies have suggested that the (S)-enantiomer may have a more potent inhibitory effect on certain viruses.[8]
Conclusion
The pharmacokinetic profile of hydroxychloroquine is profoundly influenced by its stereochemistry. The (R)- and (S)-enantiomers exhibit distinct properties in terms of protein binding, distribution, metabolism, and excretion. A comprehensive understanding of these differences is paramount for optimizing the clinical use of hydroxychloroquine. The development of enantiomerically pure formulations of HCQ presents a promising avenue for enhancing its therapeutic index by potentially maximizing efficacy while minimizing adverse effects. Further research is warranted to fully elucidate the clinical consequences of these stereoselective pharmacokinetic and pharmacodynamic properties.
References
- 1. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Drugs for COVID-19: Pharmacokinetics and Pharmacogenomics of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. biorxiv.org [biorxiv.org]
(R)-Hydroxychloroquine's Lysosomal Entrapment: A Technical Guide to its Mechanisms and Cellular Consequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Hydroxychloroquine (R-HCQ), an enantiomer of the widely used immunomodulatory drug hydroxychloroquine (HCQ), exhibits significant accumulation within the acidic confines of cellular lysosomes. This sequestration is not a passive process but rather a physicochemical phenomenon known as ion trapping, driven by the proton gradient between the neutral cytoplasm and the acidic lysosomal lumen. Once inside the lysosome, (R)-HCQ becomes protonated, effectively trapping it within the organelle. This accumulation leads to a cascade of downstream effects, most notably the disruption of lysosomal function, including an elevation of lysosomal pH and the inhibition of autophagic flux. Understanding the quantitative aspects of this accumulation and the experimental methodologies to probe these effects is critical for the development of novel therapeutics that leverage or mitigate these properties.
While the clinical formulation of hydroxychloroquine is a racemic mixture of (R)- and (S)-enantiomers, this guide will focus on the available data pertaining to this compound where possible. It is important to note that much of the existing research has been conducted on the racemic mixture, and therefore, the data presented will primarily reflect the properties of racemic HCQ. One study has noted that both (R)-HCQ and (S)-HCQ undergo extensive tissue distribution, which is attributed to their accumulation in the acidic environment of lysosomes, leading to prolonged half-lives of 22 and 19 days, respectively[1]. However, specific quantitative data on the differential lysosomal accumulation of the individual enantiomers remains limited.
Mechanism of Lysosomal Accumulation: Ion Trapping
The primary mechanism driving the accumulation of hydroxychloroquine within lysosomes is ion trapping.[2] As a weakly basic compound, the unprotonated form of HCQ can freely diffuse across cellular membranes, including the lysosomal membrane, into the acidic interior of the lysosome. The low pH environment of the lysosome (typically pH 4.5-5.0) promotes the protonation of HCQ's basic amine groups.[3] This ionization increases the molecule's hydrophilicity, preventing it from diffusing back across the lysosomal membrane into the cytosol, thus leading to its accumulation.[4] This process can result in lysosomal concentrations of HCQ that are 100- to 1000-fold higher than in the extracellular fluid.[4]
Quantitative Data on Hydroxychloroquine Accumulation and Effects
The following tables summarize the quantitative data available for racemic hydroxychloroquine's accumulation in lysosomes and its subsequent effects on lysosomal parameters.
Table 1: Cellular and Lysosomal Accumulation of Hydroxychloroquine
| Parameter | Cell Line/System | HCQ Concentration | Fold Accumulation (Lysosomal vs. Extracellular) | Source |
| Intracellular Accumulation | B16F10 cells (in vitro, pH 6.5) | 100 µM | 35.68-fold higher with liposomal delivery vs. free HCQ | [3] |
| Lysosomal Accumulation | B16F10 cells (in vitro, pH 6.5) | 100 µM | 32.22-fold higher with liposomal delivery vs. free HCQ | [3] |
| Lysosomal Accumulation Ratio | Calculated | Not Applicable | Up to 56,000-fold (Lysosome vs. Cytosol) | [1] |
| Whole-Cell Uptake | Human Breast Cancer Cell Lines | 10 µM | Varies by cell line, correlates with lysosomal volume | [2] |
Table 2: Effects of Hydroxychloroquine on Lysosomal pH and Volume
| Parameter | Cell Line/System | HCQ Concentration | Observed Effect | Source |
| Lysosomal pH | Isolated mouse peritoneal macrophages | 100 µM | Increase from ~4.8 to ~6.2 within 20 minutes | [5] |
| Lysosomal Volume | Human Breast Cancer Cell Lines | Not Specified | 1.59- to 14.93-fold increase after 24 hours | [2] |
| Lysosomal Volume | HMEC-1 cells | 1, 10, 30 µM | Significantly increased at all concentrations | [6] |
Table 3: Effects of Hydroxychloroquine on Autophagy
| Parameter | Cell Line/System | HCQ Concentration | Observed Effect | Source |
| Autophagic Flux Inhibition | In vitro cell culture | 50-100 µM | Effective inhibition | [4] |
| Autophagosome Accumulation | Cardiomyocytes | 3 µM | Increased number of GFP-LC3 puncta | [7] |
| Autophagosome-Lysosome Fusion | In vitro | Not Specified | Impaired fusion | [8][9][10] |
Experimental Protocols
Measurement of Lysosomal pH
A common method to measure lysosomal pH involves the use of fluorescent probes whose emission spectra are pH-sensitive.
Protocol: Ratiometric Measurement of Lysosomal pH using Fluorescent Dextran
-
Cell Culture and Probe Loading:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.
-
Incubate cells with a fluorescent pH indicator, such as FITC-dextran, which is taken up by endocytosis and accumulates in lysosomes.
-
-
Calibration:
-
Before measurement, generate a standard curve by equilibrating the intralysosomal pH with a series of buffers of known pH.
-
Treat the cells with a combination of ionophores, such as nigericin and monensin, in the calibration buffers. These ionophores collapse the proton gradient across the lysosomal membrane.
-
-
Fluorescence Microscopy:
-
Acquire fluorescence images at two different excitation wavelengths (for ratiometric probes) or a single wavelength (for single-emission probes).
-
For FITC, excitation is typically performed at 495 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths for individual lysosomes.
-
Determine the lysosomal pH by interpolating the measured ratios onto the calibration curve.
-
Quantification of Hydroxychloroquine Accumulation in Lysosomes
This protocol outlines a method for isolating lysosomes and quantifying the concentration of HCQ within them.
Protocol: Lysosome Isolation and HCQ Quantification
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound for a specified duration.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and gently lyse them using a Dounce homogenizer in an isotonic buffer to maintain organelle integrity.
-
Perform differential centrifugation to separate the nuclear, mitochondrial, and post-mitochondrial supernatant fractions.
-
Further fractionate the post-mitochondrial supernatant by density gradient centrifugation (e.g., using a Percoll or sucrose gradient) to isolate the lysosomal fraction.
-
-
HCQ Extraction and Analysis:
-
Extract HCQ from the isolated lysosomal fraction using a suitable organic solvent.
-
Quantify the concentration of HCQ using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.[11][12][13][14][15] A chiral HPLC method is necessary to specifically quantify the (R)-enantiomer.[11][12][14][15]
-
Assessment of Autophagic Flux
Autophagic flux is a measure of the entire autophagy process, from autophagosome formation to lysosomal degradation.
Protocol: LC3 Turnover Assay (Western Blot)
-
Cell Treatment:
-
Culture cells and treat with this compound alone or in combination with an autophagy inducer (e.g., starvation, rapamycin).
-
Include a control group treated only with the autophagy inducer.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against LC3 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
LC3 exists in two forms: LC3-I (cytosolic) and LC3-II (lipidated, associated with autophagosome membranes).
-
An increase in the amount of LC3-II in the presence of this compound compared to the control indicates an inhibition of autophagic flux, as the degradation of LC3-II within the lysosome is blocked.
-
Visualizations of Pathways and Workflows
Signaling Pathway of HCQ-Induced Autophagy Inhibition
Caption: Mechanism of (R)-HCQ-mediated inhibition of autophagy.
Experimental Workflow for Measuring Lysosomal pH
Caption: Workflow for quantitative measurement of lysosomal pH.
Experimental Workflow for Autophagic Flux Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Foundational Research on the Immunomodulatory Effects of (R)-Hydroxychloroquine: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Hydroxychloroquine (HCQ), a derivative of chloroquine, is a well-established disease-modifying antirheumatic drug (DMARD) with a complex and multifaceted mechanism of action.[1] While initially developed as an antimalarial agent, its clinical efficacy in autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) is attributed to its profound immunomodulatory properties.[2][3] This technical guide provides an in-depth examination of the foundational research into HCQ's effects on the immune system. We will explore its core mechanisms, including the inhibition of endosomal Toll-like receptor (TLR) signaling, modulation of cytokine production, interference with antigen presentation, and regulation of autophagy. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.
Core Immunomodulatory Mechanisms of this compound
HCQ exerts its effects through several distinct but interconnected mechanisms, primarily centered on its ability to accumulate in acidic intracellular compartments like endosomes and lysosomes.[1][4][5] As a weak base, HCQ traverses cellular membranes and becomes protonated in these low-pH organelles, leading to their functional alteration.[5][6]
Inhibition of Toll-Like Receptor (TLR) Signaling
A primary mechanism of HCQ's immunomodulatory action is the disruption of nucleic acid-sensing endosomal TLRs, namely TLR3, TLR7, TLR8, and TLR9.[4] These receptors are crucial in innate immunity for recognizing pathogen-derived or self-derived nucleic acids, which can trigger potent inflammatory and autoimmune responses.[4]
-
Mechanism: HCQ accumulates in endosomes, raising the intra-organellar pH.[4][5][7] This alkalinization inhibits the pH-dependent proteolytic processing and activation of TLRs.[7] Furthermore, HCQ can directly bind to nucleic acids, preventing their interaction with TLRs and subsequent receptor activation.[4]
-
Downstream Effect: By inhibiting TLR7 and TLR9 signaling, HCQ significantly reduces the production of type I interferons (IFN-α), a key cytokine implicated in the pathogenesis of SLE.[4][7][8] This interference dampens the activation of plasmacytoid dendritic cells (pDCs), monocytes, and B cells, leading to a broad anti-inflammatory effect.[1][4]
Interference with Antigen Presentation
HCQ impairs the ability of antigen-presenting cells (APCs), such as dendritic cells and macrophages, to process and present antigens to T cells, a critical step in initiating the adaptive immune response.[9]
-
Mechanism: The processing of extracellular antigens for presentation on Major Histocompatibility Complex (MHC) class II molecules occurs within lysosomes.[5] HCQ's accumulation and subsequent increase in lysosomal pH inhibit the activity of acidic proteases required to break down proteins into antigenic peptides.[7] It also interferes with the loading of these peptides onto MHC class II molecules.[7][9]
-
Downstream Effect: By hindering the formation of the MHC class II-peptide complex, HCQ reduces the activation of CD4+ T helper cells.[7] This leads to decreased T cell-mediated inflammation and reduced B-cell activation, thereby lowering autoantibody production.[7]
References
- 1. sdpomf.com [sdpomf.com]
- 2. mp.pl [mp.pl]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Early Investigations into (R)-Hydroxychloroquine for Autoimmune Diseases: A Technical Guide
Introduction
Hydroxychloroquine (HCQ), a 4-aminoquinoline drug, was first synthesized in 1946 and approved for medical use in the United States in 1955.[1] Initially developed as an antimalarial agent with a more favorable safety profile than its predecessor, chloroquine, its utility in treating autoimmune diseases was discovered serendipitously during World War II when soldiers taking it for malaria prophylaxis noted improvements in inflammatory arthritis and lupus-like skin conditions.[2][3] This led to its repurposing as a disease-modifying anti-rheumatic drug (DMARD) for conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[4][5]
HCQ is administered clinically as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. For decades, the racemate was the sole focus of clinical and preclinical research. However, growing understanding of stereoselective pharmacology has prompted investigations into the individual enantiomers. Early pharmacokinetic studies revealed that after administration of racemic HCQ, the (R)-enantiomer is present in higher concentrations in the blood than the (S)-enantiomer, suggesting a higher clearance rate for S-hydroxychloroquine.[6] This key observation provided a strong rationale for investigating the specific contributions of each enantiomer to the drug's overall efficacy and safety profile, leading to early-stage research focused on (R)-Hydroxychloroquine.
This technical guide summarizes the core findings from early investigations into this compound, focusing on its synthesis, mechanism of action, and preclinical data relevant to its application in autoimmune diseases.
Synthesis of this compound
The primary method for obtaining enantiomerically pure this compound involves the chiral resolution of a racemic mixture of a key synthetic intermediate.
Experimental Protocol: Chiral Resolution and Synthesis
The synthesis of this compound sulfate begins with the chiral resolution of a racemic amine intermediate using a chiral resolving agent, such as (S)-(+)-mandelic acid.[6]
Step 1: Resolution of the Racemic Amine
-
A solution of racemic N1,N1-diethyl-N4-(6-hydroxy-1-methylhexyl)pentane-1,4-diamine is prepared in a suitable solvent, such as 2-propanol.
-
An equimolar amount of S-(+)-mandelic acid is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
The diastereomeric salt of the (R)-amine with (S)-mandelic acid preferentially crystallizes out of the solution.
-
The crystals are collected by filtration and can be recrystallized from the same solvent to improve diastereomeric purity.
Step 2: Liberation of the Chiral Amine
-
The isolated mandelate salt is treated with an aqueous solution of a base, such as sodium hydroxide, to neutralize the mandelic acid.
-
This liberates the free (R)-amine, which can be extracted into an organic solvent like dichloromethane.
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the purified (R)-amine intermediate.
Step 3: Coupling with 4,7-dichloroquinoline
-
The enantiomerically pure (R)-amine is reacted with 4,7-dichloroquinoline in a suitable solvent.
-
The reaction is typically heated to drive it to completion.
-
Upon completion, the reaction mixture is worked up to isolate the this compound free base.
Step 4: Salt Formation
-
The purified this compound free base is dissolved in a suitable solvent (e.g., ethanol).
-
A stoichiometric amount of sulfuric acid is added to the solution.
-
The this compound sulfate salt precipitates and is collected by filtration, washed, and dried.[6]
Mechanism of Action in Autoimmune Diseases
The immunomodulatory effects of hydroxychloroquine are multifaceted, primarily involving the modulation of innate and adaptive immune responses. The core mechanisms are believed to be the inhibition of Toll-like receptor (TLR) signaling and the interference with lysosomal function.[7][8]
Inhibition of Toll-like Receptor (TLR) Signaling
HCQ accumulates in endosomes, which are acidic intracellular compartments.[8] By virtue of its basic nature, HCQ increases the pH of these compartments.[9] This alkalinization is crucial because it interferes with the activation of endosomal TLRs, particularly TLR7 and TLR9, which are key sensors of nucleic acids (e.g., self-DNA and self-RNA) that drive autoimmune responses in diseases like SLE.[7]
The proposed signaling cascade is as follows:
-
Immune complexes containing self-nucleic acids are endocytosed by antigen-presenting cells (APCs) like plasmacytoid dendritic cells (pDCs).
-
Inside the endosome, these nucleic acids would normally bind to and activate TLR7 or TLR9.
-
HCQ, by increasing the endosomal pH, prevents this binding and activation.[1]
-
This blockade inhibits downstream signaling through adaptor proteins like MyD88.[8]
-
Consequently, the activation of transcription factors such as NF-κB and IRFs is suppressed.
-
This leads to a marked reduction in the production of pro-inflammatory cytokines, including Type I interferons (IFN-α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[7][8]
Interference with Antigen Presentation
The elevation of pH within intracellular vesicles by HCQ also disrupts the processing and presentation of antigens.[9][10]
-
Lysosomal Enzyme Inhibition: Proteases within the lysosome that are responsible for degrading antigens into smaller peptides are pH-dependent and function optimally in an acidic environment. HCQ-mediated alkalinization inhibits their activity.[9]
-
MHC Class II Loading: The loading of these antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, a critical step for presenting antigens to CD4+ T-helper cells, is also impaired.[9]
By diminishing the presentation of autoantigens, HCQ down-regulates the activation of autoreactive T-cells, a central event in the pathogenesis of many autoimmune diseases.[9]
References
- 1. mp.pl [mp.pl]
- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The History of Treating Lupus with Hydroxychloroquine - The Rheumatologist [the-rheumatologist.org]
- 4. rheumatology.org [rheumatology.org]
- 5. Hydroxychloroquine: From Malaria to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. sdpomf.com [sdpomf.com]
- 9. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
The molecular targets of (R)-Hydroxychloroquine
An In-depth Technical Guide on the Molecular Targets of (R)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (HCQ) is a cornerstone in the management of autoimmune diseases, administered as a racemic mixture of (R)- and (S)-enantiomers. Emerging evidence indicates that these enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the molecular targets of this compound, with a focus on its immunomodulatory mechanisms. We consolidate available quantitative data, detail relevant experimental protocols, and present key signaling pathways to facilitate further research and drug development efforts centered on the specific therapeutic actions of the (R)-enantiomer.
Introduction
Hydroxychloroquine, a 4-aminoquinoline derivative, exerts its therapeutic effects in autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) through a variety of immunomodulatory actions.[1][2] The drug is a racemic mixture of (R)- and (S)-hydroxychloroquine. Pharmacokinetic studies have consistently shown that the (R)-enantiomer exhibits higher blood concentrations in patients receiving the racemic mixture, which is attributed to its slower clearance.[3][4] This observation underscores the importance of understanding the specific molecular interactions and therapeutic contributions of this compound. This guide focuses on the key molecular targets of (R)-HCQ, including its effects on endosomal Toll-like receptors (TLRs), the autophagy pathway, and cytokine signaling.
Enantiomer-Specific Quantitative Data
While direct quantitative data on the molecular targets of this compound in the context of autoimmune diseases is limited, studies on its antiviral properties have provided some insights into the differential activities of the enantiomers. It is important to note that the following data from SARS-CoV-2 studies may not directly translate to the immunomodulatory effects in autoimmune conditions, but they represent the best available quantitative comparisons.
Table 1: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2
| Enantiomer/Mixture | IC50 / EC50 (µM) | Cell Line | Reference |
| This compound | 2.445 | Vero E6 | [3] |
| (S)-Hydroxychloroquine | 1.444 | Vero E6 | [3] |
| Racemic Hydroxychloroquine | 1.752 | Vero E6 | [3] |
| This compound | 3.05 | Vero E6 | [5] |
| (S)-Hydroxychloroquine | 5.38 | Vero E6 | [5] |
| Racemic Hydroxychloroquine | 5.09 | Vero E6 | [5] |
Note: The conflicting data between the two references highlights the need for further standardized studies to determine the relative potency of the enantiomers.
Table 2: In Vitro hERG Inhibition of Hydroxychloroquine Enantiomers
| Enantiomer/Mixture | IC50 (µM) | Reference |
| This compound | 15.7 | [3] |
| (S)-Hydroxychloroquine | > 20 | [3] |
| Racemic Hydroxychloroquine | 12.8 | [3] |
Key Molecular Targets and Signaling Pathways
Inhibition of Toll-Like Receptor (TLR) Signaling
A primary mechanism of action for hydroxychloroquine is the inhibition of endosomal Toll-like receptors, particularly TLR7 and TLR9, which are crucial sensors of nucleic acids that drive inflammatory responses in autoimmune diseases.[6][7] Racemic HCQ inhibits TLR signaling by accumulating in lysosomes and endosomes, raising the pH of these acidic organelles.[8][9] This increase in pH is thought to prevent the proteolytic cleavage and activation of TLRs, as well as hinder the binding of nucleic acid ligands.[10][11] While direct comparative studies on the potency of (R)-HCQ versus (S)-HCQ in TLR inhibition are lacking, the known accumulation of (R)-HCQ in tissues suggests it significantly contributes to this effect. Specifically, racemic HCQ has been shown to down-regulate the expression of TLR9 and inhibit the maturation and migration of dendritic cells, a process dependent on TLR9 signaling.[12]
Caption: Inhibition of TLR9 signaling by this compound.
Modulation of Autophagy
Autophagy is a cellular degradation and recycling process that is often dysregulated in autoimmune diseases. Hydroxychloroquine is a well-established inhibitor of autophagy.[13][14] It blocks the final stage of autophagy, the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[15][16] This is achieved by increasing the lysosomal pH, which inactivates the acid-dependent hydrolases necessary for the degradation of autophagic cargo.[17] The accumulation of autophagosomes can trigger apoptosis in certain cell types.[18] There is currently no quantitative data comparing the autophagy-inhibiting effects of the (R) and (S) enantiomers.
Caption: Inhibition of autophagic flux by this compound.
Suppression of Pro-inflammatory Cytokines
Hydroxychloroquine has been shown to reduce the production of several pro-inflammatory cytokines, including TNF-α, IL-1, IL-6, and IFN-α.[4][6][19] The inhibition of TLR signaling is a major contributor to this effect.[20] For example, in plasmacytoid dendritic cells from SLE patients, HCQ treatment is associated with impaired production of IFN-α and TNF-α following TLR7 and TLR9 stimulation.[21][22] Racemic HCQ has also been demonstrated to decrease the levels of Th17-related cytokines, such as IL-17 and IL-22, in peripheral blood mononuclear cells from patients with SLE and RA. There is a lack of studies directly comparing the IC50 values of (R)- and (S)-HCQ for the inhibition of these key cytokines.
Caption: this compound's impact on cytokine signaling pathways.
Experimental Protocols
Detailed experimental protocols for specifically investigating this compound are not widely published. However, based on methodologies reported for racemic HCQ and its enantiomers in various contexts, the following outlines can be adapted.
Chiral Separation of Hydroxychloroquine Enantiomers
Objective: To obtain pure (R)- and (S)-Hydroxychloroquine for in vitro and in vivo studies.
Methodology: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are effective methods.
-
Sample Preparation: Dissolve racemic hydroxychloroquine sulfate in an appropriate solvent (e.g., water with a small amount of diethylamine to neutralize the salt).
-
Chromatography:
-
Column: A chiral stationary phase is essential. Examples include Chiralpak AD-H or Enantiocel C2-5 columns.
-
Mobile Phase: For HPLC, a normal phase system such as n-hexane:isopropanol with a small percentage of an amine modifier like diethylamine is often used. For SFC, a mobile phase of carbon dioxide with a co-solvent like methanol containing diethylamine is effective.
-
Detection: UV detection at a wavelength of approximately 343 nm is suitable.
-
-
Fraction Collection and Verification: Collect the separated enantiomer fractions. The purity and identity of each enantiomer should be confirmed by analytical chiral HPLC and by measuring the optical rotation.
Autophagic Flux Assay
Objective: To quantify the inhibition of autophagy by this compound.
Methodology: This protocol utilizes a tandem fluorescent-tagged LC3 protein (mCherry-GFP-LC3) to monitor autophagic flux by flow cytometry or fluorescence microscopy.
-
Cell Culture and Transfection: Use a relevant cell line (e.g., human embryonic kidney 293 cells or a specific immune cell line) and stably transfect them with a plasmid encoding mCherry-GFP-LC3.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle).
-
Analysis:
-
Fluorescence Microscopy: Autophagosomes will appear as yellow puncta (colocalization of mCherry and GFP), while autolysosomes will appear as red puncta (GFP is quenched in the acidic environment of the lysosome). An accumulation of yellow puncta in (R)-HCQ-treated cells indicates a blockage of autophagosome-lysosome fusion.
-
Flow Cytometry: Quantify the red and green fluorescence intensity per cell. An increase in the yellow to red fluorescence ratio indicates an inhibition of autophagic flux.
-
TLR Activation and Cytokine Production Assay
Objective: To determine the IC50 of this compound for the inhibition of TLR-mediated cytokine production.
Methodology: This protocol uses human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., plasmacytoid dendritic cells).
-
Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Culture the cells in appropriate media.
-
Pre-treatment: Incubate the cells with a range of concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a specific TLR agonist, such as CpG oligodeoxynucleotides for TLR9 or R848 for TLR7.
-
Cytokine Measurement:
-
ELISA: Collect the cell culture supernatant after a suitable incubation time (e.g., 24 hours) and measure the concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Intracellular Cytokine Staining: For a more detailed analysis of cytokine production in specific cell subsets, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation. Then, fix, permeabilize, and stain the cells with fluorescently labeled antibodies against cell surface markers and intracellular cytokines for analysis by flow cytometry.
-
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This compound is a significant contributor to the therapeutic effects of racemic hydroxychloroquine, primarily through its accumulation in tissues and subsequent interference with key immunological pathways. Its primary molecular targets include the inhibition of endosomal TLR signaling and the disruption of autophagy, which collectively lead to a reduction in pro-inflammatory cytokine production.
Despite its long-standing clinical use, there is a notable lack of quantitative data directly comparing the immunomodulatory effects of the (R) and (S) enantiomers. The conflicting data on their antiviral potencies underscores the need for rigorous, standardized comparative studies. Future research should focus on:
-
Determining the binding affinities and IC50 values of this compound for TLR7 and TLR9.
-
Quantifying the differential effects of the enantiomers on lysosomal pH and autophagic flux in immune cells.
-
Establishing the IC50 values for the inhibition of key pro-inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6) by each enantiomer.
A deeper understanding of the enantiomer-specific molecular interactions will be crucial for optimizing therapy with hydroxychloroquine, potentially leading to the development of enantiopure formulations with an improved efficacy and safety profile.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chloroquine and hydroxychloroquine equally affect tumor necrosis factor-alpha, interleukin 6, and interferon-gamma production by peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]
- 8. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 17. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydroxychloroquine is associated with impaired interferon-alpha and tumor necrosis factor-alpha production by plasmacytoid dendritic cells in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Chiral Center of Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, has long been utilized for the treatment of malaria and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] It is administered as a racemic mixture, containing equal parts of two enantiomers, (R)- and (S)-hydroxychloroquine, which arise from a single chiral center in its structure.[1][3][4][5] Enantiomers, being non-superimposable mirror images, can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.[3] This guide provides an in-depth technical overview of the chiral center of hydroxychloroquine, focusing on the differential properties of its enantiomers, experimental methodologies for their separation and analysis, and the implications for drug development.
The Chiral Center and Molecular Structure of Hydroxychloroquine Enantiomers
Hydroxychloroquine possesses one chiral center located at the carbon atom in the pentyl side chain to which the 4-aminoquinoline ring is attached. This results in two stereoisomers: (R)-(-)-hydroxychloroquine and (S)-(+)-hydroxychloroquine.[4][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral switches of chloroquine and hydroxychloroquine: potential drugs to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Physicochemical Disparities Between (R)- and (S)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a chiral molecule administered as a racemic mixture of its two enantiomers: (R)- and (S)-hydroxychloroquine. While chemically identical in terms of atomic composition and connectivity, these stereoisomers exhibit distinct three-dimensional arrangements that can lead to significant differences in their interactions with biological systems. This in-depth technical guide explores the core physicochemical differences between the (R) and (S) enantiomers of hydroxychloroquine, providing a comprehensive overview of their distinct properties, the experimental methodologies used for their characterization, and the implications for their pharmacological and toxicological profiles.
Core Physicochemical Properties
The spatial orientation of the hydroxyl group on the chiral center of the N-ethyl side chain is the fundamental difference between (R)- and (S)-hydroxychloroquine. This seemingly subtle variation gives rise to measurable differences in their physical and chemical properties.
Optical Activity
The most direct manifestation of chirality is the differential interaction with plane-polarized light. The enantiomers of hydroxychloroquine rotate the plane of polarized light in equal but opposite directions.
| Property | (R)-Hydroxychloroquine | (S)-Hydroxychloroquine |
| Specific Rotation | -107.8° | +95.6° |
Data sourced from studies on the separated enantiomers.
Melting Point and Crystallography
| Compound | Melting Point (°C) |
| Racemic Hydroxychloroquine | 89-91[1][2] |
| (S)-(+)-Hydroxychloroquine Sulfate (crystalline form) | Endothermic peak at 242.7 ± 0.1[3] |
| (R)-(-)-Hydroxychloroquine | Data not available in reviewed literature |
X-ray powder diffraction (XRPD) data is available for crystalline forms of (S)-(+)-hydroxychloroquine sulfate, providing a unique fingerprint for its solid-state structure.[3] Corresponding crystallographic data for the (R)-enantiomer is not as well-documented in the public domain.
pKa and Solubility
The acid dissociation constants (pKa) and solubility are critical parameters influencing drug absorption, distribution, and formulation. While data for racemic hydroxychloroquine is available, specific values for the individual enantiomers are not well-documented. It is plausible that subtle differences in crystal lattice energy and solvation could lead to minor variations in these properties between the enantiomers.
| Property | Racemic Hydroxychloroquine | (R)- and (S)- Enantiomers |
| pKa | 8.3 and 9.7[4] | Data not available in reviewed literature |
| Water Solubility | Freely soluble (sulfate salt)[5] | Data not available in reviewed literature |
Spectroscopic Differentiation
Circular dichroism (CD) spectroscopy is a powerful technique for distinguishing between enantiomers. The (R)- and (S)-enantiomers of hydroxychloroquine exhibit mirror-image CD spectra, a direct consequence of their differential absorption of left and right circularly polarized light.
Pharmacokinetic and Pharmacodynamic Differences
The stereochemistry of hydroxychloroquine plays a crucial role in its pharmacokinetic and pharmacodynamic profiles, leading to significant differences in how the body processes each enantiomer and how each enantiomer interacts with biological targets.
Plasma Protein Binding
The binding of hydroxychloroquine to plasma proteins is stereoselective, with the (S)-enantiomer exhibiting a higher degree of binding.[6]
| Enantiomer | Plasma Protein Binding (%) |
| This compound | 37[6] |
| (S)-Hydroxychloroquine | 64[6] |
This differential binding can impact the free drug concentration, volume of distribution, and overall exposure of tissues to each enantiomer.
Pharmacokinetics
Studies have consistently shown that the pharmacokinetics of hydroxychloroquine are enantioselective. Following administration of the racemate, the concentrations of this compound in the blood are typically higher than those of the (S)-enantiomer.[1] This is attributed to the faster clearance of the (S)-enantiomer.
| Parameter | This compound | (S)-Hydroxychloroquine |
| Renal Clearance | Slower | Approximately twice that of the (R)-enantiomer |
| Elimination Half-life | Longer (22 ± 6 days) | Shorter (19 ± 5 days) |
In Vitro Activity
The differential biological activity of the enantiomers has been a subject of significant research, particularly in the context of its potential antiviral effects. Studies investigating the in vitro activity of the individual enantiomers against SARS-CoV-2 have yielded interesting, and at times conflicting, results, suggesting that the optimal enantiomer may be context-dependent.
| Enantiomer | IC50 against SARS-CoV-2 (Vero E6 cells) |
| This compound | 2.445 µM[4] |
| (S)-Hydroxychloroquine | 1.444 µM[4] |
Another study reported that the (R)-enantiomer exhibited higher antiviral activity (EC50 = 3.05 µM) compared to the (S)-enantiomer (EC50 = 5.38 µM).[3] These discrepancies highlight the importance of standardized experimental conditions in evaluating the biological activity of chiral drugs.
Experimental Protocols
Chiral Separation of Hydroxychloroquine Enantiomers
High-Performance Liquid Chromatography (HPLC)
A common method for the analytical and preparative separation of hydroxychloroquine enantiomers involves chiral HPLC.
-
Column: CHIRALPAK AY-H (for preparative scale) or other suitable chiral stationary phase (e.g., cellulose- or amylose-based).[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., isopropanol), and a basic modifier (e.g., diethylamine). A typical ratio is 85:15:0.1 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min for analytical columns.[4]
-
Detection: UV detection at a wavelength of 254 nm.[4]
-
Temperature: 35 °C.[4]
Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative for chiral separations.
-
Column: Enantiocel C2-5 (cellulose-derivatized).
-
Mobile Phase: 40% methanol (with 0.1% diethylamine) in CO₂.
-
Flow Rate: 80 mL/min for preparative scale.
-
Detection: UV detection at 220 nm.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to confirm the identity and purity of the separated enantiomers.
-
Sample Preparation: Enantiomers are dissolved in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mM).
-
Instrumentation: A CD spectrophotometer is used to measure the differential absorption of left and right circularly polarized light over a range of wavelengths (e.g., 200-350 nm).
-
Data Analysis: The data is typically presented as molar ellipticity [θ] versus wavelength. The (R)- and (S)-enantiomers will produce mirror-image spectra.
Signaling Pathways and Mechanisms of Action
The immunomodulatory and antiviral effects of hydroxychloroquine are attributed to its ability to interfere with several cellular pathways. As a weak base, it accumulates in acidic organelles such as lysosomes and endosomes, leading to an increase in their pH. This disruption of pH homeostasis has several downstream consequences.
Inhibition of Antigen Presentation
By increasing the pH of lysosomes, hydroxychloroquine inhibits the activity of proteases that are responsible for degrading antigens into smaller peptides. This, in turn, impairs the loading of these peptides onto Major Histocompatibility Complex (MHC) class II molecules, leading to a reduction in the presentation of antigens to T-helper cells and a dampening of the adaptive immune response.
References
Methodological & Application
Application Notes: Enantioselective Separation of (R)- and (S)-Hydroxychloroquine
Introduction
Hydroxychloroquine (HCQ) is a chiral drug administered as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[1] These enantiomers, despite having identical chemical structures, are non-superimposable mirror images and can exhibit different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[2][3] For instance, studies have suggested that the R(-) enantiomer of HCQ may have superior in vitro antiviral activity and reduced in vivo toxicity compared to the S(+) enantiomer.[1] Furthermore, the pharmacokinetics are enantioselective, leading to different concentrations of the individual enantiomers and their metabolites in the body.[1][4] Consequently, developing robust analytical methods to separate and quantify the individual (R) and (S) enantiomers is crucial for drug development, clinical trials, and therapeutic monitoring to assess the efficacy and safety profiles of each isomer.[5][6]
The primary techniques for the enantioseparation of hydroxychloroquine are Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[7][8] Capillary Electrophoresis (CE) has also been reported for the separation of related chiral compounds.[9]
Separation Methodologies
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating HCQ enantiomers. This can be achieved through different modes:
-
Normal-Phase HPLC: This is a common and effective approach, often employing polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® AD-H or Chiralcel® OD-H.[10][11] The mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of a basic additive like diethylamine (DEA) to improve peak shape and resolution.[10][11][12]
-
Reversed-Phase HPLC (RP-HPLC): While less common for this specific separation, RP-HPLC methods have been developed.[7] These methods can be more convenient and cost-effective.[7] One approach involves using a standard C18 column and adding a chiral selector, such as a cyclodextrin derivative (e.g., carboxymethyl-β-cyclodextrin), to the mobile phase as a chiral mobile phase additive (CMPA).[7]
-
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for both analytical and preparative-scale chiral separations.[13] It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[14][] The low viscosity and high diffusivity of the supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC.[14] For HCQ, SFC has been successfully used for multigram-scale separation, making it suitable for producing quantities of pure enantiomers for clinical evaluation.[8][13]
-
Capillary Electrophoresis (CE): CE is another technique capable of chiral separations, often by adding a chiral selector to the background electrolyte. While methods for related compounds like chloroquine have been demonstrated, detailed protocols specifically for HCQ enantiomeric separation are less frequently reported in recent literature compared to HPLC and SFC.[16][17]
Quantitative Data Summary
The following tables summarize the operational parameters and performance metrics for various published methods for separating (R) and (S) hydroxychloroquine enantiomers.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1: Normal-Phase[5][10] | Method 2: Normal-Phase[11] | Method 3: Normal-Phase[2][12] | Method 4: Reversed-Phase[7] |
| Stationary Phase | Chiralpak AD-H (4.6 mm × 150 mm, 5 μm) | Chiralpak AD-RH | Not Specified | ODS C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA | n-hexane:isopropanol (92:8, v/v) + 0.1% DEA | n-hexane:isopropanol:DEA (85:15:0.1, v/v/v) | Methanol, Acetonitrile, TEA, and Carboxymethyl-β-cyclodextrin |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 343 nm | 343 nm | 254 nm | 332 nm |
| Temperature | 20 °C | Not Specified | 35 °C | Not Specified |
| Resolution (Rs) | Baseline Separation | Not Specified | Baseline Separation | 1.87 |
| Retention Time (S) | Not Specified | Not Specified | 10.17 min | Not Specified |
| Retention Time (R) | Not Specified | Not Specified | 11.85 min | Not Specified |
| LOQ (S-HCQ) | 0.20 µg/mL | Not Specified | Not Specified | Not Specified |
| LOQ (R-HCQ) | 0.34 µg/mL | Not Specified | Not Specified | Not Specified |
Table 2: Supercritical Fluid Chromatography (SFC) Method
| Parameter | Analytical & Preparative Method[8][13] |
| Stationary Phase | Enantiocel C2-5 (Cellulose-derivatized) |
| Mobile Phase | 40% Methanol (with 0.1% DEA) in CO₂ |
| Flow Rate | 4.0 mL/min (Analytical) / 80 mL/min (Preparative) |
| Detection (UV) | 220 nm |
| Selectivity (α) | 1.22 |
| Resolution (Rs) | 2.13 |
| Enantiomeric Excess | > 99% |
Experimental Protocols
Protocol 1: Chiral Normal-Phase HPLC Separation of HCQ Enantiomers
This protocol is based on the method developed for the analysis of HCQ enantiomers in biological samples.[5][10]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiralpak AD-H column (4.6 mm × 150 mm, 5 μm particle size).
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Additive: Diethylamine (DEA).
-
Racemic HCQ standard, (R)-HCQ and (S)-HCQ reference standards.
-
Sample solvent: Mobile phase or appropriate solvent for sample dissolution.
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% DEA added to the n-hexane.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 343 nm.
-
Injection Volume: 10-20 µL.
3. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 930 mL of n-hexane with 70 mL of isopropanol. Add 4.65 mL of DEA to the n-hexane before mixing. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.8 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic HCQ standard or sample in the mobile phase to a known concentration (e.g., 10-20 µg/mL).
-
Injection and Data Acquisition: Inject the prepared sample onto the HPLC system. Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of pure standards. The elution order should be confirmed experimentally. Quantify the enantiomers based on their peak areas.[10]
Protocol 2: Preparative Chiral SFC Separation of HCQ Enantiomers
This protocol is adapted from a method for the multigram-scale separation of HCQ enantiomers.[8][13]
1. Materials and Equipment:
-
Preparative Supercritical Fluid Chromatography (SFC) system.
-
Enantiocel C2-5 column (e.g., 3 cm × 25 cm).
-
Supercritical CO₂ (SFC grade).
-
Methanol (HPLC grade).
-
Additive: Diethylamine (DEA).
-
Racemic HCQ (free base).
2. Sample Preparation (Free Base Conversion):
-
Dissolve HCQ sulfate in water.
-
Add a 10% NaOH solution dropwise at 0°C and stir for 1 hour at room temperature.[18]
-
Extract the resulting free base HCQ oil with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8][18]
-
Dry the combined organic layers over MgSO₄ or Na₂SO₄ and concentrate in vacuo.[8][18]
3. Chromatographic Conditions:
-
Mobile Phase: 40% Methanol (containing 0.1% DEA) in CO₂.
-
Flow Rate: 80 mL/min.
-
Detection Wavelength: 220 nm.
-
Column: Enantiocel C2-5 (3 cm x 25 cm).
4. Procedure:
-
System Setup: Equilibrate the SFC system and the preparative column with the specified mobile phase.
-
Sample Loading: Dissolve the HCQ free base in a minimal amount of the mobile phase co-solvent (methanol with DEA) or another suitable solvent.
-
Injection: Perform injections of the concentrated sample. Stacked injections can be used to maximize throughput.[8]
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks based on the UV detector signal.
-
Analysis of Fractions: Analyze the collected fractions using an analytical chiral SFC or HPLC method (e.g., using a 0.46 x 25 cm Enantiocel C2-5 column with 40% Methanol (0.1% DEA)/CO₂ at 4 mL/min) to confirm the enantiomeric purity (>99% enantiomeric excess).[8]
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified solid enantiomers.
Visualizations
Caption: General workflow for the chiral separation and analysis of HCQ enantiomers.
Caption: Key chromatographic methods for separating hydroxychloroquine enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 4. researchgate.net [researchgate.net]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 16. Capillary electrophoretic separation of drug enantiomers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-Hydroxychloroquine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. It is widely used as an anti-malarial, and for the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1][2][3][4][5] Emerging research suggests potential differences in the therapeutic and toxicological profiles of the individual enantiomers, with some studies indicating that the (R)-enantiomer may possess a better safety profile.[6] This has underscored the importance of developing robust and sensitive analytical methods for the stereoselective quantification of (R)-Hydroxychloroquine in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and chiral High-Performance Liquid Chromatography (HPLC) methods.
Analytical Techniques Overview
The quantification of this compound in biological matrices such as whole blood, plasma, and serum presents analytical challenges due to the presence of its enantiomer, (S)-Hydroxychloroquine, and its metabolites.[1][2] The most common and reliable techniques for this purpose involve chiral chromatography for the separation of the enantiomers, coupled with a sensitive detection method like mass spectrometry or fluorescence detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying drugs in biological samples due to its high sensitivity, selectivity, and speed.[7][8][9] For chiral analysis, a chiral stationary phase is employed to separate the (R)- and (S)-enantiomers prior to their detection by the mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: Chiral HPLC methods can also be employed for the enantioselective analysis of Hydroxychloroquine.[3][10][11] While potentially less sensitive than LC-MS/MS, HPLC with fluorescence detection offers a robust and cost-effective alternative.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for the analysis of Hydroxychloroquine, including chiral separation methods.
Table 1: Performance Characteristics of Chiral HPLC Method for Hydroxychloroquine Enantiomers
| Parameter | Racemate | This compound | (S)-Hydroxychloroquine |
| Limit of Quantification (LOQ) | 0.27 µg/mL | 0.34 µg/mL | 0.20 µg/mL |
| Relative Standard Deviation (RSD) | < 5% | < 5% | < 5% |
Data sourced from a study developing a normal phase chiral HPLC method.[10][11]
Table 2: Performance Characteristics of LC-MS/MS Methods for Hydroxychloroquine (Achiral)
| Biological Matrix | Linearity Range | LLOQ | Recovery | Reference |
| Mouse Blood | 1–2000 ng/mL | 1 ng/mL | Not Specified | [7] |
| Rat Blood | 2.0–5000.0 ng/mL (HCQ) | Not Specified | 86.42–93.77% | [12][13] |
| Human Whole Blood | 25-2000 ng/mL | 25 ng/mL | Not Specified | [9] |
| Human Plasma | 2–1000 ng/mL | 2 ng/mL | 88.9–94.4% | [8][14] |
Note: These LC-MS/MS methods were developed for the quantification of total hydroxychloroquine and its metabolites and would require adaptation with a chiral column for enantioselective analysis.
Experimental Protocols
Protocol 1: Chiral HPLC Method for the Separation and Quantification of (R)- and (S)-Hydroxychloroquine
This protocol is based on a validated method for the analysis of HCQ enantiomers in biological samples.[10][11]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size)[10]
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) in the hexane component[10]
-
Flow Rate: 0.8 mL/min[10]
-
Column Temperature: 20°C[10]
-
Injection Volume: 20 µL
-
Detection: UV at 343 nm[10]
3. Quantification
-
Prepare calibration standards of (R)- and (S)-Hydroxychloroquine in the appropriate concentration range.
-
Process the calibration standards and quality control samples alongside the unknown samples using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Method for the Quantification of Hydroxychloroquine (Adaptable for Chiral Analysis)
This protocol is a general guideline based on several published LC-MS/MS methods for total HCQ quantification and can be adapted for chiral analysis by incorporating a chiral column and optimizing the chromatographic conditions.[7][8][12]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma or whole blood sample, add an internal standard (e.g., deuterated HCQ).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions (Example for adaptation)
-
Column: A chiral column suitable for SFC or reversed-phase chromatography (e.g., Enantiocel C2–5 or a cellulose-derivatized column).[15]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimize the gradient to achieve baseline separation of the (R)- and (S)-enantiomers. A typical starting point would be a linear gradient from 5% to 95% B over 5 minutes.
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode[7][8]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
Visualizations
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Workflow for LC-MS/MS Analysis of this compound.
References
- 1. Analytical Methodologies for Determination of Hydroxychloroquine and its Metabolites in Pharmaceutical, Biological and Environmental Samples | Bentham Science [benthamscience.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pulsus.com [pulsus.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. escholarship.org [escholarship.org]
- 15. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Hydroxychloroquine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-Hydroxychloroquine ((R)-HCQ) in various cell culture-based assays. This document outlines the mechanisms of action, provides detailed experimental protocols, and summarizes quantitative data to facilitate the effective application of (R)-HCQ in research and drug development.
Introduction
This compound is one of the two enantiomers of the racemic mixture, hydroxychloroquine, a 4-aminoquinoline drug known for its use in the treatment of malaria and autoimmune diseases.[1] In cell culture applications, (R)-HCQ is a valuable tool for studying cellular processes such as autophagy, apoptosis, and inflammatory signaling. Its primary mechanism of action involves the accumulation in acidic organelles like lysosomes, leading to an increase in lysosomal pH.[2][3][4] This disruption of lysosomal function has downstream effects on autophagy, antigen presentation, and Toll-like receptor (TLR) signaling.[5][6][7]
Mechanisms of Action
This compound exerts its effects on cells through several key mechanisms:
-
Autophagy Inhibition: By increasing the pH of lysosomes, (R)-HCQ inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of the autophagy pathway.[3][4][8] This leads to the accumulation of autophagosomes and autophagy substrates like p62/SQSTM1.[8][9]
-
Apoptosis Induction: In various cancer cell lines, the inhibition of autophagy by (R)-HCQ can lead to the accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[10][11] This is often characterized by the activation of caspases and PARP cleavage.[11]
-
Modulation of Toll-like Receptor (TLR) Signaling: (R)-HCQ can inhibit the activation of endosomal TLRs, particularly TLR7 and TLR9, which are sensors of single-stranded RNA and CpG DNA, respectively.[7][12][13] This inhibition is thought to occur through the alkalinization of endosomes and by direct binding to nucleic acids, preventing their interaction with the receptors.[13][14] This leads to a reduction in the production of pro-inflammatory cytokines such as type I interferons, IL-6, and TNF-α.[5][15][16]
Quantitative Data Summary
The following tables summarize the effective concentrations of Hydroxychloroquine (racemic mixture, as data for the pure (R)-enantiomer is often not specified in literature) in various cell culture assays. It is important to note that the optimal concentration can vary depending on the cell type and experimental conditions.
Table 1: IC50 and CC50 Values of Hydroxychloroquine in Various Cell Lines
| Cell Line | Assay | IC50/CC50 (µM) | Treatment Duration (hours) | Reference |
| HuCCT-1 (Cholangiocarcinoma) | Cell Viability (CCK-8) | 168.4 ± 23.4 | 24 | [17] |
| CCLP-1 (Cholangiocarcinoma) | Cell Viability (CCK-8) | 113.36 ± 14.06 | 24 | [17] |
| A549 (Lung Cancer) | Cell Viability (MTT) | 78.6 | 24 | [12] |
| A549 (Lung Cancer) | Cell Viability (MTT) | 58.6 | 48 | [12] |
| Non-small-cell lung cancer | Cell Viability | 65 | Not Specified | [17] |
| Pancreatic cancer | Cell Viability | 33 | Not Specified | [17] |
| H9C2 (Cardiomyocytes) | Cytotoxicity (CC50) | >100 | Not Specified | [11] |
| HEK293 (Embryonic Kidney) | Cytotoxicity (CC50) | >100 | Not Specified | [11] |
| IEC-6 (Intestinal Epithelial) | Cytotoxicity (CC50) | >100 | Not Specified | [11] |
| Vero (Kidney Epithelial) | Cytotoxicity (CC50) | 56.19 | 72 | [18] |
| ARPE-19 (Retinal Pigment Epithelial) | Cytotoxicity (CC50) | 72.87 | 72 | [18] |
| Huh7 (Hepatocellular Carcinoma) | Cell Viability (SRB) | 13.6 | 48 | [16] |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability (SRB) | 12.69 | 48 | [16] |
Table 2: Effective Concentrations of Hydroxychloroquine for Specific Cellular Assays
| Assay | Cell Type | Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| Autophagy Inhibition | Cholangiocarcinoma cells | IC50 (113-168) | 24 | Inhibition of autophagy flux | [17] |
| Apoptosis Induction | Cholangiocarcinoma cells | IC50 and 2xIC50 | 24 | Increased apoptosis | [11] |
| G1 Cell Cycle Arrest | Cholangiocarcinoma cells | IC50 | 24 | Increased percentage of cells in G1 | [17] |
| Cytokine Inhibition (IL-6, IL-17, IL-22) | Human PBMCs | 100 | 48 | Inhibition of cytokine production | [15] |
| TLR7/9 Inhibition | Human PBMCs | Clinically relevant blood levels | Ex vivo | Partial inhibition of TLR9 response | [1] |
Experimental Protocols
Autophagy Inhibition Assay
This protocol describes how to assess the inhibition of autophagy by (R)-HCQ using fluorescence microscopy and Western blotting.
Materials:
-
This compound
-
Cell line of interest (e.g., cancer cell lines like HuCCT-1, CCLP-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
GFP-LC3 expression vector (for fluorescence microscopy)
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Fluorescence microscope
-
Western blotting equipment
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for microscopy) and allow them to adhere overnight.
-
(Optional) Transfection: For fluorescence microscopy, transfect cells with a GFP-LC3 expression vector according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Treatment: Treat the cells with varying concentrations of (R)-HCQ (e.g., based on predetermined IC50 values) for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Fluorescence Microscopy (GFP-LC3 Puncta Formation):
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. An increase in the number of GFP-LC3 puncta per cell indicates the accumulation of autophagosomes, a hallmark of autophagy inhibition.
-
-
Western Blotting (LC3-II and p62/SQSTM1 Accumulation):
-
Wash the cells in the 6-well plates with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system. An increase in the ratio of LC3-II to LC3-I and an accumulation of p62/SQSTM1 protein indicate autophagy inhibition.
-
Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis induced by (R)-HCQ using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with (R)-HCQ at the desired concentrations (e.g., IC50 and 2xIC50) for a specified time (e.g., 24 hours).[11] Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Staining:
-
Wash the collected cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or are necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Cytokine Inhibition Assay
This protocol describes the measurement of cytokine inhibition by (R)-HCQ in peripheral blood mononuclear cells (PBMCs) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Cell stimulators (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or a TLR ligand like CpG-A)
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α, IFN-γ)
-
96-well cell culture plates
-
ELISA plate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment and Stimulation:
-
Pre-treat the cells with different concentrations of (R)-HCQ (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus (e.g., PMA/ionomycin or a specific TLR agonist) to induce cytokine production.[15] Include unstimulated and vehicle-treated stimulated controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time to allow for cytokine secretion (e.g., 24 hours for TNF-α and IL-6, 48 hours for IL-17 and IL-22).[15]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
ELISA:
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the supernatants based on a standard curve.
-
Determine the percentage of cytokine inhibition by (R)-HCQ compared to the stimulated control.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound.
Caption: this compound inhibits autophagy by increasing lysosomal pH, which blocks the fusion of autophagosomes with lysosomes.
Caption: this compound inhibits Toll-like receptor 7/9 signaling, leading to reduced pro-inflammatory cytokine production.
Caption: Workflow for assessing this compound-induced apoptosis using flow cytometry.
References
- 1. Frontiers | Effect of in vivo Hydroxychloroquine and ex vivo Anti-BDCA2 mAb Treatment on pDC IFNα Production From Patients Affected With Cutaneous Lupus Erythematosus [frontiersin.org]
- 2. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]
- 4. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. pjps.pk [pjps.pk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized Phase II Preoperative Study of Autophagy Inhibition With High-Dose Hydroxychloroquine and Gemcitabine/Nab-Paclitaxel in Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of hydroxychloroquine treatment on pro-inflammatory cytokines and disease activity in SLE patients: data from LUMINA (LXXV), a multiethnic US cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Hydroxychloroquine Attenuates Acute Inflammation (LPS)-Induced Apoptosis via Inhibiting TRPV1 Channel/ROS Signaling Pathways in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering (R)-Hydroxychloroquine in Animal Research
Introduction: Hydroxychloroquine (HCQ) is a 4-aminoquinoline drug widely used for treating malaria and autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1] It is a chiral compound, existing as two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine. Preclinical research indicates that these enantiomers can exhibit different pharmacokinetic profiles, activities, and toxicities.[2][3] For instance, (R)-HCQ has been reported to have lower toxicity in mice compared to the S-enantiomer and the racemic mixture.[2] These application notes provide detailed protocols and data for the administration of the (R)-enantiomer of hydroxychloroquine in common animal research models.
Mechanism of Action: this compound, like its racemic form, is a weak base that accumulates in acidic intracellular compartments such as lysosomes and endosomes.[4] This accumulation increases the internal pH, interfering with lysosomal enzymatic activity and processes like autophagy.[1][5] Key mechanisms of action include:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: By increasing endosomal pH, HCQ inhibits nucleic-acid sensing TLRs, particularly TLR7 and TLR9, which reduces the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[4][5]
-
Autophagy Inhibition: HCQ disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[6]
-
Modulation of Signaling Pathways: It has been shown to interfere with the assembly of endosomal NADPH oxidase (NOX2) and regulate the PI3K/AKT/mTOR signaling pathway.[7][8]
Data Presentation
Quantitative data from various preclinical studies are summarized below for easy reference and comparison.
Table 1: Recommended Dosages of this compound and Racemic Hydroxychloroquine in Animal Models
| Animal Model | Compound | Dosage | Administration Route | Study Context | Reference |
|---|---|---|---|---|---|
| Mice (BALB/c) | Racemic HCQ | 20, 40, 80 mg/kg | Intraperitoneal (IP) | Pharmacokinetic Study | [9] |
| Mice (C57BL/6J) | Racemic HCQ | 30, 50, 70 mg/kg | Intraperitoneal (IP) | Long-term Autophagy Study | [10] |
| Mice (Breast Cancer Xenograft) | Racemic HCQ | 60 mg/kg | Intraperitoneal (IP) | Human Equivalent Dose Study | [6] |
| Mice (NZB/W F1) | Racemic HCQ | 3 mg/kg/day | Not Specified | Lupus Model | [11] |
| Rats (Sprague-Dawley) | Racemic HCQ | 8, 16, 24 mg/kg/day | Oral | Stereoselective Disposition | [12] |
| Rats (Sepsis Model) | Racemic HCQ | 10 mg/kg | Oral Gavage | Sepsis-induced Neuromyopathy | [13] |
| Rats (Preeclampsia Model) | Racemic HCQ | 20 mg/kg/day | Subcutaneous Injection | Preeclampsia Treatment | [14] |
| Rabbits (NZW) | (R)-HCQ | 20 mg/kg/day | Oral | Ocular Tissue Distribution |[15] |
Table 2: Pharmacokinetic Parameters of Hydroxychloroquine in Animal Models
| Animal Model | Compound | Dose & Route | Tmax (Peak Time) | Half-life (t1/2) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Rats | Racemic HCQ | Oral (Low, Med, High) | 4-6 hours | 10-15 hours | Slow absorption and clearance. No significant gender difference. | [16] |
| Mice | Racemic HCQ | 5 mg/kg (IV) | ~5 minutes | ~74 hours (initial) | Rapidly redistributes from blood to tissues. | [10][17] |
| Rabbits | (R)-HCQ & (S)-HCQ | 20 mg/kg/day (Oral) | Not Specified | Not Specified | (R)-enantiomer stereoselectively accumulated in ocular tissue. | [3][18] |
| Rats | Racemic HCQ | Oral | Not Specified | ~50 days | Metabolism is stereoselective with R/S > 1 for the parent drug. |[1][12] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below. These protocols can be adapted for specific research needs.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a solution for oral gavage or intraperitoneal injection.
Materials:
-
This compound sulfate powder
-
Sterile physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
pH meter (optional)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate Required Amount: Determine the total amount of (R)-HCQ sulfate needed based on the number of animals, their average weight, and the target dose (e.g., 20 mg/kg).
-
Weigh Compound: Accurately weigh the required amount of (R)-HCQ sulfate powder in a sterile conical tube.
-
Dissolution: Add the appropriate volume of sterile saline or PBS to the tube. (R)-HCQ is water-soluble.[10] For example, to prepare a 5 mg/mL solution for a 20 mg/kg dose to be delivered in a volume of 4 mL/kg, dissolve 5 mg of (R)-HCQ in 1 mL of saline.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be used if necessary, but ensure the compound's stability at elevated temperatures.
-
pH Adjustment (Optional): Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (~7.4) using sterile NaOH or HCl.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube or vial to ensure sterility, especially for IP injections.
-
Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, consult compound stability data, though fresh preparation is recommended.
Protocol 2: Administration via Oral Gavage in Mice/Rats
Oral gavage ensures direct delivery of a precise volume into the stomach.[19]
Materials:
-
Prepared (R)-HCQ solution
-
Appropriately sized oral gavage needles (flexible plastic or stainless steel with a ball-tip).[20]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise dosing volume. Gavage volumes should generally not exceed 10 mL/kg.[19][22]
-
Measure Gavage Needle Length: Measure the correct insertion depth by holding the needle alongside the animal, from the corner of the mouth to the last rib or xiphoid process. Mark this length on the needle with a permanent marker to prevent over-insertion.[20]
-
Restraint: Restrain the animal firmly but gently. For a mouse, scruff the neck and back to immobilize the head and extend the neck. This creates a straight path to the esophagus.[21]
-
Needle Insertion: With the animal's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap behind the incisors), advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If the animal struggles or you feel resistance, withdraw and try again.[19][20]
-
Administer Dose: Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the solution over 2-3 seconds.[23]
-
Withdrawal: After administration, gently and slowly withdraw the needle in the same path it was inserted.[23]
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress (e.g., gasping, blue mucous membranes) for at least 10-15 minutes, which could indicate accidental administration into the trachea.[20][21]
Protocol 3: Administration via Intraperitoneal (IP) Injection in Mice/Rats
IP injection is a common route for systemic administration of soluble substances.
Materials:
-
Prepared sterile (R)-HCQ solution
-
Sterile syringes and needles.
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct injection volume. The maximum recommended IP injection volume is 10 mL/kg.[24]
-
Restraint: Restrain the animal to expose the abdomen. For mice, scruff the neck and secure the tail. For rats, a two-person technique or wrapping in a towel may be effective.[24]
-
Locate Injection Site: Position the animal with its head tilted downwards. The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum (on the left) and the urinary bladder.[25]
-
Disinfect: Swab the injection site with 70% ethanol.
-
Injection: With the bevel of the needle facing up, insert the needle at a 30-40° angle into the abdominal cavity. Aspirate slightly by pulling back the plunger to ensure no vessel or organ has been punctured (you should see no fluid enter the syringe).[25]
-
Administer Dose: If aspiration is clear, inject the solution smoothly.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress, pain, or adverse reaction at the injection site.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: A generalized workflow for in vivo studies with this compound.
References
- 1. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. droracle.ai [droracle.ai]
- 5. sdpomf.com [sdpomf.com]
- 6. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxychloroquine: A Physiologically-Based Pharmacokinetic Model in the Context of Cancer-Related Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long Term Pharmacological Perturbation of Autophagy in Mice: Are HCQ Injections a Relevant Choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects Of In Vivo Treatment With Hydroxychloroquine On Endothelial Function In a Murine Model Of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 12. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine Mitigates Cytokine Storm and Prevents Critical Illness Neuromyopathy in a Rat Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxychloroquine improves manifestation of PE rats under oxidative stress by regulating the PI3K/AKT/mTOR signaling pathway to inhibit autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distribution of the enantiomers of hydroxychloroquine and its metabolites in ocular tissues of the rabbit after oral administration of racemic-hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Toxicokinetics of Artemisinin-Hydroxychloroquine Sulfate Tablets in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. research.vt.edu [research.vt.edu]
Application Notes and Protocols for In Vitro Testing of (R)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, is a widely used medication for the treatment of malaria and autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis[1][2]. It exists as a racemic mixture of two enantiomers, (R)- and (S)-Hydroxychloroquine. Emerging research indicates that these enantiomers can exhibit different pharmacological properties, including activities and toxicities[3]. Some in vitro studies suggest (R)-HCQ may possess higher antiviral activity and lower toxicity compared to the S-enantiomer or the racemic mixture, making it a compound of significant interest[4][5].
The primary mechanisms of action for HCQ are multifaceted, involving accumulation in acidic intracellular compartments like lysosomes (a property known as lysosomotropism)[6][7][8]. This leads to an increase in lysosomal pH, which in turn interferes with various cellular processes, including protein degradation, antigen presentation via MHC class II molecules, and autophagy[6][8][9]. Furthermore, HCQ can inhibit Toll-like receptor (TLR) signaling, particularly endosomal TLR7 and TLR9, which are crucial for the recognition of viral nucleic acids and subsequent inflammatory responses[8][10][11].
These application notes provide a framework for the in vitro experimental design to characterize the biological activities of (R)-Hydroxychloroquine, focusing on its antiviral, anti-inflammatory, and cytotoxic properties.
Key In Vitro Assays for this compound
A comprehensive in vitro evaluation of (R)-HCQ should include assessments of its efficacy (antiviral and anti-inflammatory) and its safety (cytotoxicity).
-
Antiviral Activity Assays: These experiments are designed to determine the concentration of (R)-HCQ required to inhibit viral replication. Common methods include Cytopathic Effect (CPE) inhibition assays, plaque reduction assays, and quantification of viral RNA or protein levels.
-
Anti-inflammatory Activity Assays: These assays measure the ability of (R)-HCQ to modulate immune responses. A key approach is to stimulate immune cells (e.g., peripheral blood mononuclear cells or macrophages) with an inflammatory agent like lipopolysaccharide (LPS) and then quantify the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[12][13][14].
-
Cytotoxicity Assays: It is crucial to determine the concentration at which (R)-HCQ becomes toxic to host cells. This is often expressed as the 50% cytotoxic concentration (CC50). Standard methods include the MTT assay, which measures metabolic activity, and the trypan blue exclusion assay, which assesses cell membrane integrity[1][15][16]. Real-time monitoring using systems like the IncuCyte can also provide dynamic data on cell proliferation and morphology[15][17].
Data Presentation: Comparative Efficacy and Cytotoxicity
Quantitative data from in vitro experiments are essential for comparing the potency and safety of (R)-HCQ against its S-enantiomer and the racemic mixture. The tables below summarize representative data from published studies.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | Time Point | Reference |
| This compound | Vero E6 | 3.05 | - | [4][5] |
| (S)-Hydroxychloroquine | Vero E6 | Comparable to Rac-HCQ | - | [4] |
| Racemic Hydroxychloroquine | Vero E6 | 0.72 | 48 hours | [18][19] |
| Racemic Hydroxychloroquine | Vero E6 | 6.14 | 24 hours | [18] |
| Racemic Chloroquine | Vero E6 | 5.47 | 48 hours | [18][19] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: In Vitro Cytotoxicity in Various Cell Lines
| Compound | Cell Line | CC50 (µM) at 48h | Assay Type | Reference |
| Racemic Hydroxychloroquine | H9C2 (cardiomyocytes) | 29.55 | Cell Proliferation | [17][20] |
| Racemic Hydroxychloroquine | HEK293 (kidney) | >100 | Cell Proliferation | [15] |
| Racemic Hydroxychloroquine | Vero E6 (kidney) | >100 | - | [18] |
| Racemic Chloroquine | H9C2 (cardiomyocytes) | >30 | Cell Proliferation | [15] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and molecular mechanisms is key to understanding the design. The following diagrams illustrate a typical experimental workflow and the key signaling pathways affected by (R)-HCQ.
Caption: General workflow for in vitro testing of this compound.
Caption: Mechanism of (R)-HCQ accumulation and action in lysosomes.
Caption: Inhibition of Toll-Like Receptor (TLR) signaling by (R)-HCQ.
Experimental Protocols
Protocol 1: Antiviral Activity by Cytopathic Effect (CPE) Inhibition Assay
This protocol is adapted from methodologies used for testing HCQ against SARS-CoV-2 in Vero E6 cells[4][21].
Objective: To determine the EC50 of (R)-HCQ against a specific virus.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 5% FBS)
-
Virus stock of known titer
-
This compound sulfate
-
96-well cell culture plates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂[21].
-
Drug Preparation: Prepare a 2-fold serial dilution of (R)-HCQ in culture medium, creating a range of concentrations to be tested.
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add 100 µL of the prepared (R)-HCQ dilutions to the appropriate wells. Include "cells only" (negative control) and "virus only" (positive control) wells with medium alone.
-
Add 100 µL of virus suspension at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂, until significant cytopathic effect is observed in the "virus only" control wells.
-
Staining:
-
Carefully remove the medium from all wells.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the plates gently with PBS.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15-30 minutes at room temperature.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of methanol or a similar solvent to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration compared to the virus control. Determine the EC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting to a dose-response curve.
Protocol 2: Cytotoxicity by MTT Assay
This protocol measures the effect of (R)-HCQ on cell viability and is used to determine the CC50 value[13][22].
Objective: To determine the CC50 of (R)-HCQ in a specific cell line.
Materials:
-
Cell line of interest (e.g., HEK293, H9C2, or the same line used for antiviral assays)
-
Complete cell culture medium
-
This compound sulfate
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and incubate for 24 hours[15][22].
-
Drug Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of (R)-HCQ. Include "cells only" (untreated control) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals[22].
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals[22].
-
Quantification: Gently shake the plate to ensure complete dissolution and measure the absorbance at 490-570 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC50 value by plotting viability against the log of the drug concentration.
Protocol 3: Anti-inflammatory Activity by Cytokine Quantification
This protocol assesses the ability of (R)-HCQ to suppress the production of pro-inflammatory cytokines from immune cells stimulated with LPS[13].
Objective: To determine the IC50 of (R)-HCQ for the inhibition of cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line like THP-1
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound sulfate
-
24-well or 96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding and Differentiation:
-
Drug Pre-treatment: Pre-incubate the differentiated macrophages with various concentrations of (R)-HCQ for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include appropriate controls: untreated cells, cells with LPS only, and cells with (R)-HCQ only.
-
Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each (R)-HCQ concentration compared to the "LPS only" control. Determine the IC50 value (the concentration that causes 50% inhibition) from a dose-response curve.
Conclusion
The in vitro evaluation of this compound requires a systematic approach that combines efficacy and safety profiling. The provided protocols for antiviral, anti-inflammatory, and cytotoxicity assays offer a robust framework for these investigations. Due to the stereoselective properties of HCQ, it is critical to perform head-to-head comparisons of the R-enantiomer, the S-enantiomer, and the racemic mixture to accurately delineate their respective pharmacological profiles. The data generated from these experiments will be invaluable for drug development professionals in assessing the therapeutic potential of (R)-HCQ.
References
- 1. jhsss.sums.ac.ir [jhsss.sums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sdpomf.com [sdpomf.com]
- 7. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine Attenuates Acute Inflammation (LPS)-Induced Apoptosis via Inhibiting TRPV1 Channel/ROS Signaling Pathways in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of hydroxychloroquine treatment on pro-inflammatory cytokines and disease activity in SLE patients: data from LUMINA (LXXV), a multiethnic US cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the Genotoxicity of Hydroxychloroquine: An In Vitro and In Vivo Study [jhsss.sums.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hydroxychloroquine Effects on THP-1 Macrophage Cholesterol Handling: Cell Culture Studies Corresponding to the TARGET Cardiovascular Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Purity of (R)-Hydroxychloroquine
Introduction
(R)-Hydroxychloroquine is one of the two enantiomers of the drug hydroxychloroquine, which is widely used in the treatment of malaria and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. As the pharmacological and toxicological profiles of enantiomers can differ significantly, it is crucial to assess the enantiomeric purity of this compound, as well as to identify and quantify any process-related impurities and degradation products. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound, intended for researchers, scientists, and drug development professionals.
The purity analysis of this compound involves two primary aspects: the determination of its enantiomeric purity (i.e., the amount of the unwanted (S)-enantiomer) and the quantification of other chemical impurities. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, being the cornerstone for enantiomeric separation. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and characterization of unknown impurities.
I. Enantiomeric Purity Assessment by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying the enantiomers of hydroxychloroquine.[1][2][3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC for (R)- and (S)-Hydroxychloroquine Separation
This protocol is based on a validated normal-phase chiral HPLC method.[2][3]
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size)[3]
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) added to the hexane.[3]
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 20°C[3]
-
Detection Wavelength: 343 nm[3]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic hydroxychloroquine sulfate in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
4. Data Analysis:
-
Identify the peaks for (R)- and (S)-Hydroxychloroquine based on the retention times obtained from the analysis of individual enantiomer standards (if available) or by comparing with the chromatogram of the racemate. Typically, the (R)-enantiomer elutes before the (S)-enantiomer on this column.[1]
-
Calculate the percentage of each enantiomer using the peak areas.
-
The enantiomeric excess (% ee) of this compound can be calculated using the following formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100
Quantitative Data Summary: Chiral HPLC
| Parameter | Value | Reference |
| Resolution (Rs) between enantiomers | > 2.0 | [4] |
| Limit of Quantification (LOQ) for (R)-enantiomer | 0.34 µg/mL | [2][3] |
| Limit of Quantification (LOQ) for (S)-enantiomer | 0.20 µg/mL | [2][3] |
| Relative Standard Deviation (RSD) | < 5% | [2][3] |
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.
II. Impurity Profiling by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and characterization of process-related impurities and degradation products in hydroxychloroquine.[5][6][7] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which aid in the determination of elemental compositions of impurities.[5][7] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Experimental Protocol: LC-MS for Impurity Profiling
This protocol is based on a method for identifying impurities in hydroxychloroquine sulfate.[6]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Agilent InfinityLab Poroshell HPH-C18 (100 × 4.6 mm, 2.7 µm)[6][8]
-
Gradient Elution: A suitable gradient program should be developed to separate the impurities from the main component.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
MS/MS Analysis: Perform targeted MS/MS on the detected impurity ions to obtain fragmentation patterns.
4. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 1 mg/mL.
5. Data Analysis:
-
Extract the ion chromatograms for the expected and unexpected impurities.
-
Determine the accurate mass of the protonated molecular ions [M+H]+ of the impurities.[6]
-
Propose the elemental composition of the impurities based on the accurate mass.
-
Elucidate the structures of the impurities by interpreting the MS/MS fragmentation patterns.[5][6]
Common Impurities of Hydroxychloroquine
| Impurity Name | Structure | Reference |
| Desethylhydroxychloroquine (DHCQ) | C16H22ClN3O | [9] |
| Hydroxychloroquine-O-acetate (HCA) | C20H28ClN3O2 | [9] |
| Hydroxychloroquine-O-sulfate (HCS) | C18H26ClN3O4S | [9] |
| 4,7-Dichloroquinoline (DCQ) | C9H5Cl2N | [9] |
Logical Relationship: Impurity Identification Workflow
Caption: Workflow for impurity identification and characterization.
III. Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of impurities once they have been isolated, for instance by semi-preparative HPLC.[5][7] 1H NMR and 13C NMR provide information about the carbon-hydrogen framework of the molecule, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) help to establish the connectivity of atoms.
Experimental Protocol: NMR for Structural Confirmation
1. Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
2. Sample Preparation:
-
Isolate the impurity of interest using semi-preparative HPLC.
-
Evaporate the solvent and dissolve the isolated impurity in a deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6).[10][11]
3. NMR Experiments:
-
Acquire a 1D 1H NMR spectrum to observe the proton signals.[10][11]
-
Acquire a 1D 13C NMR spectrum to observe the carbon signals.[10][11]
-
Acquire 2D NMR spectra as needed:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of different parts of the molecule.
-
4. Data Analysis:
-
Assign the chemical shifts of all proton and carbon signals.
-
Use the coupling information from COSY and the correlation data from HSQC and HMBC to piece together the molecular structure.
-
Compare the NMR data with the proposed structure from the LC-MS analysis to confirm the identity of the impurity.
Quantitative Data Summary: NMR Chemical Shifts for Hydroxychloroquine
The following table provides representative 1H and 13C NMR chemical shifts for hydroxychloroquine in D2O, which can serve as a reference for impurity characterization.[11]
| Atom Number | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 2 | 8.15 | 152.5 |
| 3 | 6.85 | 118.0 |
| 5 | 7.95 | 127.0 |
| 6 | 7.50 | 125.5 |
| 8 | 8.25 | 148.0 |
| ... | ... | ... |
(Note: This is a partial list for illustrative purposes. Refer to the cited literature for complete assignments.)
IV. Pharmacopeial Methods
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official methods for the quality control of hydroxychloroquine sulfate tablets.[12][13][14] These methods typically include HPLC assays for the determination of the active pharmaceutical ingredient (API) content and for the control of specified impurities.
Summary of USP Method for Impurities in Hydroxychloroquine Sulfate Tablets[13]
-
Chromatographic System: HPLC with a suitable column and mobile phase.
-
Detection: UV detection.
-
Impurities: The method specifies limits for known impurities.
-
Acceptance Criteria: The amounts of individual and total impurities must not exceed the specified limits.
Researchers should always refer to the current version of the relevant pharmacopeia for the most up-to-date and official methods.
The assessment of the purity of this compound is a multi-faceted process that requires a combination of advanced analytical techniques. Chiral HPLC is essential for determining enantiomeric purity, while LC-MS is invaluable for the identification and characterization of other impurities. NMR spectroscopy provides the definitive structural confirmation of these impurities. By employing the detailed protocols and understanding the logical workflows presented in these application notes, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. uspnf.com [uspnf.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
Application Note: Enantioselective Analysis of (R)-Hydroxychloroquine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), an antimalarial drug also used for autoimmune diseases, possesses a chiral center, existing as (R)- and (S)-enantiomers.[1][2][3] The potential for enantiomeric differences in efficacy and toxicity necessitates the development of stereoselective analytical methods. This application note provides a detailed protocol for the analysis of (R)-Hydroxychloroquine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methodologies described are compiled from various validated methods to ensure robustness and reliability for research and drug development applications.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of hydroxychloroquine and its enantiomers in different biological matrices.
Table 1: Quantitative Parameters for Hydroxychloroquine Analysis
| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy/Recovery (%) | Reference |
| Human Plasma | 0.5 - 500 | 0.5 | 1.57 - 8.33 | - | 97.91 - 106.02 | [4][5] |
| Mouse Blood | 1 - 2000 | 1 | < 15 | < 15 | Within 15% of nominal | [6] |
| Rat Blood | 2.0 - 5000.0 | 2.0 | < 15 | < 15 | - | [7] |
| Human Plasma | 2 - 1000 | 2 | - | - | 88.9 - 94.4 | [8] |
| Oral Fluid & Whole Blood | 50 - 2000 | 50 | 1.2 - 9.7 | 1.1 - 14.2 | 85.3 - 118.5 | [9] |
Table 2: Quantitative Parameters for Chiral Analysis of Hydroxychloroquine Enantiomers
| Enantiomer | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Intra-day Precision (% RSD) | Reference |
| (R)-HCQ | Rat Plasma | - | 0.34 | < 5 | [1][2][3][10] |
| (S)-HCQ | Rat Plasma | - | 0.20 | < 5 | [1][2][3][10] |
| Racemate | Rat Plasma | - | 0.27 | < 5 | [1][2][3][10] |
Experimental Protocols
This section details the recommended methodologies for sample preparation and LC-MS/MS analysis for the enantioselective quantification of this compound.
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is a simple and effective method for extracting hydroxychloroquine from biological matrices such as plasma and blood.[4][6][7]
Materials:
-
Biological matrix (e.g., plasma, whole blood)
-
Internal Standard (IS) working solution (e.g., Hydroxychloroquine-d4)
-
Ice-cold acetonitrile (ACN)
-
1% Formic Acid in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 25 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 100 µL of 1% formic acid and vortex again.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 17,950 x g for 20 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Chiral Liquid Chromatography
This protocol outlines the conditions for the chiral separation of (R)- and (S)-Hydroxychloroquine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
-
Chiral Column: Amylose tris(3, 5-dimethylphenylcarbamate)-coated chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).[11]
-
Mobile Phase: A mixture of acetonitrile, ethanol, and diethylamine (e.g., 90:10:0.1, v/v/v).[11] Normal phase chromatography using n-hexane and isopropanol with diethylamine has also been reported to be effective.[2]
-
Injection Volume: 5-10 µL.
Protocol 3: Tandem Mass Spectrometry (MS/MS) Detection
This protocol provides the parameters for the detection and quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
MRM Transitions:
-
Source Parameters (optimized as needed):
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of analytical components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Determination of Hydroxychloroquine Concentration in Human Plasma by LC-MS/MS Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 9. UHPLC-MS/MS Method for Determination of Hydroxychloroquine and Its Main Metabolites in Oral Fluid and Whole Blood for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Application Note: Chiral Separation of Hydroxychloroquine Enantiomers by Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxychloroquine (HCQ) is a widely used medication for the treatment of autoimmune diseases and malaria. It possesses a single chiral center, existing as a racemic mixture of two enantiomers, (R)- and (S)-hydroxychloroquine. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify individual enantiomers is crucial for pharmaceutical development, quality control, and clinical research. Capillary electrophoresis (CE) is a powerful analytical technique that offers high efficiency, short analysis times, and minimal solvent consumption, making it an attractive alternative to high-performance liquid chromatography (HPLC) for chiral separations.[1][2]
This document provides a detailed protocol for the chiral separation of hydroxychloroquine enantiomers using capillary electrophoresis with a cyclodextrin-based chiral selector.
Principle of Chiral Separation by CE
In capillary electrophoresis, charged molecules migrate through a capillary filled with a background electrolyte (BGE) under the influence of an electric field. For chiral separations, a chiral selector (CS) is added to the BGE.[3][4] The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or mobilities, leading to a difference in their migration times and enabling their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules.[1][5]
Caption: Principle of chiral separation of HCQ enantiomers using a cyclodextrin selector in CE.
Experimental Protocols
This protocol is based on established capillary electrophoresis methods for hydroxychloroquine, with the addition of a chiral selector to achieve enantiomeric resolution.[6][7][8][9]
Materials and Reagents
-
Hydroxychloroquine sulfate (racemic)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
TRIS (Trizma® base)
-
Phosphoric acid (H₃PO₄)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
High-purity water (Milli-Q or equivalent)
Instrumentation and Consumables
-
Capillary Electrophoresis system with a diode array detector (DAD) or UV detector.
-
Uncoated fused-silica capillary, 60 cm total length (51.5 cm effective length) x 75 µm internal diameter.
-
Data acquisition and analysis software.
Solution Preparation
-
Background Electrolyte (BGE): Prepare a 55 mmol/L TRIS solution in an 85:15 (v/v) water/methanol mixture. Adjust the pH to 2.6 with phosphoric acid. Dissolve sulfobutylether-β-cyclodextrin (SBE-β-CD) into this buffer to a final concentration of 30 mg/mL.[1] Filter the BGE through a 0.22 µm filter before use.
-
Sample Solution: Prepare a stock solution of racemic hydroxychloroquine sulfate at 1 mg/mL in high-purity water. Dilute with the BGE to a working concentration of 100 µg/mL.
-
Capillary Conditioning Solutions: 100 mmol/L NaOH and 100 mmol/L HCl.
Capillary Conditioning Procedure
-
New Capillary: Flush the new capillary sequentially with 100 mmol/L NaOH (20 min), high-purity water (10 min), and BGE (15 min).
-
Beginning of Day: Before the first analysis, flush the capillary sequentially with 100 mmol/L NaOH (10 min), 100 mmol/L HCl (10 min), and BGE (10 min).[6]
-
Between Runs: To ensure reproducibility, rinse the capillary between injections with 100 mmol/L NaOH (1 min), 100 mmol/L HCl (1 min), and then fill with BGE (1.5 min).[6]
CE Method Parameters
| Parameter | Value |
| Capillary | Uncoated Fused-Silica |
| Total Length | 60 cm |
| Effective Length | 51.5 cm |
| Internal Diameter | 75 µm |
| Background Electrolyte | 55 mmol/L TRIS, 15% Methanol, 30 mg/mL SBE-β-CD, pH 2.6 |
| Separation Voltage | +20 kV (Normal Polarity) |
| Capillary Temperature | 30 °C |
| Injection | Hydrodynamic: 100 mbar for 10 seconds |
| Detection | UV, 220 nm |
| Analysis Time | < 20 min |
Experimental Workflow
The following diagram outlines the key steps for the successful chiral separation of hydroxychloroquine enantiomers.
Caption: Experimental workflow for the chiral CE separation of hydroxychloroquine enantiomers.
Data Summary
The following table summarizes the key quantitative parameters for the proposed chiral CE method. For comparison, typical parameters for an achiral separation of HCQ are also provided.[6][8][9]
| Parameter | Chiral Separation Method | Achiral Separation Method[6][8][9] |
| Chiral Selector | 30 mg/mL SBE-β-CD | None |
| Background Electrolyte | 55 mmol/L TRIS in 85:15 Water:Methanol, pH 2.6 | 55 mmol/L TRIS in 85:15 Water:Methanol, pH 2.6 |
| Capillary | 60 cm x 75 µm uncoated fused-silica | 60 cm x 75 µm uncoated fused-silica |
| Voltage | +20 kV | +20 kV |
| Temperature | 30 °C | 30 °C |
| Injection | 100 mbar x 10 s | 100 mbar x 10 s |
| Detection Wavelength | 220 nm | 220 nm |
| Expected Analytes | (R)-HCQ and (S)-HCQ (2 peaks) | HCQ (1 peak), DHCQ (1 peak) |
| Approx. Analysis Time | < 20 min | < 12 min |
Expected Results
Using the described protocol, a baseline or near-baseline separation of the (R)- and (S)-hydroxychloroquine enantiomers is expected. The electropherogram should display two distinct peaks corresponding to the two enantiomers, appearing after the electroosmotic flow (EOF) marker if one is used. The migration order of the enantiomers will depend on the relative stability of the diastereomeric complexes formed with the SBE-β-cyclodextrin. The method should exhibit excellent linearity and reproducibility for the quantification of each enantiomer.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of hydroxychloroquine enantiomers by capillary electrophoresis. The use of sulfobutylether-β-cyclodextrin as a chiral selector in a low-pH TRIS-methanol buffer enables effective resolution. This method is suitable for the determination of enantiomeric purity and for use in pharmacokinetic and formulation studies, offering a rapid, efficient, and cost-effective analytical solution.
References
- 1. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. mdpi.com [mdpi.com]
Application Notes: (R)-Hydroxychloroquine as a Research Tool in Autophagy Studies
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins to maintain cellular homeostasis.[1] This catabolic pathway is intricately regulated and plays a critical role in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and infectious diseases. Given its importance, tools that modulate the autophagic process are invaluable for researchers. (R)-Hydroxychloroquine (HCQ), a well-known 4-aminoquinoline derivative, serves as a classic and widely used inhibitor of autophagy, making it an essential tool for studying the dynamics and functional roles of this pathway.[2][3]
Mechanism of Action
This compound is a lysosomotropic agent, meaning it preferentially accumulates within the acidic environment of lysosomes.[4][5] As a diprotic weak base, HCQ becomes protonated and trapped within these organelles, leading to an increase in the intralysosomal pH.[6][7][8] The acidification of lysosomes is critical for the activity of their resident acid hydrolases. By neutralizing the lysosomal pH, HCQ inhibits these enzymes and, crucially, blocks the final step of the autophagic pathway: the fusion of autophagosomes with lysosomes to form autolysosomes.[4][6][9][10] This blockade of autophagic flux results in the accumulation of autophagosomes within the cell, a hallmark that can be readily detected and quantified.[4][8][11]
Caption: Mechanism of this compound (HCQ) in autophagy inhibition.
Key Experimental Readouts
The inhibition of autophagic flux by HCQ can be monitored using several well-established molecular markers:
-
LC3-II Accumulation: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key marker for autophagosomes.[12] During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. Under normal conditions, LC3-II is degraded upon fusion with the lysosome. Treatment with HCQ blocks this degradation, leading to a measurable accumulation of LC3-II, which is commonly detected by Western blot.[3][4]
-
p62/SQSTM1 Accumulation: The protein p62 (sequestosome 1) acts as a cargo receptor that binds to ubiquitinated proteins and delivers them to the autophagosome for degradation.[4] Consequently, p62 itself is degraded in the process. Inhibition of autophagy by HCQ prevents p62 degradation, resulting in its accumulation, which can be quantified by Western blot or immunohistochemistry.[3][13][14][15]
-
GFP-LC3 Puncta Formation: In cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3), the formation of autophagosomes is visualized as distinct fluorescent puncta. HCQ treatment causes a significant increase in the number and intensity of these puncta due to the accumulation of undegraded autophagosomes.[3][4][11]
Quantitative Data Summary
The effective concentration and duration of this compound treatment can vary depending on the cell type and experimental conditions. The following table summarizes conditions reported in various studies.
| Cell Line/Model | (R)-HCQ Concentration | Treatment Duration | Key Assays Performed | Observed Effect | Reference |
| Cervical Cancer (SiHa) | 20 µM | 1 - 24 hours | Western Blot, qPCR, GFP-LC3 Microscopy | Increased LC3-II and GFP-LC3 puncta, indicating autophagosome accumulation. | [4] |
| Breast Cancer (MCF7-RR, LCC9) | 1 µM | 72 hours | Western Blot | Increased LC3A/B and p62 levels. | [13] |
| Ovarian Cancer (OVCAR3) | 20 - 50 µM | Multiple passages | CRISPR-Cas9 Screen, RNA-seq | Used to induce resistance and study mechanisms. | [9] |
| Cholangiocarcinoma (HuCCT-1, CCLP-1) | IC50 concentrations | 24 hours | Western Blot, Immunofluorescence | Increased LC3B-II, p62, and LC3B puncta. | [3][16] |
| Mantle Cell Lymphoma (REC-1, Z-138) | 50 µM | 1 hour (pretreatment) | Flow Cytometry | Enhanced cytotoxicity of other inhibitors. | [1] |
| Colorectal Cancer (in vivo) | 600 mg, twice daily | First-line treatment | Biomarker analysis in PBMCs | Autophagy inhibition observed in majority of patients. | [17] |
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blot (LC3-II Turnover)
This protocol is considered the gold standard for measuring autophagic activity by assessing the degradation of LC3-II.[12] It quantifies the difference in LC3-II levels in the presence and absence of a lysosomal inhibitor like HCQ.
Caption: Experimental workflow for an autophagic flux assay using HCQ.
Methodology:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Treatment:
-
Prepare four experimental groups: (1) Untreated control, (2) Autophagy inducer (e.g., starvation medium like HBSS), (3) HCQ alone (e.g., 20-50 µM), and (4) Inducer + HCQ.[4]
-
For the combination group, add the autophagy inducer for the desired time (e.g., 4-6 hours) and add HCQ for the final 2 hours of the incubation.[15]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel to ensure clear separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (to detect both forms) and p62/SQSTM1 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for LC3-II and p62 using densitometry software. Normalize to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with the inducer alone and samples treated with the inducer plus HCQ. A significant increase in LC3-II in the co-treatment group indicates active autophagic flux.[12]
-
An increase in p62 levels in HCQ-treated samples confirms autophagy inhibition.
-
Protocol 2: GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy
This protocol allows for the direct visualization of autophagosome accumulation.
Methodology:
-
Cell Transfection:
-
Seed cells on glass coverslips in a 12- or 24-well plate.
-
Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Alternative: Use a cell line stably expressing GFP-LC3 or an adenovirus vector (e.g., Ad-mCherry-GFP-LC3B) for infection.[18]
-
-
Treatment:
-
Treat the transfected cells with HCQ (e.g., 20 µM) or other stimuli for the desired duration (e.g., 12-24 hours).[4] Include an untreated control group.
-
-
Cell Fixation and Staining:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 for 10 minutes if additional antibody staining is required.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Acquire images of the GFP (LC3 puncta) and DAPI (nuclei) channels.
-
Quantify the number of GFP-LC3 puncta per cell. In untreated cells, GFP-LC3 should show a diffuse cytoplasmic distribution. Upon HCQ treatment, a significant increase in bright, dot-like structures (puncta) indicates autophagosome accumulation.[3]
-
Count the number of puncta in at least 50 cells per condition for statistical analysis.
-
Protocol 3: Lysosomal pH Measurement (Conceptual)
This protocol outlines the principle of measuring the effect of HCQ on lysosomal acidity.
Principle:
Use a pH-sensitive fluorescent dye that accumulates in lysosomes and whose fluorescence emission is dependent on pH. A rise in lysosomal pH, as induced by HCQ, will cause a predictable shift in the dye's fluorescence intensity or emission spectrum.
Methodology Outline:
-
Cell Culture: Plate cells in a format suitable for microscopy or flow cytometry.
-
Dye Loading: Incubate cells with a lysosomotropic pH indicator dye (e.g., LysoSensor™ Green DND-189 or a ratiometric dye) according to the manufacturer's instructions.
-
Treatment: Treat the dye-loaded cells with various concentrations of HCQ for a short period (e.g., 30-60 minutes). Include an untreated control.
-
Measurement:
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population. An increase in pH will cause a decrease or increase in fluorescence, depending on the specific dye used.
-
Fluorescence Microscopy: Acquire images and measure the fluorescence intensity within the lysosomes of individual cells. For ratiometric dyes, calculate the ratio of emissions at two different wavelengths.
-
-
Analysis: Compare the fluorescence intensity/ratio of HCQ-treated cells to control cells to demonstrate an increase in lysosomal pH.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine [frontiersin.org]
- 3. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 4. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]
- 8. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxychloroquine synergizes with the PI3K inhibitor BKM120 to exhibit antitumor efficacy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 13. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized Phase II Preoperative Study of Autophagy Inhibition With High-Dose Hydroxychloroquine and Gemcitabine/Nab-Paclitaxel in Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
High-Yielding Continuous-Flow Synthesis of Hydroxychloroquine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yielding, continuous-flow synthesis of the antimalarial drug hydroxychloroquine (HCQ). This method offers a significant improvement over traditional batch processes, with a reported overall yield increase of 52%.[1][2][3][4][5][6] The process utilizes a combination of packed bed reactors and continuous stirred-tank reactors (CSTRs) for the efficient conversion of starting materials to the final active pharmaceutical ingredient (API).[1][2][3][5] This protocol is intended to provide researchers, scientists, and drug development professionals with the necessary information to replicate and potentially scale this efficient manufacturing process.
Introduction
Hydroxychloroquine is a crucial antimalarial medication also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.[6] Traditional batch manufacturing of HCQ can be inefficient and costly.[6] Continuous-flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.[2] The synthesis outlined here is a semi-continuous, vertically integrated process that starts from simple, inexpensive reagents and proceeds through key intermediates to produce HCQ.[6][7] A key innovation of this process is the elimination of protecting groups, which simplifies the synthetic route.[1][3][4][5][7]
Overall Process Workflow
The continuous-flow synthesis of hydroxychloroquine can be conceptually divided into two main stages:
-
Synthesis of the key intermediate: 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane.
-
Final condensation reaction: Reaction of the key intermediate with 4,7-dichloroquinoline to yield hydroxychloroquine.
The following diagram illustrates the high-level workflow of the continuous synthesis process.
Caption: High-level workflow for the continuous synthesis of hydroxychloroquine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the continuous-flow synthesis of hydroxychloroquine.
Table 1: Optimized Conditions for the Final Condensation Step
| Parameter | Value | Reference |
| Reactants | ||
| 4,7-dichloroquinoline | 1.0 equiv | [2] |
| 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane | 1.2 equiv | [2] |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 0.5 equiv | [2] |
| Triethylamine (Et₃N) | 0.5 equiv | [2] |
| Solvent | Ethanol | [2][7] |
| Reactor Type | Continuous Stirred-Tank Reactor (CSTR) | [2][7] |
| Temperature | 125 °C | [2][7] |
| Reaction Time | < 6 hours | [2][7] |
| Atmosphere | Nitrogen (15 psi) | [2] |
| Isolated Yield | 78% | [7] |
| Conversion | 88% | [7] |
Table 2: Parameters for the Continuous Hydrogenation Step
| Parameter | Value | Reference |
| Reactant | (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime in THF | [2][7] |
| Catalyst | Raney-nickel | [2] |
| Reactor Type | Continuous Stirred-Tank Reactor (CSTR) | [2] |
| Reactor Volume | 150 mL | [2] |
| Flow Rate | 0.6 - 2.5 mL/min | [2] |
| Hydrogen Pressure | 10 bar | [2] |
Experimental Protocols
1. Synthesis of the Key Intermediate: 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane
This intermediate is synthesized via a multi-step continuous process.
-
Step 1a: Formation of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one: This initial step involves the reaction of simpler, less expensive starting materials. While specific precursors are not detailed in the primary search results, the process is described as a vertical integration starting from 5-iodopentan-2-one.[6][7]
-
Step 1b: Continuous In-line Oxime Formation: The ketone intermediate from the previous step is reacted with hydroxylamine. This reaction is facilitated by passing the reactant stream through a packed-bed reactor containing potassium carbonate (K₂CO₃).[2]
-
Step 1c: Continuous Hydrogenation in a CSTR:
-
Charge a 150 mL continuous stirred-tank reactor (CSTR) with Raney-nickel (1.0 g). The catalyst is retained in the reactor by a 2 µm metal filter frit on the outlet.[2]
-
Prepare a solution of the oxime intermediate from Step 1b in tetrahydrofuran (THF).[2]
-
Pump the solution into the CSTR at a flow rate of 0.6-2.5 mL/min.[2]
-
Pressurize the reactor with hydrogen gas to 10 bar.[2]
-
The output stream from the CSTR contains the desired key intermediate, 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane.
-
2. Synthesis of Hydroxychloroquine
This final step is carried out in a second CSTR.
-
Protocol:
-
In a CSTR, combine 4,7-dichloroquinoline (1.0 equiv), the key intermediate from the previous stage (1.2 equiv), triethylamine (0.5 equiv), and potassium carbonate (0.5 equiv) in ethanol.[2]
-
Distill off the ethanol and maintain the reactor under a nitrogen atmosphere (15 psi).[2]
-
Heat the reaction mixture to 125 °C for 6 hours.[2]
-
After cooling, the crude hydroxychloroquine is ready for downstream purification.
-
3. Downstream Processing and Purification
The output from the final CSTR can be purified using in-line techniques such as continuous liquid-liquid extraction or nanofiltration to remove unreacted starting materials, byproducts, and the catalyst.[8] For laboratory-scale purification, the crude product can be transferred to a separatory funnel and worked up with 1 M aqueous sodium hydroxide and dichloromethane.[2]
Logical Relationship Diagram
The following diagram illustrates the logical progression of the key synthetic transformations.
Caption: Key chemical transformations in the continuous synthesis of hydroxychloroquine.
Conclusion
The continuous-flow synthesis of hydroxychloroquine presents a more efficient, higher-yielding, and potentially more cost-effective alternative to traditional batch manufacturing.[6] By eliminating the need for protecting groups and integrating multiple reaction steps, this process streamlines the production of this essential medicine.[1][3][4][5] The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry looking to implement modern manufacturing technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine [ouci.dntb.gov.ua]
- 4. [PDF] High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine | Semantic Scholar [semanticscholar.org]
- 5. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 7. WO2019165337A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]
- 8. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enantiomer Retention using Cell Membrane Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental property of many pharmaceutical compounds, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles.[1][2] Understanding the stereoselective interactions of enantiomers with their biological targets is therefore crucial for the development of safer and more effective drugs. Cell Membrane Chromatography (CMC) has emerged as a powerful biomimetic tool for investigating these interactions.[3][4] By immobilizing cell membranes containing specific receptors or transporters onto a stationary phase, CMC allows for the direct study of the binding and retention characteristics of chiral molecules in a physiologically relevant environment.[3][4]
These application notes provide a detailed overview of the principles and protocols for utilizing Cell Membrane Chromatography to study enantiomer retention. The information is intended to guide researchers in setting up and conducting CMC experiments, analyzing the resulting data, and interpreting the findings in the context of drug discovery and development.
Principle of Enantiomer Separation by Cell Membrane Chromatography
Cell Membrane Chromatography operates on the principles of affinity chromatography, where the stationary phase consists of cell membranes that express a target protein of interest, such as a G-protein coupled receptor (GPCR), ion channel, or transporter.[1][3][4] When a racemic mixture of a chiral drug is passed through the CMC column, the two enantiomers will interact differently with the chiral environment of the immobilized membrane protein.
This differential interaction, based on the three-dimensional structure of the binding site, leads to differences in the retention times of the enantiomers.[1] The enantiomer with a higher affinity for the target protein will be retained longer on the column, resulting in its separation from the enantiomer with lower affinity. By analyzing the resulting chromatogram, one can quantify the retention of each enantiomer and derive important parameters such as retention factor (k), separation factor (α), and resolution (Rs).[5]
Experimental Protocols
Preparation of Cell Membrane Chromatography (CMC) Column
A robust and reproducible CMC column is the cornerstone of successful enantiomer retention studies. The following protocol outlines the key steps for preparing a CMC column.
Materials:
-
Cells expressing the target receptor/transporter
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Homogenizer (e.g., Dounce homogenizer or sonicator)
-
Ultracentrifuge
-
Silica gel for HPLC column packing
-
HPLC column
-
Column packing pump
Protocol:
-
Cell Culture and Harvesting: Culture the cells expressing the target protein to a high density. Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors to prevent protein degradation. Lyse the cells using a homogenizer.
-
Membrane Isolation: Separate the cell membranes from other cellular components by differential centrifugation. This typically involves a low-speed spin to remove nuclei and intact cells, followed by a high-speed ultracentrifugation step to pellet the membranes.
-
Membrane Characterization: Determine the protein concentration of the isolated membranes using a standard protein assay (e.g., BCA assay). The quality of the membrane preparation can be assessed by marker enzyme assays.
-
Immobilization of Cell Membranes: The isolated cell membranes are then immobilized onto a solid support, typically silica gel. This can be achieved through physical adsorption or covalent coupling.
-
Column Packing: The silica gel with the immobilized cell membranes is packed into an empty HPLC column using a slurry packing method under high pressure.
-
Column Equilibration: The packed CMC column is equilibrated with the mobile phase that will be used for the chromatographic separation.
Chromatographic Analysis of Enantiomers
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and detector (e.g., UV-Vis or Mass Spectrometer).
-
CMC column prepared as described above.
Protocol:
-
Mobile Phase Preparation: The mobile phase should be an aqueous buffer system that is compatible with the immobilized membrane proteins and the analytes. The pH and ionic strength of the mobile phase can be optimized to achieve the best separation.
-
Sample Preparation: Dissolve the racemic mixture of the chiral drug in the mobile phase to a known concentration.
-
Injection: Inject a small volume of the sample onto the CMC column.
-
Chromatographic Separation: The enantiomers are separated on the column based on their differential interactions with the immobilized membrane proteins.
-
Detection: The eluted enantiomers are detected by the detector, and a chromatogram is generated.
-
Data Analysis: From the chromatogram, determine the retention times (tR) for each enantiomer. Calculate the retention factor (k), separation factor (α), and resolution (Rs) using the following equations:
-
Retention Factor (k): k = (tR - t0) / t0, where t0 is the void time of the column.[5]
-
Separation Factor (α): α = k2 / k1, where k2 and k1 are the retention factors of the more and less retained enantiomers, respectively.[5]
-
Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base.[5]
-
Quantitative Data on Enantiomer Retention
The following tables summarize representative quantitative data for the separation of enantiomers using chromatography with chiral stationary phases. While specific data for a wide range of compounds on various CMC columns is not extensively consolidated in the literature, the principles and the parameters calculated are directly applicable to CMC studies.
Table 1: Chromatographic Parameters for the Separation of β-Blocker Enantiomers on a Lux-Cellulose-2 Column [5]
| Compound | Enantiomer | Retention Time (min) | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) |
| Bisoprolol | 1 | 4.33 | 3.33 | 1.12 | 2.17 |
| 2 | 4.74 | 3.74 | |||
| Carvedilol | 1 | 6.92 | 5.92 | 1.25 | 3.73 |
| 2 | 8.70 | 7.40 | |||
| Atenolol | 1 | 13.71 | 12.71 | 1.48 | 7.04 |
| 2 | 20.31 | 19.31 |
Mobile Phase: n-hexane:ethanol:diethylamine (60:40:0.1, v/v/v)
Visualizations
Experimental Workflow for Enantiomer Retention Analysis using CMC
Caption: Workflow for enantiomer retention analysis using Cell Membrane Chromatography.
Principle of Chiral Recognition on a CMC Column
Caption: Principle of enantiomer separation on a CMC column based on differential binding.
Applications in Drug Development
-
Lead Optimization: CMC can be used to screen and rank chiral compounds based on their affinity and selectivity for a specific target, aiding in the selection of lead candidates with optimal stereochemistry.
-
Mechanism of Action Studies: By comparing the retention behavior of enantiomers, researchers can gain insights into the specific molecular interactions that govern chiral recognition at the target site.[1]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation: Differences in enantiomer retention on a CMC column can be correlated with in vivo differences in absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as pharmacological activity.
-
Quality Control: CMC can be employed as a quality control method to assess the enantiomeric purity of drug substances.
Signaling Pathway Implications
While Cell Membrane Chromatography directly measures the binding and retention of enantiomers at the receptor or transporter level, it does not directly elucidate downstream signaling pathways. However, the differential binding affinities of enantiomers, as determined by CMC, are the initial event that triggers stereoselective cellular responses. An enantiomer that binds with higher affinity (longer retention on the CMC column) is more likely to be the eutomer, the enantiomer responsible for the desired pharmacological effect, which is mediated through a specific signaling cascade.[1] Therefore, CMC provides crucial information about the first step in the chain of events that leads to a cellular response. The diagram below illustrates this relationship.
Caption: Relationship between CMC-determined enantiomer retention and cellular signaling.
Conclusion
Cell Membrane Chromatography is a valuable technique for the detailed investigation of enantiomer retention and stereoselective interactions with biological targets. By providing a more physiologically relevant model than traditional chiral stationary phases, CMC offers unique insights that can significantly benefit the drug discovery and development process. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Exploring Enantiospecific Ligand-Protein Interactions Using Cellular Membrane Affinity Chromatography: Chiral Recognition as a Dynamic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in cell membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Hydroxychloroquine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of (R)-Hydroxychloroquine, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing enantiomerically pure this compound?
A1: The predominant method involves the chemical synthesis of racemic hydroxychloroquine followed by chiral resolution.[1][2] A key step is the resolution of the racemic intermediate, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, using an enantiomerically pure resolving agent like (R)-(-)-mandelic acid. The resulting diastereomeric salt of the (R)-amine can be isolated through crystallization, followed by liberation of the free amine and subsequent condensation with 4,7-dichloroquinoline to yield this compound.[2]
Q2: My overall yield is consistently low. What are the most critical steps affecting the yield?
A2: Low overall yield can stem from several factors throughout the synthesis. The key areas to focus on are:
-
Chiral Resolution Efficiency: The yield of the diastereomeric salt formation and the efficiency of the recrystallization steps are crucial. Suboptimal conditions can lead to significant material loss.
-
Final Condensation Reaction: The nucleophilic aromatic substitution (SNAr) reaction between the chiral amine and 4,7-dichloroquinoline is often slow and can have incomplete conversion in traditional batch processes, which typically require 24-48 hours at high temperatures (120-140 °C).[3]
-
Purification Losses: Each purification step, especially column chromatography or multiple recrystallizations, can lead to a reduction in the isolated yield.
Q3: How can I improve the yield of the final condensation step?
A3: Several strategies can be employed to improve the efficiency of this SNAr reaction:
-
Catalysis: The addition of K₂CO₃/triethylamine can accelerate the reaction, achieving comparable yields in less than 6 hours.[3]
-
Solvent Choice: Screening of various solvents has shown that ethanol is particularly effective for this transformation.[3][4]
-
Continuous-Flow Chemistry: This modern technique has been shown to improve the overall yield by as much as 52% over traditional batch processes by allowing for better control of reaction parameters and reducing the need for protecting groups.[3][5][6][7][8]
-
Pressurized Reaction: Applying pressure (over 5 bar) can lower the required reaction temperature (100-120°C) and significantly shorten the reaction time to 4-6 hours, which also helps to inhibit the formation of byproducts.[9][10]
-
Promoters: DMSO and 3,5-bis(trifluoromethyl)phenol have been identified as effective promoters for the nucleophilic amination of the chloroquinoline core.[11]
Q4: What is the expected enantiomeric excess (ee) for this compound synthesized via chiral resolution?
A4: With careful execution of the chiral resolution and subsequent recrystallization steps, it is possible to obtain enantiomeric excess values higher than 99%.[2] Achieving high purity is critical and should be verified by chiral HPLC analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chiral Resolution | 1. Incomplete precipitation of the diastereomeric salt. 2. Poor choice of solvent for crystallization. 3. Insufficient number of recrystallizations leading to loss of the desired diastereomer in the mother liquor. | 1. Optimize the stoichiometry of the resolving agent (R)-(-)-mandelic acid. 2. Ensure the correct solvent is used (2-propanol is commonly cited) and optimize the crystallization temperature and time. 3. Perform multiple, careful recrystallizations to improve purity, while monitoring the yield at each step. |
| Incomplete Final Condensation Reaction (SNAr) | 1. Reaction time is too short for batch conditions. 2. Reaction temperature is too low. 3. Ineffective base or solvent system. | 1. For batch synthesis, increase reaction time to 24-48 hours or use catalysts like K₂CO₃/triethylamine to reduce time to <6 hours.[3] 2. Ensure the temperature is maintained at 120-140°C for neat reactions.[3] 3. Switch to ethanol as the solvent.[3][4] 4. Consider implementing a continuous-flow setup or a pressurized reactor to improve efficiency and reduce reaction time.[3][9] |
| High Level of Impurities in Final Product | 1. Formation of byproducts due to high reaction temperatures and long reaction times.[9] 2. Impure starting materials (4,7-dichloroquinoline or the chiral amine). 3. Ineffective final purification. | 1. Utilize a pressurized system to lower the reaction temperature and shorten the duration, which inhibits byproduct formation.[9] 2. Ensure the purity of all starting materials via NMR or HPLC before beginning the synthesis. 3. Optimize the final purification step. This may include recrystallization from a different solvent system or careful column chromatography. |
| Low Enantiomeric Excess (<99%) | 1. Insufficient purification of the diastereomeric salt. 2. Racemization of the chiral amine, although this is less common under these conditions. | 1. Perform additional recrystallizations of the mandelate salt. The optical purity should be checked after each step. 2. Ensure the base hydrolysis to liberate the free amine is performed under mild conditions to avoid any potential for racemization. |
Data Presentation
Table 1: Reported Yields for Key Synthesis Steps
| Step | Method | Reagents/Conditions | Reported Yield | Reference |
| Chiral Resolution | Batch Crystallization | (R)-(-)-mandelic acid, 2-propanol | 56% (after recrystallization) | [2] |
| Liberation of Amine | Base Hydrolysis | NaOH, tert-butyl methyl ether | 80% | [2] |
| Final Condensation | Batch (Neat) | 120-140°C, 24-48 h | 75-80% | [3] |
| Final Condensation | Batch (Catalyzed) | K₂CO₃, TEA, 135°C, 24 h | 62-68% | [2] |
| Final Condensation | Continuous Flow (CSTR) | K₂CO₃, TEA, Ethanol, 125°C, 6 h | 78% | [3][4] |
| Overall Process | Traditional Batch | Standard industrial protocol | ~35% | [12] |
| Overall Process | Continuous Flow | Optimized process with iodo-analogue | ~52% improvement over batch | [3][7][8] |
Experimental Protocols
Protocol 1: Chiral Resolution and Preparation of (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This protocol is adapted from published literature.[2]
-
Formation of the Mandelate Salt:
-
Dissolve racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (e.g., 8.0 g, 45.9 mmol) in 2-propanol (100 mL).
-
In a separate flask, dissolve (R)-(-)-mandelic acid (e.g., 3.5 g, 23.0 mmol, ~0.5 eq) in 2-propanol (20 mL).
-
Add the amine solution to the mandelic acid solution.
-
Stir the mixture overnight at room temperature. A white precipitate should form.
-
-
Purification by Recrystallization:
-
Filter the white crystals from the mixture.
-
Recrystallize the collected crystals from fresh 2-propanol. This step should be repeated at least twice to ensure high diastereomeric purity. A typical yield after two recrystallizations is around 56%.
-
Quality Control: The optical purity of the diastereomeric salt should be confirmed at this stage if possible.
-
-
Liberation of the Free (R)-Amine:
-
Suspend the purified (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate salt in a mixture of water and an immiscible organic solvent like tert-butyl methyl ether.
-
Add a solution of sodium hydroxide (e.g., 1 M aqueous NaOH) dropwise while stirring until the mixture becomes basic (pH > 11) and all solids dissolve.
-
Separate the organic layer. Extract the aqueous layer multiple times (e.g., 6 times) with tert-butyl methyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the (R)-amine as a colorless oil (typical yield: ~80%). This product is often used in the next step without further purification.
-
Protocol 2: Synthesis of this compound (Final Condensation)
This protocol compares traditional batch vs. optimized conditions.
-
Reagents:
-
(R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 - 1.5 equivalents)
-
4,7-dichloroquinoline (1.0 equivalent)
-
Base (e.g., K₂CO₃, Triethylamine (TEA))
-
Solvent (e.g., Ethanol for optimized batch/flow)
-
-
Method A: Traditional Batch (Neat) [3]
-
Combine 4,7-dichloroquinoline and the (R)-amine in a reaction vessel.
-
Heat the neat mixture to 120-140°C with stirring for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture and proceed with workup and purification (typically column chromatography).
-
-
Method B: Optimized Batch (Catalyzed in Solvent) [3][4]
-
In a reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) and the (R)-amine (1.2 eq) in ethanol.
-
Add K₂CO₃ (1.0 eq) and Triethylamine (TEA) (1.0 eq).
-
Heat the mixture to reflux (or ~125°C in a sealed vessel/CSTR) for approximately 6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction, filter off inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine [beilstein-journals.org]
- 5. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine [ouci.dntb.gov.ua]
- 6. [PDF] High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine | Semantic Scholar [semanticscholar.org]
- 7. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 9. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]
- 10. ijera.com [ijera.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting poor resolution in chiral HPLC of hydroxychloroquine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chiral High-Performance Liquid Chromatography (HPLC) of hydroxychloroquine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of hydroxychloroquine (HCQ) important?
A1: Hydroxychloroquine has a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-hydroxychloroquine).[1] These enantiomers can have different pharmacological activities, therapeutic effects, and toxicity profiles.[2] For instance, research suggests that the R-isomer may be associated with side effects like cardiotoxicity, while the S-isomer might have a better safety profile.[3] The U.S. Food and Drug Administration (FDA) encourages the development of single-enantiomer drugs, making it crucial to separate and quantify the individual enantiomers of HCQ for preclinical and clinical evaluations.[3]
Q2: What types of columns are typically used for the chiral separation of HCQ?
A2: Polysaccharide-based chiral stationary phases (CSPs) are most commonly used and have shown success in separating HCQ enantiomers. Specific examples include:
-
Chiralpak AD-H and CHIRALPAK AY-H columns, which are often used in normal-phase mode.[4][5]
-
Cellulose-derivatized columns like Enantiocel C2-5 , which have been used in both HPLC and Supercritical Fluid Chromatography (SFC).[6] Additionally, reversed-phase separation can be achieved on a standard ODS C18 column by using a chiral mobile phase additive, such as carboxymethyl-β-cyclodextrin (CM-β-CD).[3][7]
Q3: What is the role of amine additives like DEA or TEA in the mobile phase?
A3: For basic compounds like hydroxychloroquine, amine additives such as diethylamine (DEA) or triethylamine (TEA) are often essential in the mobile phase, particularly in normal-phase chromatography.[1][4] Their primary roles are to improve peak shape and resolution by suppressing the undesirable interactions between the basic analyte and residual acidic silanol groups on the silica surface of the column.[5] This minimizes peak tailing and can significantly enhance separation efficiency.[3]
Q4: Can I use reversed-phase HPLC for this separation?
A4: Yes, reversed-phase HPLC (RP-HPLC) is a viable and often more convenient and cost-effective option.[3] However, standard C18 columns do not inherently separate enantiomers. To achieve chiral resolution in RP-HPLC, a chiral mobile phase additive (CMPA) must be used. Cyclodextrins, like carboxymethyl-β-cyclodextrin, are effective CMPAs for separating chiral bases like HCQ.[3][7]
Troubleshooting Guide: Poor Resolution
Q5: My chromatogram shows poor or no separation between the R- and S-hydroxychloroquine peaks. What are the potential causes and how can I fix it?
A5: Poor resolution is a common issue in chiral chromatography and can stem from several factors related to the mobile phase, column, or overall system. Below is a step-by-step guide to troubleshoot this problem.
Step 1: Verify and Optimize Mobile Phase Composition
-
Incorrect Solvent Ratio: The ratio of the mobile phase components (e.g., n-hexane to isopropanol) is critical for resolution in normal-phase chromatography. A lower percentage of the polar solvent (e.g., isopropanol) generally increases retention time and improves separation, but an optimal balance is needed to achieve baseline resolution within a reasonable analysis time.[4]
-
Action: Systematically adjust the solvent ratio. For a n-hexane:isopropanol mobile phase, try decreasing the isopropanol percentage in small increments (e.g., from 92:8 to 93:7).[4]
-
-
Inadequate Amine Additive: Hydroxychloroquine is a basic molecule, and the absence or incorrect concentration of a basic additive (like DEA or TEA) can lead to severe peak tailing and poor resolution.[4]
-
Mobile Phase Contamination: Water content in the mobile phase, especially in normal-phase chromatography, can significantly impact retention and resolution, often leading to inconsistent results.[8][9]
-
Action: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and keep solvent bottles tightly capped.
-
Step 2: Check the Column's Condition and History
-
Column Contamination: Adsorption of impurities from samples onto the head of the column can lead to a rapid decay in performance, including loss of efficiency and resolution.[2]
-
Column "Memory Effect": Chiral columns, particularly polysaccharide-based ones, can exhibit a "memory effect" from previous uses with different additives.[4] If a column was previously used with an acidic additive, its performance for separating a basic compound like HCQ may be compromised.
-
Action: Dedicate columns to specific types of analyses (e.g., basic or acidic compounds). If a memory effect is suspected, conditioning the column for several hours with the current mobile phase containing the amine additive may restore performance.[2] Flushing with isopropanol can also help remove memory effects.[4]
-
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form at the head of the column, leading to a loss of efficiency and resolution.[2]
-
Action: Test the column under its original Quality Control (QC) conditions to diagnose the problem. If performance is not restored after cleaning and flushing, the column may need to be replaced.[2]
-
Step 3: Verify System and Method Parameters
-
Incorrect Flow Rate: While less common for resolution issues if peaks are present, an incorrect or fluctuating flow rate can affect separation.
-
Action: Verify the flow rate is set according to the validated method. Ensure the pump is functioning correctly and there are no leaks in the system.[10]
-
-
Temperature Fluctuations: Column temperature can influence chiral separations. Inconsistent temperature control can lead to drifting retention times and variable resolution.
-
Sample Overload: Injecting too much sample can overload the column, leading to broad, asymmetric, or merged peaks.[11]
-
Action: Reduce the sample concentration or injection volume. Dilute the sample and reinject to see if peak shape and resolution improve.
-
Quantitative Data Summary
The following table summarizes various reported chromatographic conditions for the successful chiral separation of hydroxychloroquine enantiomers.
| Parameter | Method 1 (Normal Phase) | Method 2 (Normal Phase) | Method 3 (Reversed Phase) | Method 4 (SFC) |
| Column | Chiralpak AD-H (4.6 x 150 mm, 5 µm)[4] | CHIRALPAK AY-H[5] | ODS C18 (4.6 x 250 mm, 5 µm)[3] | Enantiocel C2-5 (4.6 x 250 mm)[6] |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) with 0.5% DEA in hexane[4] | n-hexane:isopropanol:DEA (85:15:0.1, v/v/v)[5] | Methanol, Acetonitrile, TEA, and Carboxymethyl-β-cyclodextrin (CM-β-CD) in buffer[3] | 40% Methanol (with 0.1% DEA) in CO₂[6] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[3] | 4.0 mL/min[6] |
| Temperature | 20 °C[4] | 35 °C[5] | 24 °C[7] | Not specified |
| Detection (UV) | 343 nm[4] | 254 nm[5] | 332 nm[3] | 220 nm[6] |
| Resolution (Rs) | Baseline separation achieved[4] | Baseline separation achieved[5] | 1.87[3] | 2.13[6] |
Experimental Protocols
Detailed Methodology for Normal-Phase Chiral HPLC of Hydroxychloroquine
This protocol is based on a validated method for the enantiomeric separation of HCQ.[4]
-
System Preparation:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm particle size).
-
Ensure the entire HPLC system is thoroughly flushed and free of any incompatible solvents from previous analyses.[2]
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of n-hexane and isopropanol in a 93:7 (v/v) ratio.
-
Add diethylamine (DEA) to the n-hexane component to a final concentration of 0.5% before mixing with isopropanol.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly before use.
-
-
Chromatographic Conditions:
-
Set the column oven temperature to 20 °C.
-
Set the mobile phase flow rate to 0.8 mL/min.
-
Set the UV detector wavelength to 343 nm.
-
The injection volume is typically 10-20 µL, but may need optimization.
-
-
Sample Preparation:
-
Dissolve the hydroxychloroquine sample in the mobile phase to an appropriate concentration.
-
Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection to prevent column frit blockage.[2]
-
-
Analysis and Equilibration:
-
Before injecting the first sample, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the racemic hydroxychloroquine standard to confirm the separation and identify the retention times of the S- and R-enantiomers.
-
Proceed with the injection of unknown samples.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: (R)-Hydroxychloroquine Experimental Stability
Welcome to the technical support center for (R)-Hydroxychloroquine (HCQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental procedures. Below you will find frequently asked questions and troubleshooting guides to help ensure the stability and integrity of this compound in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in an experimental setting?
A1: this compound is susceptible to degradation under several conditions. The primary factors are exposure to light (photolysis), strong acidic or alkaline conditions (hydrolysis), oxidizing agents, and high temperatures (thermal stress).[1][2][3] Free radicals, such as hydroxyl radicals (•OH), are particularly reactive and can lead to faster degradation.[2]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: For maximum stability, stock solutions should be prepared in a suitable buffer, protected from light by using amber vials or by wrapping containers in foil, and stored at controlled temperatures.[4][5] Suspensions of hydroxychloroquine sulfate (25 mg/mL) have been shown to be stable for at least 90 days when stored in amber containers at both refrigerated (4°C) and room temperature (25°C).[6] For short-term storage of up to 48 hours, sample solutions have been found to be stable on a laboratory benchtop.[7]
Q3: What are the major known degradation products of this compound?
A3: Forced degradation studies have identified several key degradation products. These include N-dehydroxyethyl-7-dechloro-7-hydroxy HCQ, dechlorinated HCQ, N-dealkylated HCQ, and HCQ N-oxide.[1][8] Under certain conditions, metabolites such as desethylchloroquine (DCQ), bisdesethylhydroxychloroquine (BDCQ), and desethylhydroxychloroquine (DHCQ) may also be observed.[9]
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: The most common and reliable methods are stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11] These techniques can effectively separate the parent this compound from its degradation products and allow for accurate quantification.[10] UV detection is often performed at wavelengths around 220 nm, 254 nm, or 343 nm.[3][7][10]
Q5: At what pH is this compound most stable?
A5: this compound is a water-soluble compound with pKa values of approximately 4.0, 8.3, and 9.7.[2][8] It demonstrates good stability in acidic conditions, up to 6.0 M HCl at 60°C for 72 hours.[4] While it is also stable in moderately basic conditions (1.0 M NaOH at 60°C for 70 hours), significant degradation (~15% within 2.5 hours) occurs in strongly basic environments (6.0 M NaOH at 70°C).[4] Acidic and neutral initial pH values generally result in better performance in electrochemical oxidation studies than alkaline conditions.[12]
Troubleshooting Guide
Issue 1: Unexpected peaks are appearing in my HPLC/LC-MS chromatogram.
-
Possible Cause 1: Photodegradation. this compound is sensitive to light. Exposure of samples or stock solutions to UV or even ambient light can cause the formation of photodegradation products.[1][4] Studies have shown that exposure to a 254 nm UV lamp can cause approximately 15% degradation within 40 hours.[4]
-
Solution: Always work with this compound in amber vials or light-protected containers.[5] Minimize the exposure of samples to direct light during preparation and analysis. Prepare samples fresh and analyze them promptly.
-
Possible Cause 2: Oxidative Degradation. The presence of oxidizing agents or the generation of free radicals in your solution can lead to degradation.[2][4] this compound is highly sensitive to oxidation by agents like sodium hypochlorite.[4]
-
Solution: Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. If your experimental conditions are known to generate reactive oxygen species, consider including an antioxidant or quenching agent if it does not interfere with your experiment.
-
Possible Cause 3: pH-Induced Hydrolysis. Your sample's pH may be in a range that promotes hydrolysis, especially under elevated temperatures.
-
Solution: Verify the pH of your solutions. If possible, maintain the pH in a neutral to acidic range where this compound is more stable.[4]
Issue 2: The concentration of this compound is consistently lower than expected, even in control samples.
-
Possible Cause 1: Thermal Degradation. Samples may be exposed to excessively high temperatures during storage or processing (e.g., heating steps, sonication).
-
Solution: Review your protocol for any high-temperature steps. Store stock solutions and samples at recommended temperatures (e.g., 4°C or 25°C for suspensions).[6] If heating is necessary, minimize the duration and temperature.
-
Possible Cause 2: Adsorption to container surfaces. this compound may adsorb to certain types of plastic or glass surfaces, leading to a perceived loss of concentration.
-
Solution: Use low-adsorption tubes (e.g., polypropylene) for sample preparation and storage.[11] Perform recovery experiments to check for losses during sample handling and transfer steps.
Data on this compound Degradation
The following table summarizes the degradation of this compound under various forced stress conditions as reported in scientific literature.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 6.0 M HCl | 60°C | 72 hours | Stable | [4] |
| Alkaline Hydrolysis | 1.0 M NaOH | 60°C | 70 hours | Stable | [4] |
| Alkaline Hydrolysis | 6.0 M NaOH | 70°C | 2.5 hours | ~15% | [4] |
| Oxidation | Sodium Hypochlorite | Ambient | Not Specified | Very Sensitive | [4] |
| Oxidation | 20% H₂O₂ | 60°C | 30 minutes | Degradation Observed | [13] |
| Photolysis | 254 nm UV Lamp | 38°C ± 2°C | 40 hours | ~15% | [4] |
| Thermal Degradation | Dry Heat | 80°C | 6 hours | Degradation Observed | [13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 2 N HCl. Heat the mixture at 70°C for approximately 21 hours.[14]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1.0 N NaOH. Heat the mixture at 60°C for 30 minutes.[13]
-
Oxidative Degradation: Mix the stock solution with a solution of 3-20% hydrogen peroxide (H₂O₂). Heat at 60°C for 30-60 minutes.[3][13]
-
Thermal Degradation: Place the solid drug substance or a solution in an oven maintained at 80°C for 6 hours.[13]
-
Photolytic Degradation: Expose a solution of the drug to UV radiation (e.g., 254 nm) for a defined period (e.g., 24-40 hours).[3][4]
-
-
Sample Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic hydrolytic samples with an appropriate amount of base or acid, respectively. Dilute all stressed samples with the mobile phase to a final concentration suitable for analysis.
-
Analysis: Analyze the unstressed control and all stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides an example of a Reverse-Phase HPLC (RP-HPLC) method for quantifying this compound and separating it from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode-Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (250 cm × 4.6 mm × 5 μm) or equivalent.[3]
-
Mobile Phase: A mixture of a buffer solution (e.g., pH 2.2 buffer) and methanol (e.g., 74:26, v/v).[3]
-
Flow Rate: 1.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 343 nm.[3]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound at several concentrations to generate a calibration curve.
-
Prepare test samples (including those from forced degradation studies) by diluting them to fall within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the samples using the calibration curve. The appearance of new peaks in stressed samples indicates the formation of degradation products.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound stability.
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a typical forced degradation study of this compound.
Caption: A logical troubleshooting guide for identifying the cause of unexpected sample degradation.
References
- 1. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro Dissolution Profile at Different Biological pH Conditions of Hydroxychloroquine Sulfate Tablets Is Available for the Treatment of COVID-19 [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methodologies for Determination of Hydroxychloroquine and its Metabolites in Pharmaceutical, Biological and Environmental Samples | Bentham Science [benthamscience.com]
- 10. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (R)-Hydroxychloroquine Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (R)-Hydroxychloroquine. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of our this compound. What could be the cause?
A1: Variability in potency can stem from several factors related to the compound itself and the experimental setup.
-
Compound Stability: Hydroxychloroquine sulfate is generally stable in suspension for at least 90 days when stored at 4°C or 25°C.[1][2] However, it is sensitive to oxidation.[3] Ensure proper storage in amber containers to prevent photodegradation.[4]
-
pH of Culture Media: The uptake and activity of hydroxychloroquine are highly dependent on extracellular pH. As a weak base, its protonation state changes with pH, affecting its ability to cross cell membranes.[5] Acidic conditions can dramatically reduce its cellular uptake and, consequently, its efficacy.[6][7] It is crucial to monitor and maintain a stable pH in your cell culture medium throughout the experiment.
-
Stereoisomer Purity: Commercial hydroxychloroquine is a racemic mixture of (R)- and (S)-enantiomers.[8] These enantiomers can have different pharmacokinetic and pharmacodynamic properties.[9][10][11] Ensure you are using the correct stereoisomer, this compound, and that its purity is consistent across batches.
Q2: Our in vitro cell viability assays with this compound are showing inconsistent results. What are the common pitfalls?
A2: Inconsistent results in cell viability assays are a common challenge. Here are some key areas to troubleshoot:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to hydroxychloroquine.[12][13] The cytotoxic effects are dose- and time-dependent.[12][14] It is important to establish a dose-response curve for your specific cell line and select a concentration that induces a measurable effect without causing excessive cell death, which can lead to artifacts.[15]
-
Assay Type: The choice of viability assay can influence the results. For example, MTT assays, which measure metabolic activity, might be affected by changes in cellular metabolism induced by hydroxychloroquine that are independent of cell death. Consider using multiple assays that measure different aspects of cell viability, such as membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., Annexin V staining).
-
Culture Conditions: As mentioned, the pH of the culture medium is critical.[6][7] Additionally, the presence of serum proteins can affect the bioavailability of hydroxychloroquine. Human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP) are the primary binding proteins, and their concentrations can influence the free fraction of the drug available to interact with cells.[9][16][17][18]
Q3: We are having trouble with the HPLC quantification of this compound in our samples. What are some common issues and solutions?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying hydroxychloroquine.[5][19][20][21] Common issues include:
-
Poor Peak Shape: Tailing or fronting peaks can compromise resolution and quantification.[22] This can be caused by column degradation, improper mobile phase composition, or sample matrix effects. Ensure the column is properly equilibrated and compatible with your sample. Optimizing the mobile phase pH and buffer concentration can improve peak symmetry.[22]
-
Baseline Drift or Noise: An unstable baseline can affect the accuracy of peak integration.[23] This can be due to a contaminated column, detector instability, or issues with the mobile phase (e.g., inadequate degassing). Flush the column with a strong solvent, ensure the detector is warmed up and stable, and properly prepare and degas the mobile phase.[23]
-
Sample Preparation: Incomplete protein precipitation from biological samples can lead to column clogging and interference. A common method involves protein precipitation with methanol and cupric sulfate.[19]
Troubleshooting Guides
Guide 1: Inconsistent Cellular Uptake of this compound
| Symptom | Potential Cause | Troubleshooting Step |
| Low or variable intracellular drug concentration | Acidic extracellular pH | Monitor and buffer the pH of the cell culture medium to maintain it within the optimal physiological range (typically 7.2-7.4). Even a small decrease in pH can significantly reduce uptake.[6][7] |
| Presence of interfering substances in media | Review the composition of your cell culture medium. Some components may interact with this compound and affect its availability. | |
| Incorrect incubation time | Determine the optimal incubation time for maximum uptake in your specific cell line. Uptake is time-dependent.[24] | |
| High variability between replicates | Inconsistent cell density | Ensure that cells are seeded at a consistent density across all wells and plates. |
| Inaccurate pipetting | Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the drug solution. |
Guide 2: Variable Autophagy Inhibition
| Symptom | Potential Cause | Troubleshooting Step |
| Inconsistent changes in LC3-II levels | Suboptimal drug concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for autophagy inhibition in your cell line.[4] |
| Timing of analysis | The accumulation of autophagosomes is a dynamic process. Analyze LC3-II levels at different time points after treatment to capture the peak effect.[4] | |
| Issues with Western blotting | Optimize your Western blotting protocol for LC3 detection. Ensure complete protein transfer and use a validated antibody. | |
| Discrepancy between LC3-II levels and p62/SQSTM1 degradation | Block in autophagic flux vs. induction of autophagy | Hydroxychloroquine blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of both LC3-II and p62.[4] If p62 levels are decreasing, it may indicate that autophagy is not fully inhibited or that other degradation pathways are activated. |
Quantitative Data Summary
Table 1: Impact of Extracellular pH on Hydroxychloroquine (HCQ) Uptake
| Cell Line | pH Change | Fold Decrease in HCQ Uptake | Reference |
| MDA-MB-231 | 7.6 to 7.0 | 6.4 | [7] |
Table 2: Stereoselective Plasma Protein Binding of Hydroxychloroquine (HCQ) Enantiomers
| Protein | (S)-HCQ Bound | (R)-HCQ Bound | Reference |
| Plasma | 64% | 37% | [9] |
| Human Serum Albumin (40 g/L) | 50% | 29% | [9] |
| Alpha-1-acid glycoprotein (0.7 g/L) | 29% | 41% | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol is a general guideline and may need optimization for specific sample types and instrumentation.
-
Sample Preparation (Whole Blood):
-
To 100 µL of whole blood, add an internal standard.
-
Precipitate proteins by adding 300 µL of methanol, followed by vortexing.
-
Add 50 µL of 1M cupric sulfate and vortex again.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[19]
-
-
Chromatographic Conditions:
-
Column: Phenyl-hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of glycine buffer/sodium chloride (pH 9.7, 100 mM) and methanol (e.g., 46:54 v/v).[19]
-
Flow Rate: 1.2 mL/min.[19]
-
Column Temperature: 50°C.[19]
-
Detection: Fluorescence detector with excitation at 320 nm and emission at 380 nm.[19]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.
-
Protocol 2: Assessment of Autophagy Inhibition
This protocol describes the assessment of autophagic flux by measuring LC3-II and p62/SQSTM1 levels.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control group.
-
In a parallel set of wells, treat cells with a known autophagy inducer (e.g., starvation by incubating in HBSS) as a positive control.[4]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.[4]
-
Visualizations
References
- 1. Stability of Extemporaneously Prepared Hydroxychloroquine Sulfate 25-mg/mL Suspensions in Plastic Bottles and Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 4. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro effect of hydroxychloroquine on pluripotent stem cells and their cardiomyocytes derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxychloroquine induces oxidative DNA damage and mutation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. "Analysis of Hydroxychloroquine Interaction with Serum Proteins by High" by Kyungah Suh, Sadia Sharmeen et al. [digitalcommons.unl.edu]
- 18. A multi-spectroscopic and computational simulations study to delineate the interaction between antimalarial drug hydroxychloroquine and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. ijnrd.org [ijnrd.org]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. Uptake of chloroquine and hydroxychloroquine by human blood leucocytes in vitro: relation to cellular concentrations during antirheumatic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Refining analytical methods for sensitive detection of (R)-Hydroxychloroquine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of (R)-Hydroxychloroquine.
Frequently Asked Questions (FAQs)
Q1: Why is the separate detection of (R)- and (S)-Hydroxychloroquine enantiomers important?
A1: Hydroxychloroquine (HCQ) is administered as a racemic mixture, meaning it contains equal parts of its two stereoisomers: this compound and (S)-Hydroxychloroquine.[1][2] Research suggests that these enantiomers can have different pharmacological and toxicological profiles. For instance, some studies indicate that the (R)-enantiomer may be associated with side effects like cardiotoxicity and retinal damage, while the (S)-enantiomer might exhibit a more favorable therapeutic window with faster elimination.[2] Therefore, developing analytical methods to selectively quantify the (R)-enantiomer is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of potentially safer, enantiopure drug formulations.
Q2: What are the most common analytical techniques for the chiral separation of Hydroxychloroquine?
A2: The most prevalent techniques for the chiral separation of HCQ enantiomers are High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and Supercritical Fluid Chromatography (SFC).[2][3][4] Both normal-phase and reversed-phase HPLC methods have been successfully developed.[2][4] LC-MS/MS is also widely used for sensitive quantification, often coupled with a chiral separation method.[5][6]
Q3: What are the typical biological matrices used for analyzing this compound?
A3: this compound and its metabolites are commonly analyzed in whole blood, plasma, and urine.[7][8][9][10] Whole blood is often the preferred matrix for therapeutic drug monitoring due to higher and more stable concentrations of HCQ compared to plasma.[11][12]
Troubleshooting Guides
HPLC Method for Chiral Separation
Issue 1: Poor or no separation of (R)- and (S)-Hydroxychloroquine peaks.
-
Possible Cause 1: Inappropriate chiral stationary phase (CSP).
-
Possible Cause 2: Incorrect mobile phase composition.
-
Solution: The mobile phase composition, including the organic modifier and any additives, significantly impacts chiral resolution. For normal-phase HPLC, a common mobile phase is a mixture of n-hexane and isopropanol with a basic additive like diethylamine (DEA).[13] For reversed-phase HPLC, the pH of the aqueous phase and the type and concentration of the organic modifier are key parameters to optimize.[2] Methodically vary the mobile phase composition to find the optimal resolution.
-
-
Possible Cause 3: Suboptimal temperature.
-
Solution: Temperature can influence the thermodynamics of the chiral separation process.[2] If your HPLC system has a column oven, try varying the temperature (e.g., in 5°C increments) to see if it improves resolution.
-
Issue 2: Peak tailing.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Peak tailing for basic compounds like hydroxychloroquine can occur due to interactions with residual silanol groups on the silica-based stationary phase. Adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), can help to minimize these interactions and improve peak shape.[14]
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[14]
-
Issue 3: Irreproducible retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or after changing the mobile phase composition.[15]
-
-
Possible Cause 2: Fluctuations in mobile phase composition or flow rate.
-
Solution: Check for leaks in the HPLC system and ensure the pump is delivering a constant and accurate flow rate.[15] If preparing the mobile phase online, ensure the solvent mixing is accurate and consistent.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[15]
-
LC-MS/MS Method for Sensitive Quantification
Issue 1: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause 1: Suboptimal ionization source parameters.
-
Possible Cause 2: Inefficient sample preparation leading to matrix effects.
-
Solution: Biological matrices can contain components that suppress the ionization of the analyte. A robust sample preparation method is crucial. Common techniques for HCQ include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[16][17] Evaluate different methods to see which provides the cleanest extract and minimizes matrix effects for your specific matrix. The use of a stable isotope-labeled internal standard (e.g., hydroxychloroquine-d4) is highly recommended to compensate for matrix effects and improve accuracy.[6]
-
-
Possible Cause 3: Incorrect mobile phase pH.
-
Solution: The pH of the mobile phase can significantly impact the ionization efficiency of the analyte in the ESI source. For basic compounds like HCQ, an acidic mobile phase (e.g., containing formic acid) generally promotes protonation and enhances the signal in positive ion mode.[5]
-
Issue 2: High background noise or interfering peaks.
-
Possible Cause 1: Contamination from sample collection tubes or reagents.
-
Solution: Screen different types of sample collection tubes and all reagents used in the sample preparation process for potential sources of contamination.
-
-
Possible Cause 2: Carryover from previous injections.
-
Solution: Develop a robust autosampler wash procedure. This may involve using a strong solvent or a sequence of different solvents to effectively clean the injection needle and port between injections.
-
-
Possible Cause 3: Co-eluting matrix components.
-
Solution: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the this compound peak from interfering matrix components. A more rigorous sample cleanup procedure may also be necessary.[17]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for the detection of Hydroxychloroquine and its enantiomers.
Table 1: Performance of HPLC Methods for Chiral Separation of Hydroxychloroquine
| Parameter | Method 1: Normal-Phase HPLC[4][13] | Method 2: Reversed-Phase HPLC[2] |
| Column | Chiralpak AD-H | Information not specified |
| Mobile Phase | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA | Not specified |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 343 nm | UV at 332 nm |
| Limit of Quantification (LOQ) | (R)-enantiomer: 0.20 µg/mL | Not specified |
| (S)-enantiomer: 0.34 µg/mL | ||
| Racemate: 0.27 µg/mL | ||
| Relative Standard Deviation (RSD) | < 5% | Not specified |
Table 2: Performance of LC-MS/MS Methods for Hydroxychloroquine Quantification
| Parameter | Method 1[5] | Method 2[6] | Method 3[18] |
| Matrix | Human Whole Blood | Human Blood | Human Plasma |
| Sample Preparation | Protein Precipitation | Not specified | Not specified |
| Linearity Range (HCQ) | 2 – 500 ng/mL | 5 - 2000 ng/mL | 2 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 5 ng/mL | 2 ng/mL |
| Intra-day Precision (%RSD) | Within acceptable limits | ≤ 7.86% | Not specified |
| Inter-day Precision (%RSD) | Within acceptable limits | ≤ 7.86% | Not specified |
| Accuracy | Within acceptable limits | 93.8% to 107.6% | Not specified |
| Run Time | 2.2 min | 3 min | 3.5 min |
Experimental Protocols
Protocol 1: Chiral Separation of HCQ Enantiomers by Normal-Phase HPLC[13]
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) added to the hexane.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 343 nm.
-
Sample Preparation: Dissolve the HCQ sample in the mobile phase. For biological samples, a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) is required prior to dissolution in the mobile phase.
Protocol 2: Quantification of HCQ in Human Whole Blood by LC-MS/MS[5]
-
Chromatographic System: LC-MS/MS system with a triple-quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
Column: Pentafluorophenyl (PFP) column (50 mm × 4.6 mm, 2.6 µm).
-
Mobile Phase: Isocratic elution with an ammonium formate solution containing dilute formic acid.
-
Flow Rate: 0.45 mL/min.
-
Mass Spectrometry: Operated in positive ion mode using multiple reaction monitoring (MRM).
-
Internal Standard: Deuterated hydroxychloroquine (Hydroxychloroquine-D4).
-
Sample Preparation: a. To a 100 µL whole blood sample, add the internal standard solution. b. Perform protein precipitation using an appropriate organic solvent (e.g., acetonitrile or methanol). c. Vortex and centrifuge the sample. d. Transfer the supernatant for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Troubleshooting Poor Enantiomeric Separation in HPLC.
Caption: LC-MS/MS Workflow for this compound Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. research.monash.edu [research.monash.edu]
- 7. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Analytical Methodologies for Determination of Hydroxychloroquine and its Metabolites in Pharmaceutical, Biological and Environmental Samples | Bentham Science [benthamscience.com]
- 10. Enantioselective determination of hydroxychloroquine and its major metabolites in urine and the observation of a reversal in the (+)/(-)-hydroxychloroquine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. laboratoryequipment.com [laboratoryequipment.com]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS Sample Prep for Chloroquine | Phenomenex [phenomenex.com]
- 18. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of (R)-Hydroxychloroquine in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the toxicity of (R)-Hydroxychloroquine (HCQ) in cell-based assays.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of this compound toxicity in cell-based assays?
This compound (HCQ) primarily exerts its cytotoxic effects through three main mechanisms:
-
Lysosomal Dysfunction: As a weak base, HCQ accumulates in the acidic environment of lysosomes. This accumulation raises the lysosomal pH, inhibiting the activity of pH-dependent lysosomal enzymes. This disruption of lysosomal function interferes with cellular processes like autophagy and endocytosis.
-
Autophagy Inhibition: By neutralizing lysosomal pH, HCQ blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway. This leads to an accumulation of autophagosomes and a failure to degrade cellular waste, which can trigger cell death.
-
Oxidative Stress: HCQ has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. This can damage cellular components, including DNA, proteins, and lipids, and contribute to apoptosis.[1]
2. What are typical IC50 values for this compound in common cell lines?
The half-maximal inhibitory concentration (IC50) of HCQ can vary significantly depending on the cell line, exposure time, and the assay used to measure cytotoxicity. Below is a summary of reported IC50 values.
| Cell Line | Tissue of Origin | Exposure Time (hours) | IC50 (µM) | Reference |
| HuCCT-1 | Cholangiocarcinoma | 24 | 168.4 ± 23.4 | [2] |
| CCLP-1 | Cholangiocarcinoma | 24 | 113.36 ± 14.06 | [2] |
| H9C2 | Rat Myocardium | 48 | 29.55 | [3] |
| H9C2 | Rat Myocardium | 72 | 25.75 | [4] |
| HEK293 | Human Embryonic Kidney | 48 | Not specified | [4] |
| HEK293 | Human Embryonic Kidney | 72 | 15.26 | [4] |
| IEC-6 | Rat Small Intestine | 48 | Not specified | [4] |
| IEC-6 | Rat Small Intestine | 72 | 20.31 | [4] |
| Vero | Monkey Kidney | 72 | 56.19 | [4] |
| ARPE-19 | Human Retinal Pigment Epithelium | 72 | 72.87 | [4] |
| A549 | Human Lung Carcinoma | Not specified | Not specified | [4] |
| Hep3B | Human Hepatocellular Carcinoma | Not specified | Not specified | [4] |
| IMR-90 | Human Fetal Lung Fibroblast | Not specified | Not specified | [4] |
3. Are there less toxic alternatives to Hydroxychloroquine for inhibiting autophagy?
Yes, several other compounds inhibit autophagy, some of which may exhibit lower cytotoxicity in certain contexts. However, their toxicity is also cell-type and concentration-dependent.
| Autophagy Inhibitor | Mechanism of Action | Reported Cytotoxicity |
| Bafilomycin A1 | A specific inhibitor of vacuolar H+-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion.[5][6] | Can be more potent and cytotoxic than HCQ at effective concentrations. For example, 100 nM bafilomycin A1 decreased neuronal cell viability by ~35%, while 40 µM chloroquine showed no significant change in viability.[6] |
| 3-Methyladenine (3-MA) | A PI3K inhibitor that blocks the initial stages of autophagosome formation. | Its effect on cell viability can be paradoxical and cell-type specific. In some cases, it can protect against cell death, while in others, it can enhance toxicity.[7] |
| Spautin-1 | Promotes the degradation of the Beclin1/Vps34 complex, which is essential for autophagy initiation. | Reported to be essentially non-cytotoxic to normal cells. |
It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of any autophagy inhibitor for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in HCQ-Treated Cultures
| Possible Cause | Troubleshooting Strategy |
| Oxidative Stress | Co-treat cells with an antioxidant. N-acetylcysteine (NAC) or Glutathione (GSH) can mitigate HCQ-induced ROS production and subsequent apoptosis.[1] Protocol: Pre-incubate cells with 3 mM GSH for 2 hours before adding HCQ.[1] |
| Lysosomal Destabilization | Ensure the pH of your culture medium is stable and within the optimal physiological range (pH 7.2-7.4). Acidic culture conditions can exacerbate HCQ uptake and toxicity. |
| Off-Target Effects | Reduce the concentration of HCQ to the lowest effective dose for your experiment. Perform a thorough dose-response curve to identify the optimal concentration. |
| Serum Concentration | The presence of serum proteins can affect the bioavailability of HCQ.[8][9] If using low-serum or serum-free media, consider that the effective concentration of HCQ may be higher, leading to increased toxicity. Maintain consistent serum concentrations across experiments. |
Issue 2: Interference with Fluorescence-Based Assays
| Possible Cause | Troubleshooting Strategy |
| Autofluorescence of HCQ | HCQ is a fluorescent molecule, which can interfere with assays using blue or green fluorescent dyes. Correction: 1. Include a "HCQ only" control: Measure the fluorescence of HCQ in your assay buffer at the same concentration used in your experiment and subtract this background from your experimental readings. 2. Use red-shifted dyes: Whenever possible, opt for fluorescent probes that excite and emit at longer wavelengths (red or far-red spectrum) to minimize spectral overlap with HCQ.[10] 3. Perform a pre-read: Read the fluorescence of the plate after adding HCQ but before adding the fluorescent assay reagent to establish a baseline for background subtraction. |
| Assay Reagent Reactivity | Some assay reagents can chemically react with HCQ, leading to inaccurate results. Review the manufacturer's instructions for your assay kit for any known interfering substances. If interference is suspected, consider an alternative assay with a different detection method (e.g., luminescence-based instead of fluorescence-based). |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Strategy |
| Inconsistent HCQ Activity | Ensure that your HCQ stock solution is properly stored (protected from light) and freshly diluted for each experiment. The activity of HCQ can be influenced by the pH of the stock solution and the culture medium. |
| Cell Health and Density | Ensure that cells are healthy and seeded at a consistent density for all experiments. Over-confluent or stressed cells may respond differently to HCQ treatment. |
| Duration of Treatment | HCQ's effects are often time-dependent. Optimize the incubation time for your specific assay. For long-term experiments (over 24 hours), consider replenishing the media and HCQ to maintain a consistent concentration. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound as required.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Autophagy Flux Assay (LC3-II Western Blot)
-
Plate cells and treat with this compound. For a complete autophagy flux analysis, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the HCQ treatment.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
An accumulation of the lipidated form of LC3 (LC3-II) in the presence of HCQ compared to the untreated control indicates a block in autophagic flux. An even greater accumulation in the co-treated sample confirms the block is at the lysosomal degradation step.
Mitochondrial ROS Detection (MitoSOX Red Staining)
-
Culture cells on coverslips or in a multi-well plate.
-
Treat cells with this compound for the desired duration.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium.[11]
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[11]
-
Wash the cells three times with warm buffer.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry (Excitation/Emission: ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Culture cells in a multi-well plate.
-
Treat cells with this compound. Include a positive control for depolarization, such as CCCP (50 µM for 5 minutes).[12]
-
Prepare a 2 µM working solution of JC-1 in the culture medium.[12]
-
Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.[12]
-
Wash the cells with warm PBS.
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
-
Healthy, polarized mitochondria will show red fluorescence (J-aggregates, Ex/Em: ~535/595 nm).
-
Depolarized mitochondria will show green fluorescence (JC-1 monomers, Ex/Em: ~485/535 nm).
-
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Signaling pathway of this compound-induced cellular toxicity.
Caption: Workflow for mitigating and assessing this compound toxicity.
Caption: Logical troubleshooting guide for unexpected HCQ cytotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical role of 3-methyladenine in pyocyanin-induced toxicity in 1321N1 astrocytoma and SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Analysis of Hydroxychloroquine Interaction with Serum Proteins by High" by Kyungah Suh, Sadia Sharmeen et al. [digitalcommons.unl.edu]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Scaling Up the Synthesis of Optically Pure (R)-Hydroxychloroquine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of optically pure (R)-Hydroxychloroquine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, purification, and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield During Chiral Resolution | Incomplete crystallization of the desired diastereomeric salt. | - Optimize the solvent system and temperature for crystallization. Isopropanol is a commonly used solvent.[1] - Ensure the correct stoichiometric ratio of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) to the racemic amine. - Perform multiple recrystallization steps to improve diastereomeric purity and yield.[1] |
| Loss of product during the liberation of the free amine from the diastereomeric salt. | - Use a suitable base (e.g., NaOH) and an appropriate extraction solvent (e.g., tert-butyl methyl ether) to minimize emulsion formation and product loss.[1] - Ensure complete conversion to the free base before extraction by monitoring the pH. | |
| Low Enantiomeric Excess (<99%) | Inefficient chiral resolution. | - Increase the number of recrystallizations of the diastereomeric salt. - Screen different chiral resolving agents. (R)-(-)-mandelic acid has been shown to be effective.[1][2] |
| Racemization during a synthesis step. | - Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases) after the chiral center has been established. | |
| Inaccurate analytical method for determining enantiomeric excess. | - Develop and validate a robust chiral HPLC or SFC method.[3][4][5] - Use a suitable chiral column (e.g., Chiralpak AD-H, Enantiocel C2-5).[3][4] | |
| Formation of Impurities | Side reactions during the coupling of the chiral amine with 4,7-dichloroquinoline. | - Optimize the reaction temperature and time. A common condition is 135°C for 24 hours.[1] - Use appropriate bases like triethylamine (TEA) and potassium carbonate (K2CO3) to scavenge the HCl produced.[1] - Consider a protection-deprotection strategy to minimize the formation of byproducts like desmethylated HCQ.[2] |
| Degradation of the product. | - Store the final product and intermediates under appropriate conditions (e.g., protected from light and moisture). | |
| Poor Peak Shape or Resolution in Chiral HPLC/SFC | Inappropriate mobile phase composition. | - Optimize the mobile phase. For HPLC, a common mobile phase is n-hexane-isopropanol with a small amount of an amine additive like diethylamine (DEA).[4] For SFC, a mobile phase of methanol (with 0.1% DEA)/CO₂ can be effective.[3] |
| Column overload in preparative chromatography. | - For preparative separations, convert the hydroxychloroquine sulfate salt to the free base beforehand.[3] - Optimize the loading amount and use stacked injections for preparative SFC to improve throughput.[3] | |
| Difficulty in Isolating the Final Product (Sulfate Salt) | Incomplete salt formation. | - Ensure the correct stoichiometry of sulfuric acid is used during the final salt formation step. - Use a suitable solvent like ethanol for the salt formation and precipitation.[1] |
| Product is an oil instead of a solid. | - Ensure all solvents from the previous steps have been removed. - Try different crystallization solvents or solvent combinations. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of optically pure this compound.
1. What is the most common strategy for synthesizing optically pure this compound on a larger scale?
The most prevalent method is the chiral resolution of a racemic mixture of the key intermediate, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[1][2] This is typically achieved by forming diastereomeric salts with a chiral acid, such as (R)-(-)-mandelic acid, followed by fractional crystallization. The resolved (R)-amine is then coupled with 4,7-dichloroquinoline to yield this compound.[1]
2. What are the critical parameters for a successful chiral resolution using mandelic acid?
Key parameters include the choice of solvent (isopropanol is commonly used), the number of recrystallizations to achieve high diastereomeric purity, and the efficient liberation of the free amine from the salt.[1]
3. How can I determine the enantiomeric purity of my this compound sample?
Enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[3][4][5][6] These methods utilize a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification and the calculation of enantiomeric excess (ee).
4. What are some of the key challenges in scaling up the synthesis?
Challenges in scaling up include:
-
Achieving high yields in the multi-step synthesis. The industrial protocol has been reported to have an overall yield of around 35%.[2]
-
Ensuring high enantiomeric purity (>99% ee).
-
Minimizing the formation of impurities.
-
The cost of starting materials and reagents.[7]
5. Are there alternative methods to chiral resolution for obtaining enantiomerically pure this compound?
Yes, asymmetric synthesis is a promising long-term solution.[8] This approach involves creating the chiral center stereoselectively using a chiral catalyst or auxiliary. Another approach that has been explored is preparative chiral chromatography to separate the enantiomers of racemic hydroxychloroquine.[3][8]
Experimental Protocols
Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This protocol is adapted from the synthesis of the enantiomers of hydroxychloroquine.[1]
a. Formation of the (R)-amine-(R)-mandelate salt:
-
Dissolve racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 2-propanol.
-
Add a solution of (R)-(-)-mandelic acid (approximately 0.5 equivalents) in 2-propanol.
-
Stir the mixture overnight at room temperature.
-
Filter the resulting white crystals.
-
Recrystallize the crystals from 2-propanol to achieve the desired diastereomeric purity. A reported yield for a similar resolution using S-(+)-mandelic acid was 52% after two recrystallizations.[1]
b. Liberation of the (R)-amine:
-
Suspend the diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Add a base, such as sodium hydroxide (NaOH), to adjust the pH and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the optically pure (R)-amine. A yield of 63-83% has been reported for this step.[1]
Synthesis of this compound
a. Coupling Reaction:
-
In a reaction vessel, combine the optically pure (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-dichloroquinoline, triethylamine (TEA), and potassium carbonate (K2CO3).[1]
-
Heat the mixture to 135°C and stir for 24 hours.[1]
-
Monitor the reaction for completion by a suitable method (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and proceed with workup. This involves partitioning the mixture between an aqueous basic solution and an organic solvent, followed by extraction and purification. A reported yield for this step is in the range of 62-68%.[1]
b. Formation of the Sulfate Salt:
-
Dissolve the purified this compound free base in ethanol.
-
Add the required amount of sulfuric acid.
-
Reflux the mixture.
-
Cool the solution to allow for the precipitation of this compound sulfate.
-
Filter the solid and wash with cold ethanol.
-
Dry the product under vacuum. A reported yield for this step is between 67-85%.[1]
Analytical Chiral HPLC Method for Enantiomeric Purity
The following is an example of a chiral HPLC method for the separation of hydroxychloroquine enantiomers.[4]
| Parameter | Condition |
| Column | Chiralpak AD-H (4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) with 0.5% Diethylamine (DEA) in hexane |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 343 nm |
| Temperature | 20°C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: (R)-Hydroxychloroquine Enantiomeric Excess Determination
Welcome to the technical support center for the determination of enantiomeric excess (e.e.) of (R)-Hydroxychloroquine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during chiral separation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the enantiomeric excess of this compound?
A1: Hydroxychloroquine (HCQ) is a chiral molecule, existing as (R)- and (S)-enantiomers. Research suggests that these enantiomers can exhibit different pharmacological and toxicological profiles. For instance, some studies indicate that the (R)-enantiomer may have different activity or toxicity compared to the (S)-enantiomer[1][2][3]. Therefore, accurately quantifying the enantiomeric composition is critical for understanding its therapeutic effects and ensuring the quality and safety of enantiomerically enriched drug products.
Q2: What are the common analytical techniques for separating Hydroxychloroquine enantiomers?
A2: The most common and effective technique for separating HCQ enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4][5][6][7][8] Other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) can also be employed for chiral separations, though HPLC is widely documented for this specific application.
Q3: What type of chiral stationary phase is typically used for HCQ separation?
A3: Polysaccharide-based chiral stationary phases are frequently used for the chiral separation of hydroxychloroquine. For example, columns like CHIRALPAK AD-H and CHIRALPAK AY-H, which are based on amylose derivatives, have been shown to provide good separation of HCQ enantiomers.[6][9]
Q4: How is the enantiomeric excess (% e.e.) calculated from the chromatogram?
A4: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
For this compound, the (R)-enantiomer would be the major peak.
Troubleshooting Guide
This guide addresses specific issues that may arise during the determination of enantiomeric excess for this compound.
Issue 1: Poor or No Separation of Enantiomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the enantiomers.
-
The two enantiomer peaks are largely overlapped, with a resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Column | Verify that the selected chiral stationary phase (e.g., polysaccharide-based) is suitable for separating hydroxychloroquine enantiomers. Consult literature for recommended columns.[6][9] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar solvent (e.g., isopropanol, ethanol). The addition of a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) can significantly improve peak shape and resolution.[6][10] |
| Inadequate Mobile Phase Additive | Ensure the correct concentration of the amine modifier (e.g., 0.1-0.5% DEA or TEA) is used to minimize peak tailing and improve separation.[6][10] |
| Suboptimal Temperature | Temperature can influence chiral recognition. Vary the column temperature (e.g., in increments of 5°C) to see if it improves resolution. Some separations are thermodynamically driven and sensitive to temperature changes.[10] |
| Inappropriate Flow Rate | A lower flow rate generally provides better resolution, though it increases run time. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to enhance separation.[6] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, which can lead to inaccurate integration and e.e. calculation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Add or increase the concentration of a mobile phase modifier like triethylamine (TEA) or diethylamine (DEA). These basic additives compete with the analyte for active sites on the silica backbone of the stationary phase, reducing peak tailing.[10] |
| Column Overload | The concentration of the injected sample may be too high. Dilute the sample and reinject. |
| Column Contamination or Degradation | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. |
Issue 3: Inconsistent or Drifting Retention Times
Symptoms:
-
The time at which the enantiomer peaks elute changes between injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate System Equilibration | Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting the analysis. This can take 30-60 minutes or longer. |
| Mobile Phase Instability | If using a multi-component mobile phase, ensure it is well-mixed and degassed. Volatile components can evaporate over time, changing the composition. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Issue 4: Low Signal-to-Noise Ratio / Insufficient Sensitivity
Symptoms:
-
The peaks for the enantiomers are very small and difficult to distinguish from the baseline noise, especially for the minor enantiomer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Sample Concentration | Increase the concentration of the sample, if possible. |
| Suboptimal Detector Wavelength | Ensure the UV detector is set to the wavelength of maximum absorbance for hydroxychloroquine, which is often around 332 nm or 343 nm.[6][10] |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life. Check the lamp energy and replace if necessary. |
| High Baseline Noise | Ensure the mobile phase is properly degassed. Contamination in the system or mobile phase can also contribute to noise. |
Experimental Protocol: Chiral HPLC Separation of Hydroxychloroquine
This protocol is a representative method based on published literature and may require optimization for your specific instrumentation and samples.[6]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK AD-H column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-hexane and isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) in the n-hexane.
-
Sample Solvent: Mobile phase.
-
Standard: Racemic Hydroxychloroquine, this compound, and (S)-Hydroxychloroquine.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK AD-H (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 343 nm |
| Injection Volume | 10 µL |
3. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of racemic HCQ and the individual enantiomers in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to confirm baseline separation.
-
Inject the individual enantiomer standards to confirm the elution order.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula provided in the FAQs.
Quantitative Data Summary from Literature:
| Method | Column | Mobile Phase | (S)-HCQ Retention Time (min) | (R)-HCQ Retention Time (min) | Resolution (Rs) | Reference |
| Normal Phase HPLC | CHIRALPAK AD-H | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA | ~12 | ~14 | >1.5 | [6] |
| Reversed Phase HPLC | ODS C18 with chiral mobile phase additive | Carboxymethyl-β-cyclodextrin, TEA, methanol, acetonitrile | Not specified | Not specified | 1.87 | [10] |
| Normal Phase HPLC | CHIRALPAK AY-H | n-hexane:isopropanol:diethylamine (85:15:0.1, v/v/v) | 10.17 | 11.85 | >1.5 | [9][11] |
Visual Guides
Caption: Troubleshooting workflow for HCQ enantiomeric excess determination.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of (R)-Hydroxychloroquine and Racemic Hydroxychloroquine for Researchers and Drug Development Professionals
An In-depth Guide to the Stereoselective Pharmacokinetics, Pharmacodynamics, and Safety of Hydroxychloroquine Enantiomers
Racemic hydroxychloroquine, a mixture of (R)- and (S)-enantiomers, has long been a cornerstone in the treatment of autoimmune diseases and malaria. However, emerging research into the distinct properties of its individual stereoisomers has unveiled significant differences in their pharmacological profiles. This guide provides a comprehensive comparative analysis of (R)-hydroxychloroquine and racemic hydroxychloroquine, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform future research and drug development.
Executive Summary
This analysis reveals that the (R)- and (S)-enantiomers of hydroxychloroquine exhibit notable differences in their pharmacokinetics, pharmacodynamics, and safety profiles. Key findings indicate that this compound generally displays a longer half-life and lower clearance compared to the (S)-enantiomer. In terms of cardiac safety, (S)-hydroxychloroquine demonstrates a significantly better profile with a higher IC50 value for hERG channel inhibition, suggesting a lower risk of drug-induced arrhythmias. The in vitro antiviral activity against SARS-CoV-2 has been a subject of conflicting reports, with some studies suggesting superior activity for the (S)-enantiomer and others for the (R)-enantiomer. While the immunomodulatory effects of the racemic mixture are well-documented, a significant gap exists in the literature regarding a direct quantitative comparison of the anti-inflammatory and immunomodulatory activities of the individual enantiomers.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the pharmacokinetic, pharmacodynamic, and safety parameters of this compound, (S)-hydroxychloroquine, and the racemic mixture.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | (S)-Hydroxychloroquine | Racemic Hydroxychloroquine | Citation(s) |
| Elimination Half-life (t½) | ~22 ± 6 days | ~19 ± 5 days | 40-50 days | [1] |
| Renal Clearance | 1.79 ± 1.30 L/h | 4.61 ± 4.01 L/h | - | [1] |
| Plasma Protein Binding | ~37% | ~64% | ~50% | [1][2] |
| Blood/Plasma Ratio | Higher than (S)-enantiomer | Lower than (R)-enantiomer | - | [2] |
Table 2: Comparative In Vitro Antiviral Activity against SARS-CoV-2
| Compound | IC50 (µM) - Study 1 | IC50 (µM) - Study 2 | Citation(s) |
| This compound | 2.445 | 3.05 | [3][4] |
| (S)-Hydroxychloroquine | 1.444 | 5.38 | [3][4] |
| Racemic Hydroxychloroquine | 1.752 | 5.09 | [3][4] |
Note: The conflicting data on antiviral activity highlight the need for further standardized in vitro studies.
Table 3: Comparative Cardiac Safety Profile (hERG Channel Inhibition)
| Compound | IC50 (µM) | Citation(s) |
| This compound | 15.7 | [3] |
| (S)-Hydroxychloroquine | > 20 | [3] |
| Racemic Hydroxychloroquine | 12.8 | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in key comparative experiments.
Chiral Separation of Hydroxychloroquine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (R)- and (S)-enantiomers of hydroxychloroquine from biological matrices (e.g., plasma, urine) or in bulk drug substance.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Detailed Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column: A common choice is a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane, isopropanol, and an amine modifier like diethylamine (DEA) to improve peak shape. An example ratio is n-hexane:isopropanol (93:7, v/v) with 0.5% DEA.[5]
-
Flow Rate: A flow rate of 0.8 mL/min is often employed.[5]
-
Detection: UV detection is typically set at 343 nm.[5]
-
Sample Preparation (for biological samples):
-
Protein Precipitation: Plasma samples are treated with a precipitating agent (e.g., acetonitrile) to remove proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant is further purified using an appropriate extraction method to isolate the drug from other matrix components.
-
Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the HPLC system.
-
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve generated from known concentrations of the pure enantiomers. The limit of quantification for this method has been reported to be as low as 0.20 µg/ml for the (S)-enantiomer and 0.34 µg/ml for the (R)-enantiomer.[2][5]
In Vitro Immunomodulation Assay: Cytokine Inhibition
Objective: To determine the inhibitory effect of this compound and racemic hydroxychloroquine on the production of pro-inflammatory cytokines.
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), are stimulated to produce cytokines in the presence or absence of the test compounds. The concentration of cytokines in the cell culture supernatant is then quantified.
Detailed Protocol:
-
Cell Culture: Human PBMCs are isolated from whole blood using density gradient centrifugation. Alternatively, a suitable immune cell line is cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound, (S)-hydroxychloroquine, and racemic hydroxychloroquine for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α, IL-6, and IL-1β.
-
Incubation: The plates are incubated for a period sufficient for cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the target cytokines in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of the test compounds relative to the stimulated control (no compound). The IC50 value (the concentration at which 50% of cytokine production is inhibited) is then determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of hydroxychloroquine enantiomers.
Caption: Experimental workflow for the comparative analysis of hydroxychloroquine enantiomers.
Caption: Postulated immunomodulatory pathway of hydroxychloroquine.
Discussion and Future Directions
The data presented in this guide underscore the importance of considering the stereochemistry of hydroxychloroquine in both clinical use and future drug development. The more favorable cardiac safety profile of (S)-hydroxychloroquine suggests its potential as a safer alternative to the racemic mixture, particularly in patients with pre-existing cardiovascular conditions or those taking other QT-prolonging medications.
A significant knowledge gap remains concerning the comparative immunomodulatory and anti-inflammatory effects of the individual enantiomers. Future research should focus on conducting head-to-head in vitro and in vivo studies to quantify the differential effects of (R)- and (S)-hydroxychloroquine on cytokine production, Toll-like receptor signaling, and other key inflammatory pathways. Elucidating these differences will be crucial for determining whether one enantiomer offers a superior therapeutic index for the treatment of autoimmune diseases.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Effect of Chloroquine and Hydroxychloroquine on Cytokine Release Syndrome in Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the reduced toxicity of (R)-Hydroxychloroquine compared to the S-enantiomer
An objective analysis of the available experimental data comparing the toxicity profiles of (R)- and (S)-Hydroxychloroquine.
The enantiomers of hydroxychloroquine (HCQ), (R)-HCQ and (S)-HCQ, have been the subject of investigation to determine if a stereoselective toxicity profile exists. While racemic hydroxychloroquine is widely used, understanding the individual contributions of each enantiomer to both efficacy and toxicity is crucial for the development of safer therapeutic agents. This guide summarizes the current, albeit sometimes conflicting, experimental data on the comparative toxicity of (R)- and (S)-HCQ, focusing on in vivo acute toxicity and in vitro cardiotoxicity.
Data Presentation: Quantitative Toxicity Comparison
The available quantitative data primarily focuses on in vitro cardiotoxicity, with a notable lack of specific in vivo acute toxicity data such as median lethal doses (LD50).
In Vivo Acute Toxicity
One study reported that in acute toxicity tests in mice, (R)-HCQ demonstrated lower toxicity compared to both racemic HCQ and (S)-HCQ[1][2]. However, specific LD50 values from this study are not publicly available, limiting a quantitative comparison. Animal toxicological studies have indicated that racemic hydroxychloroquine is approximately 40% less toxic than racemic chloroquine[3][4].
In Vitro Cardiotoxicity: Ion Channel Inhibition
Cardiotoxicity, particularly the risk of arrhythmia, is a significant concern with hydroxychloroquine use. This is often linked to the blockade of cardiac potassium channels, such as the hERG (human Ether-à-go-go-Related Gene) channel and the Kir2.1 channel. Inhibition of these channels can prolong the QT interval, a known risk factor for developing potentially fatal ventricular arrhythmias.
Experimental data on the inhibition of these channels by the individual enantiomers of hydroxychloroquine are presented below.
| Ion Channel | Enantiomer | IC50 (μM) | 95% Confidence Interval (μM) | Reference |
| hERG | R(-)-HCQ | 12.1 | 10.7–13.7 | [5] |
| S(+)-HCQ | 29.8 | 25.5–34.8 | [5] | |
| Kir2.1 | R(-)-HCQ | 3.5 | 3.0–4.1 | [5] |
| S(+)-HCQ | 12.9 | 11.1–15.0 | [5] | |
| Lower IC50 values indicate greater potency of inhibition. |
These in vitro findings suggest that (R)-Hydroxychloroquine is a more potent inhibitor of both hERG and Kir2.1 potassium channels compared to the (S)-enantiomer, indicating a potentially higher risk of cardiotoxicity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Acute Oral Toxicity (General Protocol)
While the specific protocol for the comparative study on HCQ enantiomers is not detailed in the publication, a general protocol for acute oral toxicity testing in rodents, based on established guidelines, is as follows:
-
Animal Model: Healthy, young adult mice (e.g., BALB/c) are used. Animals are acclimatized to laboratory conditions before the experiment.
-
Housing: Animals are housed in standard cages with access to food and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substances ((R)-HCQ, (S)-HCQ, racemic HCQ) are administered orally via gavage. A range of doses is typically selected to determine the dose at which 50% of the animals die (LD50).
-
Observation: Animals are observed for clinical signs of toxicity and mortality continuously for the first few hours after dosing and then periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.
-
Endpoint: The primary endpoint is mortality. At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis.
In Vitro hERG and Kir2.1 Inhibition Assay (Automated Patch-Clamp)
The following protocol details the methodology used to determine the IC50 values for hERG and Kir2.1 channel inhibition by HCQ enantiomers[5]:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the genes encoding the respective human ion channels (hERG or Kir2.1) are used.
-
Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., QPatch) is utilized for whole-cell patch-clamp recordings.
-
Solutions:
-
Extracellular Buffer (in mM): NaCl 150, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (for hERG). The pH is adjusted to 7.4 with NaOH.
-
Intracellular Buffer (in mM): KF 120, KCl 20, EGTA 10, MgCl2 1, HEPES 10. The pH is adjusted to 7.2 with KOH.
-
-
Experimental Procedure:
-
Cells are voltage-clamped, and stable baseline currents are recorded.
-
The HCQ enantiomers are prepared in the extracellular solution and applied cumulatively in increasing concentrations (e.g., up to 90 μM).
-
The effect of each concentration on the ion channel current is measured. For hERG, the tail current upon repolarization is typically measured.
-
-
Data Analysis:
-
The percentage of current inhibition at each concentration is calculated relative to the baseline current.
-
The concentration-response data are fitted to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC50).
-
Visualization of Toxicity Pathways
The toxicity of hydroxychloroquine is multifaceted, primarily affecting the heart and the retina. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Conclusion
The available evidence on the comparative toxicity of hydroxychloroquine enantiomers presents a complex picture. While one in vivo study suggests that (R)-HCQ is less toxic, quantitative in vitro data clearly indicate that (R)-HCQ is a more potent inhibitor of key cardiac potassium channels (hERG and Kir2.1) than (S)-HCQ. This suggests a higher potential for (R)-HCQ to cause cardiac arrhythmias.
This discrepancy highlights the need for further research, particularly comprehensive in vivo toxicity studies that provide quantitative data like LD50 values for both enantiomers. Such studies are critical to fully elucidate the stereoselective toxicity profile of hydroxychloroquine and to guide the potential development of enantiomerically pure formulations with an improved safety profile. For researchers in drug development, these findings underscore the importance of evaluating individual enantiomers early in the development process to optimize therapeutic outcomes and minimize adverse effects.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
Comparative study of the immunomodulatory effects of hydroxychloroquine enantiomers
A Comparative Guide to the Immunomodulatory Effects of Hydroxychloroquine Enantiomers
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, is administered as a racemic mixture of two enantiomers: S-(+)-hydroxychloroquine and R-(-)-hydroxychloroquine. While the immunomodulatory properties of the racemic mixture are well-documented, the specific contributions of each enantiomer remain largely uncharacterized. This guide provides a comparative analysis of the known biological activities of HCQ enantiomers and outlines experimental protocols to elucidate their distinct immunomodulatory effects, catering to researchers, scientists, and drug development professionals.
Comparative Biological Activities
Direct comparative studies on the immunomodulatory effects of hydroxychloroquine enantiomers are scarce in the current literature. However, research on their antiviral activity and cardiac safety profile reveals significant differences, suggesting that their immunomodulatory properties may also be stereoselective.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the in vitro antiviral efficacy and cardiac safety of S-(+)-HCQ and R-(-)-HCQ. It is important to note that reports on antiviral activity have shown conflicting results.
| Parameter | Racemic HCQ | S-(+)-HCQ | R-(-)-HCQ | Reference(s) |
| Antiviral Activity (SARS-CoV-2) | ||||
| Study 1: IC₅₀ (µM) | 1.752 | 1.444 | 2.445 | [1] |
| Study 2: EC₅₀ (µM) | 5.09 | 5.38 | 3.05 | [2] |
| hERG Channel Inhibition | ||||
| IC₅₀ (µM) | 12.8 | > 20 | 15.7 | [1] |
| Acute In Vivo Toxicity (Mice) | - | Higher Toxicity | Lower Toxicity | [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. A lower value indicates higher potency. The conflicting data on antiviral activity underscores the need for further research.
Known Immunomodulatory Mechanisms of Racemic Hydroxychloroquine
The immunomodulatory effects of racemic HCQ are multifaceted, primarily targeting innate immune pathways. It is hypothesized that the enantiomers contribute differently to these established mechanisms.
| Mechanism of Action | Key Molecular Targets | Downstream Effects | Reference(s) |
| Inhibition of Endosomal Toll-like Receptors (TLRs) | TLR3, TLR7, TLR8, TLR9 | Decreased production of Type I Interferons (IFN-α/β) and pro-inflammatory cytokines (TNF-α, IL-6).[3][4][5][6][7] | [3][4][5][6][7] |
| Interference with Antigen Presentation | Major Histocompatibility Complex (MHC) Class II | Impaired presentation of autoantigens to T-cells, leading to reduced T-cell activation.[5] | [5] |
| Modulation of Cytosolic Nucleic Acid Sensing | Cyclic GMP-AMP synthase (cGAS)-STING pathway | Attenuation of the IFN-I response to cytosolic DNA.[4] | [4] |
| Inhibition of NF-κB Signaling | IKK complex, p47 degradation | Suppression of NF-κB activation, leading to reduced expression of pro-inflammatory genes.[8][9] | [8][9] |
Experimental Protocols
To address the knowledge gap in the differential immunomodulatory effects of HCQ enantiomers, the following experimental protocol is proposed.
Objective
To compare the in vitro effects of S-(+)-HCQ and R-(-)-HCQ on cytokine production, dendritic cell activation, and TLR signaling in human peripheral blood mononuclear cells (PBMCs).
Materials
-
S-(+)-hydroxychloroquine and R-(-)-hydroxychloroquine (enantiomeric purity >98%)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
TLR ligands (e.g., R848 for TLR7/8, CpG ODN 2216 for TLR9)
-
LPS (for control stimulation)
-
Flow cytometry antibodies (anti-CD80, -CD86, -HLA-DR, -CD11c)
-
ELISA kits for human TNF-α, IL-6, IFN-α
-
NF-κB reporter cell line (e.g., THP-1 Blue™)
Methodology
-
PBMC Isolation and Culture:
-
Treatment and Stimulation:
-
Pre-incubate PBMCs with a dose range of S-(+)-HCQ, R-(-)-HCQ, or racemic HCQ (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with specific TLR ligands (e.g., R848 or CpG ODN) for 24 hours. Include unstimulated and vehicle-treated controls.
-
-
Cytokine Quantification (ELISA):
-
After incubation, centrifuge the cell cultures and collect the supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IFN-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[13]
-
-
Dendritic Cell Activation (Flow Cytometry):
-
After treatment and stimulation, harvest the PBMCs and stain with fluorescently labeled antibodies against dendritic cell markers (e.g., CD11c) and activation markers (e.g., CD80, CD86, HLA-DR).
-
Analyze the expression of activation markers on the dendritic cell population using a flow cytometer.[14][15]
-
-
NF-κB Activation Assay:
-
Utilize a THP-1 Blue™ NF-κB reporter cell line.
-
Culture and treat the cells with the HCQ enantiomers as described for PBMCs.
-
Stimulate with a suitable agonist (e.g., LPS).
-
Measure the activation of the NF-κB pathway by quantifying the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant as per the manufacturer's protocol.
-
Mandatory Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for comparing the immunomodulatory effects of HCQ enantiomers.
Signaling Pathways Modulated by Racemic Hydroxychloroquine
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased Myeloid Dendritic Cells and TNF-α Expression Predicts Poor Response to Hydroxychloroquine in Cutaneous Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of (R)-Hydroxychloroquine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular target engagement of (R)-Hydroxychloroquine ((R)-HCQ), comparing its performance with its (S)-enantiomer and the racemic mixture. The information presented herein is supported by experimental data from peer-reviewed studies and aims to facilitate a deeper understanding of its mechanism of action for research and drug development purposes.
Introduction to this compound Target Engagement
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, is a chiral molecule administered as a racemic mixture of its two enantiomers, (R)- and (S)-HCQ. Emerging research indicates that these enantiomers may possess distinct pharmacological and toxicological profiles. Validating the specific target engagement of each enantiomer is crucial for optimizing therapeutic strategies and potentially developing safer, more effective treatments.
The primary mechanisms of action of HCQ involve the disruption of lysosomal function and the modulation of innate immune signaling pathways. As a weak base, HCQ accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This, in turn, inhibits the activity of lysosomal enzymes and disrupts processes such as autophagy and antigen presentation. Furthermore, HCQ is known to interfere with Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are implicated in the pathogenesis of autoimmune diseases.
Comparative Analysis of Target Engagement
While data directly comparing the target engagement of (R)-HCQ and (S)-HCQ in autoimmune cellular models is limited, studies in other contexts, particularly virology, have revealed enantiomer-specific differences. This section summarizes the available quantitative data.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Vero E6 | 2.445 | [1] |
| (S)-Hydroxychloroquine | Vero E6 | 1.444 | [1] |
| Racemic Hydroxychloroquine | Vero E6 | 1.752 | [1] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.
In the context of SARS-CoV-2 infection in Vero E6 cells, (S)-HCQ demonstrated more potent antiviral activity than (R)-HCQ.[1]
Table 2: Inhibition of SARS-CoV-2 Mpro
| Compound | Ki (µM) | Reference |
| This compound | 0.40 | [1] |
| (S)-Hydroxychloroquine | 0.30 | [1] |
Ki (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.
Consistent with the antiviral activity, (S)-HCQ showed a stronger binding affinity to the main protease (Mpro) of SARS-CoV-2 compared to (R)-HCQ.[1]
Table 3: Lysosomal pH Modulation
| Compound | Cellular Effect | Observation | Reference |
| This compound | Increase in endosomal pH | Similar to (S)-HCQ in a dose-proportional manner | [2] |
| (S)-Hydroxychloroquine | Increase in endosomal pH | Similar to (R)-HCQ in a dose-proportional manner | [2] |
| Racemic Hydroxychloroquine | Inhibition of lysosomal degradation | Less potent than chloroquine | [3] |
While direct quantitative comparisons of lysosomal pH changes induced by the individual enantiomers in autoimmune models are scarce, one study reported that both (R)- and (S)-HCQ increase endosomal pH to similar levels.[2] Another study comparing racemic HCQ to chloroquine found HCQ to be a less potent inhibitor of lysosomal degradative capacity.[3]
Key Experimental Protocols for Target Validation
To facilitate further research, this section provides detailed methodologies for key experiments used to validate the target engagement of HCQ.
Autophagy Inhibition Assay (Western Blot for LC3-II)
This protocol is used to assess the impact of HCQ on autophagy by measuring the accumulation of the autophagosome marker, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, macrophages) and allow them to adhere. Treat cells with the desired concentrations of (R)-HCQ, (S)-HCQ, or racemic HCQ for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II indicates autophagy inhibition.[4][5]
Lysosomal pH Measurement Assay
This protocol allows for the quantification of changes in lysosomal pH upon treatment with HCQ using a fluorescent dye.
Protocol:
-
Cell Culture and Staining: Plate cells in a glass-bottom dish. Load the cells with a pH-sensitive lysosomal dye (e.g., LysoSensor™ Green DND-189) according to the manufacturer's instructions.
-
Drug Treatment: Treat the stained cells with (R)-HCQ, (S)-HCQ, or racemic HCQ at various concentrations.
-
Live-Cell Imaging: Acquire fluorescence images using a confocal or fluorescence microscope.
-
Data Analysis: Measure the fluorescence intensity within the lysosomes. An increase in the fluorescence of LysoSensor Green indicates an increase in lysosomal pH (alkalinization).[3][6]
Toll-like Receptor (TLR) Signaling Inhibition Assay (NF-κB Translocation)
This protocol assesses the inhibitory effect of HCQ on TLR-mediated signaling by measuring the nuclear translocation of the transcription factor NF-κB.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) on coverslips in a multi-well plate. Pre-treat the cells with (R)-HCQ, (S)-HCQ, or racemic HCQ for 1-2 hours.
-
TLR Agonist Stimulation: Stimulate the cells with a TLR9 agonist (e.g., CpG ODN) for a defined period (e.g., 30-60 minutes).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65. A decrease in the nuclear-to-cytoplasmic ratio of p65 in HCQ-treated cells compared to the agonist-only control indicates inhibition of NF-κB translocation.[7][8]
Cellular Thermal Shift Assay (CETSA)
Protocol:
-
Cell Treatment: Treat intact cells with (R)-HCQ, (S)-HCQ, or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection:
-
Western Blotting: Detect the target protein in the soluble fraction by Western blotting.
-
Mass Spectrometry (Thermal Proteome Profiling): For an unbiased, proteome-wide analysis of target engagement.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization upon binding.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by this compound and the experimental workflows for its target validation are provided below using Graphviz (DOT language).
Caption: this compound's effect on the lysosomal pathway.
Caption: Inhibition of the TLR9 signaling pathway by this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The validation of this compound's target engagement in cellular models reveals a complex interplay of lysosomal disruption and immunomodulation. While the available data suggests potential enantiomer-specific activities, particularly in antiviral contexts, there is a clear need for more direct comparative studies in cellular models relevant to autoimmune diseases. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the distinct pharmacological profiles of (R)- and (S)-Hydroxychloroquine. Such studies are essential for the rational design of future therapies that could harness the beneficial effects of a specific enantiomer while minimizing off-target effects, ultimately leading to improved patient outcomes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Different effects of chloroquine and hydroxychloroquine on lysosomal function in cultured retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of (R)- and (S)-Hydroxychloroquine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a chiral molecule administered as a racemic mixture of its two enantiomers: (R)- and (S)-hydroxychloroquine. Despite their identical chemical composition, these stereoisomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles. Understanding the differential absorption, distribution, metabolism, and excretion (ADME) of each enantiomer is paramount for optimizing therapeutic efficacy and minimizing toxicity. This guide provides a comparative overview of the pharmacokinetics of (R)- and (S)-hydroxychloroquine in various animal models, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The stereoselective disposition of hydroxychloroquine has been observed across different animal models, with notable differences in plasma and whole blood concentrations between the (R) and (S) enantiomers. While a comprehensive dataset directly comparing all key pharmacokinetic parameters in a single study is limited, the following table summarizes key findings from studies in rat and rabbit models.
| Parameter | (R)-Hydroxychloroquine | (S)-Hydroxychloroquine | Animal Model | Key Findings & Citations |
| Whole Blood Concentration | Higher | Lower | Rabbit | Following administration of racemic HCQ, (-)-(R)-HCQ concentrations were consistently higher in whole blood, suggesting preferential concentration in blood cells.[1] |
| Plasma Concentration | Lower | Higher | Rabbit | In contrast to whole blood, plasma concentrations of (+)-(S)-HCQ were consistently higher than (-)-(R)-HCQ after administration of the racemate.[1] |
| Metabolism (Parent Drug R/S Ratio) | > 1 | < 1 | Rat | The metabolism of HCQ in rats is stereoselective, with a higher proportion of the (R)-enantiomer of the parent drug found in the blood.[2] |
| Metabolism (Metabolite R/S Ratio) | < 1 | > 1 | Rat | The metabolites of HCQ in rats show an opposite stereoselectivity to the parent drug, with a lower proportion of the (R)-enantiomer metabolites.[2] |
| Interconversion | Not significant | Not significant | Rabbit | There is no significant in vivo conversion of one enantiomer to the other.[1] |
Experimental Protocols
The following are detailed methodologies from key studies investigating the comparative pharmacokinetics of hydroxychloroquine enantiomers.
Stereoselective Disposition Study in Rats[2]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Racemic hydroxychloroquine-sulfate was administered orally at doses of 0, 8, 16, or 24 mg/kg/day for 6 weeks. The higher doses were subsequently reduced to 8 mg/kg/day.
-
Sample Collection: Whole blood samples were collected at 0, 3, 6, 8, and 10 weeks. Eleven different tissues were harvested at the end of the 10-week study period.
-
Analytical Method: The concentrations and enantiomer ratios of hydroxychloroquine and its three metabolites (desethylhydroxychloroquine, desethylchloroquine, and bisdesethylchloroquine) were determined using a stereospecific analytical method, likely high-performance liquid chromatography (HPLC).
Stereoselective Distribution Study in Rabbits[1][3]
-
Animal Model: Male albino (New Zealand White) and pigmented rabbits.
-
Dosing: Animals received daily oral doses of 20 mg/kg of either racemic-HCQ, (S)-HCQ, or (R)-HCQ for 1, 6, or 8 days.
-
Sample Collection: At the end of the dosing period, plasma and whole blood samples were collected. Ocular tissues (cornea, lens, vitreous body, iris, choroid-retina, sclera, and conjunctiva) were also harvested.
-
Analytical Method: Concentrations of (R)-HCQ and (S)-HCQ and their respective metabolites were quantified using a validated enantioselective liquid chromatographic assay.
Visualizations
Experimental Workflow for a Typical Animal Pharmacokinetic Study
References
- 1. Stereoselective distribution of hydroxychloroquine in the rabbit following single and multiple oral doses of the racemate and the separate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the superior therapeutic index of (S)-Hydroxychloroquine in specific contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Hydroxychloroquine with its (R)-enantiomer and the racemic mixture, focusing on its therapeutic index in specific experimental contexts. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to offer a comprehensive overview for research and development purposes.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro efficacy and cardiotoxicity of the hydroxychloroquine enantiomers and the racemic mixture.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | IC50 / EC50 (µM) - Study 1[1] | EC50 (µM) - Study 2[2] |
| (S)-Hydroxychloroquine | 1.444 | 5.38 |
| (R)-Hydroxychloroquine | 2.445 | 3.05 |
| Racemic Hydroxychloroquine | 1.752 | 5.09 |
Note: Lower IC50/EC50 values indicate higher potency. There is conflicting data in the literature regarding which enantiomer is more potent in vitro against SARS-CoV-2.
Table 2: In Vitro Cardiotoxicity - hERG Channel Inhibition
| Compound | IC50 (µM)[1] |
| (S)-Hydroxychloroquine | > 20 |
| This compound | 15.7 |
| Racemic Hydroxychloroquine | 12.8 |
Note: A higher IC50 value for hERG inhibition indicates a lower potential for cardiotoxicity, suggesting a better safety profile for (S)-Hydroxychloroquine.
Table 3: In Vivo Acute Toxicity
| Compound | LD50 (mg/kg) - Rat, oral[3] | Acute Toxicity Finding - Mouse[2] |
| (S)-Hydroxychloroquine | Data not available | Higher toxicity than (R)-HCQ and racemate |
| This compound | Data not available | Lower toxicity than (S)-HCQ and racemate |
| Racemic Hydroxychloroquine | 1240 | - |
Note: LD50 (Lethal Dose, 50%) is a measure of acute toxicity. A higher LD50 value indicates lower toxicity. Specific LD50 values for the individual enantiomers in mice were not found, only a qualitative comparison.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE-based)
This protocol is a generalized procedure based on common methodologies for assessing the antiviral activity of compounds against SARS-CoV-2 in Vero E6 cells.[4][5][6][7][8]
Objective: To determine the concentration of the test compound that inhibits the virus-induced cell death (cytopathic effect) by 50% (IC50 or EC50).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Test compounds ((S)-HCQ, (R)-HCQ, Racemic HCQ) dissolved in a suitable solvent (e.g., DMSO).
-
384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 384-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation (e.g., 4,000-8,000 cells/well). Incubate at 37°C, 5% CO2.
-
Compound Preparation and Addition: Prepare serial dilutions of the test compounds. After 24 hours of cell incubation, remove the culture medium and add the diluted compounds to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Virus Inoculation: Add SARS-CoV-2 to the wells containing the cells and compounds at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2, allowing the virus to propagate and cause cytopathic effects in the absence of an effective inhibitor.
-
Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the IC50/EC50 value by fitting the data to a dose-response curve.
In Vitro Cardiotoxicity Assay (hERG Automated Patch-Clamp)
This protocol is a generalized procedure for assessing the inhibitory effect of compounds on the hERG potassium channel using an automated patch-clamp system.[9][10][11][12]
Objective: To determine the concentration of the test compound that inhibits the hERG channel current by 50% (IC50).
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
Extracellular and intracellular recording solutions.
-
Test compounds ((S)-HCQ, (R)-HCQ, Racemic HCQ) dissolved in a suitable solvent.
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Patch-clamp consumables (e.g., patch plates).
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells in the extracellular solution.
-
System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the system. The system will automatically capture individual cells on the patch apertures.
-
Seal Formation and Whole-Cell Configuration: The system establishes a high-resistance seal between the cell membrane and the aperture and then ruptures the membrane to achieve the whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline hERG currents by applying a specific voltage-clamp protocol.
-
Compound Application: Apply increasing concentrations of the test compounds to the cells.
-
Current Measurement: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study
This protocol provides a general framework for conducting an acute oral toxicity study in rodents to determine the LD50.[13][14][15][16]
Objective: To determine the median lethal dose (LD50) of a test compound after a single oral administration.
Materials:
-
Rodents (e.g., mice or rats) of a specific strain, age, and weight.
-
Test compounds ((S)-HCQ, (R)-HCQ, Racemic HCQ) formulated in a suitable vehicle.
-
Oral gavage needles.
-
Animal housing and care facilities.
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.
-
Dose Grouping: Divide the animals into several dose groups, including a control group that receives only the vehicle.
-
Compound Administration: Administer a single oral dose of the test compound to each animal in the respective dose groups.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
-
Pathology: At the end of the observation period, conduct a gross necropsy on all surviving animals.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by hydroxychloroquine and a typical experimental workflow.
Caption: Experimental workflow for assessing the therapeutic index.
Caption: Inhibition of TLR9 signaling by Hydroxychloroquine.
Caption: Inhibition of endosomal NADPH oxidase (NOX2) by Hydroxychloroquine.
Discussion
The presented data suggests a potentially superior therapeutic index for (S)-Hydroxychloroquine in specific contexts, primarily driven by its reduced cardiotoxicity profile as indicated by the higher IC50 for hERG channel inhibition.[1] While there is conflicting evidence regarding its in vitro antiviral potency against SARS-CoV-2, the significantly lower potential for cardiac side effects is a critical consideration for drug development.
The in vivo toxicity data, although not fully quantitative for the individual enantiomers, suggests that the (R)-enantiomer might be less toxic than the (S)-enantiomer in mice.[2] This highlights the importance of further comprehensive in vivo toxicity studies to fully elucidate the safety profile of each enantiomer.
The immunomodulatory effects of hydroxychloroquine, through the inhibition of TLR9 and endosomal NADPH oxidase signaling, are well-documented for the racemic mixture.[17][18][19][20][21] These pathways are crucial in the inflammatory responses associated with autoimmune diseases. Future research should investigate whether (S)-Hydroxychloroquine retains these beneficial immunomodulatory properties, and if there are any enantiomer-specific differences in their potency. A favorable outcome in this regard would further strengthen the case for the development of (S)-Hydroxychloroquine as a standalone therapeutic agent.
Conclusion
The available data provides a compelling rationale for the further investigation of (S)-Hydroxychloroquine as a potentially safer alternative to the racemic mixture. Its significantly reduced in vitro cardiotoxicity is a major advantage. However, the conflicting reports on its antiviral efficacy and the need for more detailed in vivo toxicity data for the individual enantiomers underscore the necessity for further research. Elucidating the enantiomer-specific effects on key immunomodulatory pathways will be crucial in determining the full therapeutic potential of (S)-Hydroxychloroquine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. reframeDB [reframedb.org]
- 7. policycommons.net [policycommons.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. evotec.com [evotec.com]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS | European Scientific Journal, ESJ [eujournal.org]
- 16. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxychloroquine Reverse The Elevation Of Interferon-Alfa Initiated By TLR-9 Agonist Which Irresponsive To Glucocorticoid - ACR Meeting Abstracts [acrabstracts.org]
Comparative Safety Profiles of (R)- and (S)-Hydroxychloroquine: A Guide for Researchers
A critical analysis of the enantiomer-specific side effects of hydroxychloroquine reveals significant differences in their toxicological profiles, with emerging evidence suggesting (S)-Hydroxychloroquine may offer a superior safety profile compared to its (R)-enantiomer. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and drug development professionals.
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is administered as a racemic mixture, containing equal amounts of its two mirror-image isomers: (R)- and (S)-Hydroxychloroquine. While therapeutically effective, the use of racemic HCQ is associated with potential side effects, most notably cardiotoxicity and retinopathy. Recent research has delved into the stereoselective properties of these enantiomers, uncovering distinct pharmacokinetic and toxicodynamic characteristics that could pave the way for safer therapeutic strategies.
Key Findings on Enantiomer-Specific Side Effects
Current evidence strongly indicates that the two enantiomers of hydroxychloroquine do not share the same risk profile. The primary areas of differentiation are in cardiotoxicity and acute systemic toxicity, with notable differences in tissue accumulation, particularly in the eye.
-
Cardiotoxicity: In vitro studies have demonstrated that (S)-Hydroxychloroquine has a significantly lower potential for causing cardiac arrhythmias. Specifically, (S)-HCQ exhibits a much weaker inhibitory effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key player in cardiac repolarization.[1][2] Disruption of hERG channel function is a primary mechanism underlying drug-induced QT interval prolongation, a precursor to potentially fatal arrhythmias. The half-maximal inhibitory concentration (IC50) for hERG inhibition by (S)-HCQ was found to be greater than 20 µM, compared to approximately 15.7 µM for (R)-HCQ, indicating a lower risk of cardiotoxicity for the (S)-enantiomer.[1][2]
-
Acute Toxicity: In vivo studies in animal models have shown that (S)-Hydroxychloroquine is associated with higher acute toxicity compared to the (R)-enantiomer. One study in mice reported that at a dose of 250 mg/kg, all mice treated with (S)-HCQ died within 24 hours, whereas all mice treated with (R)-HCQ survived.[3] This suggests a stereoselective difference in the mechanisms of acute lethal toxicity.
-
Ocular Toxicity: A significant concern with long-term hydroxychloroquine therapy is the risk of irreversible retinopathy. Studies have revealed a stereoselective accumulation of the (R)-enantiomer in ocular tissues.[1][4] This preferential accumulation of (R)-HCQ in the eye may contribute to the development of retinal toxicity, although direct comparative studies on the retinopathic potential of the individual enantiomers are still needed.
-
Pharmacokinetics: The observed differences in toxicity are underpinned by stereoselective pharmacokinetics. The (S)-enantiomer has been shown to have a higher renal clearance, meaning it is eliminated from the body more quickly than the (R)-enantiomer.[4] Conversely, the (R)-enantiomer exhibits lower plasma protein binding, which may contribute to its wider tissue distribution, including to the eyes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the side effect profiles of (R)- and (S)-Hydroxychloroquine.
Table 1: Comparative In Vivo Acute Toxicity in Mice
| Enantiomer | Dose (mg/kg) | Observation Period (days) | Survival Rate |
| (R)-Hydroxychloroquine | 250 | 14 | 100% |
| (S)-Hydroxychloroquine | 250 | 14 | 0% |
Source: Adapted from Ni, et al., 2022.[3]
Table 2: Comparative In Vitro Cardiotoxicity (hERG Inhibition)
| Enantiomer | IC50 (µM) |
| This compound | 15.7 |
| (S)-Hydroxychloroquine | > 20 |
Source: Adapted from Li, et al., 2020.[1][2]
Experimental Protocols
In Vivo Acute Toxicity Study in Mice
Objective: To assess the acute lethal toxicity of (R)- and (S)-Hydroxychloroquine in a murine model.
Methodology:
-
Animal Model: Healthy Kunming mice, aged 6-8 weeks, were used for the study.
-
Enantiomer Preparation: (R)- and (S)-Hydroxychloroquine were synthesized and purified.
-
Dosing: A single dose of 250 mg/kg of either (R)-HCQ or (S)-HCQ was administered intraperitoneally to the respective groups of mice.
-
Observation: The mice were observed continuously for the first 4 hours after administration and then daily for 14 days.
-
Endpoint: The primary endpoint was survival at the end of the 14-day observation period.
Reference: This protocol is a summarized representation based on the study by Ni, et al., 2022.[3]
In Vitro hERG Potassium Channel Inhibition Assay
Objective: To determine the inhibitory potential of (R)- and (S)-Hydroxychloroquine on the hERG potassium channel.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel were used.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed to measure hERG channel currents.
-
Drug Application: The cells were perfused with increasing concentrations of (R)-HCQ or (S)-HCQ.
-
Data Analysis: The concentration-response curve for hERG current inhibition was generated, and the IC50 value was calculated for each enantiomer.
Reference: This is a generalized protocol based on standard methodologies for hERG assays.
Signaling Pathways and Mechanisms of Toxicity
The differential toxicity of (R)- and (S)-Hydroxychloroquine can be attributed to their interactions with cellular pathways, particularly those involving lysosomes.
Hydroxychloroquine, as a weak base, accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This disruption of the lysosomal pH gradient can impair the function of lysosomal enzymes and interfere with critical cellular processes such as autophagy, a mechanism for degrading and recycling cellular components.
The stereoselective nature of the enantiomers likely leads to differential effects on these pathways, although the precise mechanisms are still under investigation. The preferential accumulation of the (R)-enantiomer in ocular tissues, which are rich in melanin, suggests a potential role for melanin binding in the stereoselective toxicity.
Below are diagrams illustrating the experimental workflow for toxicity assessment and the proposed mechanism of hydroxychloroquine-induced lysosomal dysfunction.
Caption: Experimental workflow for assessing the toxicity of hydroxychloroquine enantiomers.
Caption: Proposed mechanism of hydroxychloroquine-induced lysosomal dysfunction.
Conclusion and Future Directions
The available data strongly suggest that the side effect profiles of (R)- and (S)-Hydroxychloroquine are not identical. The (S)-enantiomer appears to have a lower risk of cardiotoxicity, a significant advantage given the concerns about QT prolongation with the racemic mixture. However, the higher acute toxicity of the (S)-enantiomer in animal models warrants further investigation to understand the underlying mechanisms and its relevance to therapeutic dosing in humans.
The stereoselective accumulation of the (R)-enantiomer in ocular tissue highlights a potential mechanism for hydroxychloroquine-induced retinopathy and suggests that an (S)-enantiopure formulation could potentially reduce this risk.
Further research is imperative to fully characterize the long-term safety profiles of the individual enantiomers, including their potential for retinopathy and other organ-specific toxicities. Head-to-head clinical trials comparing the safety and efficacy of (S)-Hydroxychloroquine to the racemic mixture are a critical next step in determining whether an enantiomer-pure formulation can provide a safer alternative for patients requiring long-term hydroxychloroquine therapy. This line of investigation holds the promise of refining treatment strategies and improving patient outcomes.
References
Safety Operating Guide
Navigating the Disposal of (R)-Hydroxychloroquine in a Laboratory Setting
A comprehensive guide for the safe management and disposal of (R)-Hydroxychloroquine waste, ensuring the protection of personnel and the environment.
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount. This compound, like many pharmaceutical agents, requires a dedicated and informed approach to its waste management. Adherence to established protocols not only ensures a safe laboratory environment but also maintains compliance with federal and local regulations.
The primary route for the disposal of this compound is through a licensed hazardous material disposal company, typically involving incineration.[1][2] It is crucial to avoid discharging this compound into drains, water courses, or onto the ground.[1] While some Safety Data Sheets (SDS) state that the compound is not regulated as a hazardous chemical under OSHA or for transport, all disposal actions must comply with federal, state, and local regulations.[1][3]
Quantitative Disposal Parameters
While specific quantitative data for this compound disposal is often context-dependent and subject to local regulations, the following table summarizes key classifications and parameters to consider.
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Generally considered non-hazardous pharmaceutical waste, but institutional EHS should confirm. | Resource Conservation and Recovery Act (RCRA) |
| Disposal Method | Incineration via a licensed environmental management vendor.[1] | Environmental Protection Agency (EPA) |
| Container Type | DOT-approved, sealed, and properly labeled containers. | Department of Transportation (DOT) |
| Accidental Release | Absorb with inert material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of as hazardous waste.[4] | Institutional Chemical Hygiene Plan |
Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste generated in a laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Tightly fitting safety goggles with side-shields[1]
-
Chemical-resistant gloves (inspected prior to use)[1]
-
Flame-resistant lab coat or impervious clothing[1]
Procedure:
-
Waste Segregation:
-
At the point of generation, identify all waste materials contaminated with this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
-
Containerization:
-
Select a waste container that is compatible with this compound and any solvents used. The container must be in good condition, leak-proof, and have a tightly sealing lid.[6][7]
-
For liquid waste, use a dedicated, labeled container. For solid waste (e.g., contaminated gloves, weigh boats), use a designated, lined solid waste bin.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[8]
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Note any other chemical constituents in the waste mixture.
-
Include the date of waste generation.[7]
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[2]
-
Provide all necessary information about the waste contents as requested by EHS.
-
EHS will then transport the waste to a licensed disposal facility for final destruction, typically via incineration.[2]
-
-
Documentation:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound in a laboratory environment.
Caption: Decision workflow for this compound waste segregation.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. vumc.org [vumc.org]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Handling Protocols for (R)-Hydroxychloroquine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of (R)-Hydroxychloroquine, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical to minimize exposure risks and ensure regulatory compliance.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. This compound, like its racemate, is classified as a hazardous substance that can cause skin and eye irritation, and may cause an allergic skin reaction.[1] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[2][3][4] | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] A full-face shield may be required for supplementary protection during tasks with a high risk of splashing.[2] Contact lenses can absorb and concentrate irritants and should be worn with caution, in accordance with workplace policy.[2] |
| Hands | Chemical-resistant gloves. | Nitrile or rubber gloves are recommended.[2][5] Double gloving should be considered to minimize contamination.[2][6] Always wash hands thoroughly after removing gloves.[2] |
| Body | Protective clothing or laboratory coat. | A disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[6] For emergencies or major spills, a vinyl suit may be necessary.[2] Protective shoe covers and a head covering are also recommended.[2] |
| Respiratory | Dust respirator or suitable respirator. | A NIOSH-approved particulate respirator should be used when handling the solid form to avoid dust inhalation.[2] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation.[3][5] |
Table 2: Quantitative Data on PPE
| PPE Type | Parameter | Value | Source |
| Gloves (Nitrile) | Breakthrough Time | Not specified in search results. | Consult glove manufacturer's specifications for resistance to this compound. |
| Gloves (Rubber) | Breakthrough Time | Not specified in search results. | Consult glove manufacturer's specifications for resistance to this compound. |
| Respirator | Assigned Protection Factor | Varies by model. | Refer to NIOSH guidelines and manufacturer's specifications. |
Note: It is crucial to consult the specific glove manufacturer's data to ensure the chosen gloves are compatible with this compound and provide adequate protection for the duration of the handling procedure.[7]
Operational and Disposal Plans
A clear, step-by-step operational plan is essential for minimizing risks associated with the handling and disposal of this compound.
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.[7]
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[8][9]
-
Designate a specific area for handling this compound, preferably within a fume hood or a well-ventilated space.[3][5]
-
-
Handling the Compound:
-
Don all required PPE as outlined in Table 1.
-
Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[2]
-
Use dry clean-up procedures and avoid generating dust when working with the solid form.[2]
-
Do not eat, drink, or smoke in the designated handling area.[6][10]
-
-
Post-Handling Procedures:
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a dust respirator, protective clothing, gloves, and safety glasses.[2]
-
Use dry clean-up procedures; avoid generating dust.[2]
-
Sweep or vacuum up the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.[2]
-
Place the collected material into a suitable, labeled container for disposal.[2]
-
-
Major Spills:
-
Evacuate the area and advise personnel of the spill.[2]
-
Alert emergency responders and inform them of the location and nature of the hazard.[2]
-
Restrict access to the area.
-
Only trained personnel with appropriate PPE, including respiratory protection and potentially a vinyl suit, should address the spill.[2]
-
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Containerization:
-
Disposal:
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this compound down the drain.[10]
-
Utilize a licensed hazardous material disposal company for final disposal, which will likely involve incineration.[3][11]
-
Puncture empty containers to prevent reuse before disposal at an authorized landfill, if permitted by regulations.[2]
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. echemi.com [echemi.com]
- 5. fermion.fi [fermion.fi]
- 6. osha.gov [osha.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. fishersci.com [fishersci.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
